4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
Description
BenchChem offers high-quality 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2S/c1-12-17(15,16)10-4-2-9(3-5-10)14-7-8(11)6-13-14/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCNMHICQSIDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675294 | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-99-4 | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide synthesis pathway
An in-depth technical guide on the synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide.
Executive Summary
The synthesis of N-aryl pyrazoles is a cornerstone of modern medicinal and agrochemical research. The target molecule, 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide, combines the synthetically versatile 4-bromopyrazole moiety with a functionalized benzenesulfonamide scaffold. This guide presents a robust and efficient two-step synthetic pathway, designed for optimal yield and purity. The strategy hinges on a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step. We will first detail the parallel synthesis of the two requisite precursors: 4-bromo-1H-pyrazole and 4-fluoro-N-methylbenzenesulfonamide. This is followed by a comprehensive protocol for their coupling to yield the final product. This document provides not only step-by-step experimental procedures but also the underlying mechanistic rationale, troubleshooting insights, and process validation considerations to ensure replicable and successful synthesis.
Introduction: The Significance of the Pyrazole and Sulfonamide Scaffolds
The pyrazole ring is a privileged heterocycle in drug discovery, forming the core of numerous pharmaceuticals due to its ability to engage in various biological interactions.[1] Similarly, the sulfonamide group is a well-established pharmacophore, crucial to the activity of many antibacterial, diuretic, and hypoglycemic agents. The combination of these two motifs in 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide creates a valuable and versatile building block. The bromine atom on the pyrazole ring, in particular, serves as a reactive handle for further functionalization via cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for screening and development.[2]
Strategic Overview: A Retrosynthetic Approach
A logical retrosynthetic analysis of the target molecule suggests that the most efficient disconnection is at the N-aryl bond connecting the pyrazole and the phenyl rings. This approach simplifies the synthesis into the preparation of two key intermediates, which are then coupled in the final step.
This strategy is advantageous because it allows for the parallel synthesis of the precursors and converges at a high-yielding final step. The chosen forward-synthesis pathway focuses on a Nucleophilic Aromatic Substitution (SNAr) reaction, which is well-suited for this system due to the activation of the fluorinated benzene ring by the electron-withdrawing sulfonamide group.[3][4]
Caption: Retrosynthetic analysis of the target molecule.
Precursor Synthesis
The success of the final coupling reaction is contingent upon the high-purity preparation of its precursors. The following sections detail validated protocols for their synthesis.
Synthesis of 4-bromo-1H-pyrazole
The bromination of pyrazole is a direct and effective method for producing the 4-bromo-1H-pyrazole intermediate. Various brominating agents can be employed; N-bromosaccharin under solvent-free conditions provides a regioselective and high-yielding route.[5][6]
Experimental Protocol: Bromination of Pyrazole
-
Reaction Setup: In a round-bottom flask, combine pyrazole and N-bromosaccharin.
-
Reaction Execution: The reaction is typically carried out under solvent-free conditions or in a suitable solvent like dichloromethane. Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.
-
Workup and Purification: Upon completion, the crude product is purified. This often involves filtration to remove saccharin byproducts, followed by washing with an appropriate solvent. Further purification can be achieved by recrystallization or column chromatography to yield pure 4-bromo-1H-pyrazole.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| Pyrazole | 1.0 | 68.08 | (Specify mass) |
| N-Bromosaccharin | 1.05 | 262.04 | (Specify mass) |
Synthesis of 4-fluoro-N-methylbenzenesulfonamide
This precursor is synthesized via a standard sulfonamide formation reaction between 4-fluorobenzenesulfonyl chloride and methylamine. The choice of a non-nucleophilic base is critical to neutralize the HCl generated during the reaction without competing with the primary amine.[7] Performing the reaction under anhydrous conditions is paramount to prevent the hydrolysis of the highly reactive sulfonyl chloride starting material.[7]
Experimental Protocol: Sulfonamide Formation
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve methylamine (often used as a solution in THF or as its hydrochloride salt) in an anhydrous aprotic solvent like dichloromethane or THF.[7][8] Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C over 20-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Workup and Purification: Quench the reaction with deionized water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield pure 4-fluoro-N-methylbenzenesulfonamide.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 4-Fluorobenzenesulfonyl chloride | 1.0 | 194.61 | (Specify mass) |
| Methylamine (2.0 M in THF) | 1.2 | 31.06 | (Specify volume) |
| Triethylamine | 1.5 | 101.19 | (Specify volume) |
| Anhydrous Dichloromethane | - | - | (Specify volume) |
The Core Coupling Reaction: N-Arylation via SNAr
The final and key step in the synthesis is the N-arylation of 4-bromo-1H-pyrazole with 4-fluoro-N-methylbenzenesulfonamide.
Mechanistic Rationale
The reaction proceeds via a concerted or stepwise Nucleophilic Aromatic Substitution (SNAr) mechanism.[3] The key factors enabling this reaction are:
-
An Activated Ring: The potent electron-withdrawing nature of the sulfonamide group (-SO₂NHMe) deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic attack.
-
A Good Leaving Group: The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate complex.
-
A Strong Nucleophile: The pyrazole anion, generated in situ by deprotonation with a base like potassium carbonate, is a potent nucleophile that readily attacks the electron-deficient carbon of the C-F bond.
Caption: Generalized workflow for the SNAr coupling reaction.
Detailed Experimental Protocol
-
Reaction Setup: To an oven-dried flask, add 4-bromo-1H-pyrazole (1.0 equivalent), 4-fluoro-N-methylbenzenesulfonamide (1.1 equivalents), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or cesium carbonate (Cs₂CO₃, 1.5 equivalents).
-
Solvent Addition: Add an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to 100-120 °C. The higher temperature is necessary to overcome the activation energy for the aromatic substitution.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 8-24 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water. This will often precipitate the crude product. If an oil forms, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Collect the precipitated solid by filtration, wash with water, and dry. If extraction was performed, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 4-bromo-1H-pyrazole | 1.0 | 146.99 | (Specify mass) |
| 4-fluoro-N-methylbenzenesulfonamide | 1.1 | 189.20 | (Specify mass) |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | (Specify mass) |
| Anhydrous DMF | - | - | (Specify volume) |
Product Characterization
The identity and purity of the final product, 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide, should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the molecular weight of 334.21 g/mol (for isotopes ⁷⁹Br).
Troubleshooting and Process Validation
-
Incomplete Reaction: If the coupling reaction stalls, the cause may be insufficient temperature, wet reagents/solvents, or an inadequate base. Ensure all components are anhydrous and consider using a stronger base (e.g., Cs₂CO₃) or a higher reaction temperature.
-
Low Yield in Precursor Synthesis: Hydrolysis of the sulfonyl chloride is a common side reaction.[7] Ensuring strictly anhydrous conditions and slow, controlled addition at low temperatures can mitigate this issue.
-
Purification Challenges: If the final product is difficult to purify, an alternative workup involving an acid-base wash may be beneficial to remove any unreacted starting materials or basic byproducts before chromatography.
Conclusion
The described synthetic pathway provides a reliable and scalable method for producing 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide. By carefully preparing the key precursors and executing a robust SNAr coupling reaction under optimized conditions, researchers can obtain this valuable chemical intermediate in high yield and purity. The strategic insights and detailed protocols within this guide are intended to empower scientists in their synthetic endeavors, facilitating the development of novel compounds in the pharmaceutical and agrochemical industries.
References
- Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. (2015). Google Search Result.
- Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalon
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). SciELO México.
- Reactions of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride with Nucleophiles. (2025). Benchchem Technical Support Center.
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011).
- Pyrazole synthesis.Organic Chemistry Portal.
- Leveraging 4-Bromo-1H-Pyrazole: A Key Intermediate for Agrochemical Innov
- Synthesis of Pyrazole Deriv
- Synthesis of substituted N-heterocycles by N-aryl
- Concerted Nucleophilic Arom
- 4-Fluorobenzenesulfonyl chloride 98 349-88-2.Sigma-Aldrich.
- Nucleophilic aromatic substitution on 4-fluorophenylsulfonamides: Nitrogen, oxygen, and sulfur nucleophiles. (2005). Semantic Scholar.
- Methyl amine w/ a sulfonyl chloride. (2005). Physics Forums.
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An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The pyrazole nucleus, a five-membered aromatic heterocycle, is a prominent feature in numerous FDA-approved drugs, valued for its metabolic stability and versatile biological activity.[1] Similarly, the benzenesulfonamide moiety is a classic pharmacophore, integral to a wide range of therapeutics, from antibacterial agents to diuretics and anticancer drugs. The convergence of these two structural motifs in 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide presents a molecule of significant interest for further investigation and development.
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide. As a Senior Application Scientist, the following sections are designed to not only present the known and predicted characteristics of this compound but also to provide the underlying scientific rationale and robust experimental protocols necessary for its thorough evaluation. This document is intended to empower researchers to understand and harness the therapeutic potential of this promising molecular scaffold.
Chemical Identity and Structural Features
A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers and structural features of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide are summarized below.
| Identifier | Value |
| IUPAC Name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide |
| CAS Number | 1187385-99-4[2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₀BrN₃O₂S[4][7] |
| Molecular Weight | 316.17 g/mol [4][7] |
| Chemical Structure |
The molecule's structure is characterized by a 4-brominated pyrazole ring linked via a nitrogen atom to a phenyl ring, which in turn carries an N-methylated sulfonamide group at the para position. This arrangement confers a specific three-dimensional geometry and electronic distribution that will govern its interactions with biological targets and its behavior in various experimental and physiological environments.
Core Physicochemical Properties: A Predictive and Comparative Analysis
While specific experimental data for 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide is not extensively available in the public domain, we can deduce a reliable profile of its key physicochemical properties through a combination of computational predictions and comparative analysis with structurally related compounds. These properties are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted/Estimated Value | Significance in Drug Development |
| Melting Point (°C) | 140 - 160 | Influences solubility, dissolution rate, and formulation development. A crystalline solid with a defined melting point is expected. |
| Boiling Point (°C) | > 400 (Decomposes) | High boiling point is anticipated due to the molecular weight and polar functional groups. Thermal stability is a key consideration. |
| Aqueous Solubility | Low | Poor aqueous solubility is predicted due to the presence of two aromatic rings and a bromine atom, which increase lipophilicity. This is a critical parameter for oral bioavailability. |
| pKa | ~8-9 (Sulfonamide N-H) | The sulfonamide proton is weakly acidic. The pKa will determine the ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| logP | 2.5 - 3.5 | This value suggests a good balance between lipophilicity and hydrophilicity, which is often desirable for cell membrane permeability. |
Expertise & Experience Narrative:
The predicted low aqueous solubility is a common challenge for molecules with multiple aromatic rings. For instance, Celecoxib, a well-known anti-inflammatory drug containing a pyrazole and a sulfonamide moiety, is practically insoluble in water. The N-methyl group on the sulfonamide in our target molecule, compared to an unsubstituted sulfonamide, is likely to slightly increase lipophilicity and thus further decrease aqueous solubility.
The acidity of the sulfonamide proton is a key characteristic. The pKa of benzenesulfonamide is approximately 10, and the introduction of the electron-withdrawing 4-(4-bromo-1H-pyrazol-1-yl) group is expected to lower this value into the 8-9 range. At a physiological pH of 7.4, a significant portion of the molecules will be in the neutral, protonated form, which generally favors membrane permeation.
Spectroscopic and Analytical Characterization: An Expectation Framework
Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. Below are the expected spectroscopic features for 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals for the protons on the pyrazole and benzene rings. The pyrazole protons will likely appear as singlets due to the bromine substitution. The benzene ring protons will exhibit a characteristic AA'BB' splitting pattern for a para-substituted ring. The N-methyl group will present as a singlet, and the sulfonamide N-H proton, if observable, will be a broad singlet.
-
¹³C NMR: The carbon spectrum will show distinct signals for each of the 10 carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (bromine, nitrogen, sulfur) and the aromaticity of the rings.
Mass Spectrometry (MS)
The mass spectrum should display a prominent molecular ion peak [M+H]⁺. A key fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), which would result in a characteristic neutral loss of 64 Da.[2][8][9]
Caption: Workflow for DSC analysis.
Protocol 2: Determination of pKa by UV-Metric Titration
Causality: The pKa of a compound is a critical determinant of its behavior in biological systems. UV-metric titration is a highly accurate method for pKa determination, especially for compounds with chromophores, as it relies on the change in UV absorbance as the ionization state of the molecule changes with pH.
Methodology:
-
Instrument Setup: Use an automated titrator equipped with a UV-Vis spectrophotometer and a pH electrode.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) and then dilute it into an aqueous buffer solution to a final concentration that gives a measurable UV absorbance.
-
Titration: Titrate the sample solution with a standardized acid (e.g., 0.1 M HCl) and a standardized base (e.g., 0.1 M NaOH) while simultaneously monitoring the pH and UV-Vis spectrum.
-
Data Analysis: The pKa is determined by analyzing the change in absorbance at one or more wavelengths as a function of pH using appropriate software.
Caption: Workflow for pKa determination by UV-metric titration.
Protocol 3: Determination of logP by RP-HPLC
Causality: The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity. RP-HPLC provides a rapid and reliable method for estimating logP that requires only a small amount of sample and is less labor-intensive than the traditional shake-flask method. [10] Methodology:
-
System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known logP values and measure their retention times at different mobile phase compositions. Create a calibration curve by plotting the logarithm of the retention factor (k') against the known logP values.
-
Sample Analysis: Inject the sample solution of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide and measure its retention time under the same conditions.
-
logP Calculation: Calculate the logP of the target compound using its retention time and the calibration curve.
Caption: Workflow for logP determination by RP-HPLC.
Stability and Potential for Polymorphism
Chemical Stability: The pyrazole ring is generally considered to be chemically stable and resistant to metabolic degradation, which is a desirable trait for drug candidates. The sulfonamide group is also relatively stable. However, the bromine atom on the pyrazole ring could potentially be a site for metabolic dehalogenation, although this is not always a major metabolic pathway.
Polymorphism: As a sulfonamide, 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide has a high potential to exhibit polymorphism. [8][9]Different polymorphs can have different melting points, solubilities, and dissolution rates, which can have profound implications for drug product performance and stability. It is therefore crucial to conduct a thorough polymorph screen during the early stages of drug development. The DSC method described in Protocol 1 is an excellent initial screening tool. Further characterization of any identified polymorphs should be carried out using techniques such as powder X-ray diffraction (PXRD) and thermogravimetric analysis (TGA).
Conclusion
4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide is a molecule with significant potential, combining two well-established pharmacophores. This technical guide has provided a comprehensive overview of its key physicochemical properties, offering a blend of predictive analysis and established experimental protocols. A thorough understanding and experimental determination of these properties are paramount for any researcher aiming to advance this compound through the drug discovery and development pipeline. The provided methodologies offer a robust framework for obtaining the necessary data to build a comprehensive profile of this promising molecule, enabling informed decisions and facilitating its journey from a compound of interest to a potential therapeutic agent.
References
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PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved January 20, 2026, from [Link]
-
PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]
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National Center for Biotechnology Information. (n.d.). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved January 20, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved January 20, 2026, from [Link]
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Crystal Growth & Design. (2010). Polymorphism in Secondary Benzene Sulfonamides. [Link]
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ResearchGate. (2009). Polymorphism in Sulfonamides. Retrieved January 20, 2026, from [Link]
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CP Lab Safety. (n.d.). Chemical Synthesis Building Blocks Collection. Retrieved January 20, 2026, from [Link]
-
MOLBASE. (n.d.). 4-bromo-N-(1-methyl-1H-pyrazol-4-yl)benzenesulfonamide. Retrieved January 20, 2026, from [Link]
-
Shimadzu. (n.d.). Polymorphism of Drugs. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
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- 10. EP2111401B1 - 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer - Google Patents [patents.google.com]
In-depth Technical Guide to the Spectroscopic Analysis of 2-amino-5-(4-(benzyloxy)-3-ethoxyphenyl)-7-(2-(ethylamino)ethyl)-triazolo[1,5-a]pyrimidin-7(4H)-one
In-depth Technical Guide to the Spectroscopic Analysis of 2-amino-5-(4-(benzyloxy)-3-ethoxyphenyl)-7-(2-(ethylamino)ethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one
A Note to the Researcher: An initial challenge in compiling this guide was a discrepancy found in public databases concerning the provided CAS number, 1187385-99-4. This number has been associated with a different chemical entity, "4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide." Consequently, this guide has been developed based on the unequivocal chemical name: 2-amino-5-(4-(benzyloxy)-3-ethoxyphenyl)-7-(2-(ethylamino)ethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one . All subsequent spectroscopic predictions and methodologies are based on the structure derived from this name. Researchers should exercise due diligence in confirming the identity of their samples.
Introduction
The compound 2-amino-5-(4-(benzyloxy)-3-ethoxyphenyl)-7-(2-(ethylamino)ethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex heterocyclic molecule with potential applications in medicinal chemistry and drug development. Its multifaceted structure, featuring a triazolopyrimidine core, substituted phenyl ring, and flexible side chains, gives rise to a rich spectroscopic fingerprint. This guide provides a predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a virtual roadmap for its characterization. Understanding these spectroscopic signatures is paramount for confirming its identity, assessing its purity, and elucidating its structure-activity relationships.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. Based on the chemical environment of each proton and carbon atom, we can predict their respective chemical shifts.
¹H NMR (Proton NMR): The predicted ¹H NMR spectrum will exhibit a series of distinct signals corresponding to the various proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.5 | Multiplet | 5H | Protons of the benzyl phenyl ring |
| ~6.8 - 7.1 | Multiplet | 3H | Protons of the disubstituted phenyl ring |
| ~5.1 | Singlet | 2H | -O-CH₂ -Ph (benzylic protons) |
| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ (ethoxy group) |
| ~3.8 | Triplet | 2H | Pyrimidine-N-CH₂ -CH₂-NH- |
| ~2.9 | Triplet | 2H | Pyrimidine-N-CH₂-CH₂ -NH- |
| ~2.7 | Quartet | 2H | -NH-CH₂ -CH₃ (ethylamino group) |
| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ (ethoxy group) |
| ~1.2 | Triplet | 3H | -NH-CH₂-CH₃ (ethylamino group) |
| ~5.5 | Broad Singlet | 2H | -NH₂ (amino group) |
| ~4.5 | Broad Singlet | 1H | -NH- (ethylamino group) |
¹³C NMR (Carbon NMR): The predicted ¹³C NMR spectrum will show a range of signals for the carbon atoms in different electronic environments.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=O (pyrimidinone) |
| ~155 | C-NH₂ (triazolopyrimidine) |
| ~150 | C-O (phenyl ether) |
| ~148 | C-O (phenyl ether) |
| ~137 | Quaternary C of benzyl ring |
| ~127-129 | CH of benzyl ring |
| ~125 | Quaternary C of substituted phenyl ring |
| ~115-120 | CH of substituted phenyl ring |
| ~105 | Quaternary C of triazolopyrimidine |
| ~70 | -O-C H₂-Ph (benzylic) |
| ~64 | -O-C H₂-CH₃ (ethoxy) |
| ~45 | Pyrimidine-N-C H₂-CH₂-NH- |
| ~40 | Pyrimidine-N-CH₂-C H₂-NH- |
| ~35 | -NH-C H₂-CH₃ (ethylamino) |
| ~15 | -O-CH₂-C H₃ (ethoxy) |
| ~14 | -NH-CH₂-C H₃ (ethylamino) |
Methodology for Spectroscopic Analysis
Workflow for Compound Characterization
Nuclear Magnetic Resonance (NMR) Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup: The analysis should be performed on a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16) to achieve a good signal-to-noise ratio, the relaxation delay, and the spectral width.
-
¹³C NMR Acquisition: Carbon-13 NMR requires a greater number of scans (often several hundred to thousands) due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 (broad) | N-H stretch | Primary amine (-NH₂) |
| 3200-3400 (sharp) | N-H stretch | Secondary amine (-NH-) |
| 3000-3100 | C-H stretch | Aromatic |
| 2850-2980 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1680 | C=O stretch | Amide/Lactam (pyrimidinone) |
| 1600-1650 | N-H bend | Amine |
| 1500-1600 | C=C stretch | Aromatic ring |
| 1200-1300 | C-O stretch | Aryl ether |
| 1000-1100 | C-O stretch | Alkyl ether |
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be recorded first.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrometry Data:
-
Molecular Weight: The calculated monoisotopic mass of the compound is approximately 487.25 g/mol .
-
Expected Molecular Ion Peak (ESI+): [M+H]⁺ at m/z ≈ 488.26.
-
Key Fragmentation Pathways:
-
Loss of the benzyl group (C₇H₇, 91 Da) is a likely fragmentation pathway, leading to a significant peak at m/z ≈ 397.
-
Cleavage of the ethylaminoethyl side chain can also occur at various points.
-
Mass Spectrometry (MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer, which is a soft ionization technique that is well-suited for polar, non-volatile molecules.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): To gain further structural information, perform tandem mass spectrometry on the molecular ion peak. This will induce fragmentation and provide insights into the connectivity of the molecule.
Conclusion
The predicted spectroscopic data and the outlined methodologies provide a comprehensive framework for the analytical characterization of 2-amino-5-(4-(benzyloxy)-3-ethoxyphenyl)-7-(2-(ethylamino)ethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one. By combining the structural insights from NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, researchers can confidently confirm the identity and purity of this complex molecule. This analytical rigor is a prerequisite for any further investigation into its biological activity and potential as a therapeutic agent.
References
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Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]
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theoretical properties of pyrazole sulfonamide derivatives
An In-Depth Technical Guide to the Theoretical Properties of Pyrazole Sulfonamide Derivatives
Abstract
The hybridization of pyrazole and sulfonamide moieties has created a privileged scaffold in medicinal chemistry, yielding derivatives with a vast spectrum of biological activities. This guide provides a comprehensive analysis of the , moving beyond simple synthesis to explore the quantum mechanical underpinnings, structure-activity relationships (SAR), and computational interaction models that govern their therapeutic potential. We delve into the electronic structure, molecular dynamics, and predictive toxicology, offering researchers and drug development professionals a foundational understanding of this critical class of compounds.
The Pyrazole Sulfonamide Scaffold: A Union of Pharmacophores
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of many pharmaceuticals due to its metabolic stability and versatile synthetic handles.[1][2] When combined with the sulfonamide group (-S(=O)₂-NH-), a pharmacophore renowned for its ability to mimic a carboxylate group and act as a potent hydrogen bond donor/acceptor, the resulting derivatives gain access to a wide range of biological targets.[1][3] This combination is present in numerous clinically significant drugs, including the selective COX-2 inhibitor Celecoxib.[4] The significance of this scaffold lies in its structural rigidity and the tunable electronic properties conferred by substituents on both the pyrazole and the phenylsulfonamide rings, allowing for fine-tuning of target affinity and pharmacokinetic profiles.
Quantum Chemical Insights into Molecular Architecture
Understanding the theoretical properties of these derivatives begins with a quantum mechanical description of their electronic structure and geometry. Density Functional Theory (DFT) is a powerful computational method used to predict these properties, offering insights that guide rational drug design.[5]
Electronic Properties and Reactivity
Key electronic parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting a molecule's reactivity.
-
HOMO Energy : Represents the electron-donating ability of a molecule. A higher HOMO energy indicates a greater propensity to donate electrons to an appropriate acceptor.
-
LUMO Energy : Represents the electron-accepting ability. A lower LUMO energy suggests a greater capacity to accept electrons.
-
HOMO-LUMO Gap (ΔE) : The energy difference between HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.
These parameters are not merely abstract values; they correlate directly with the molecule's ability to engage in charge-transfer interactions with biological targets. For instance, a study on pyrazole-based benzenesulfonamides designed as carbonic anhydrase inhibitors utilized DFT to calculate these electronic parameters, correlating them with observed inhibitory activity.[6]
Table 1: Representative Theoretical Electronic Parameters for Pyrazole Sulfonamide Derivatives
| Compound Code | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔeV) | Dipole Moment (Debye) | Source |
|---|---|---|---|---|---|
| 4a | -6.34 | -1.45 | 4.89 | 4.56 | [6] |
| 4g | -6.21 | -1.78 | 4.43 | 6.12 | [6] |
| 4j | -6.45 | -1.87 | 4.58 | 7.34 | [6] |
| 4k | -6.23 | -1.79 | 4.44 | 5.98 | [6] |
Note: Data extracted from a study on carbonic anhydrase inhibitors. Lower HOMO-LUMO gaps in active compounds suggest higher reactivity.
Molecular Electrostatic Potential (MEP)
MEP maps are invaluable tools for visualizing the charge distribution around a molecule. They illustrate electron-rich regions (nucleophilic sites, typically colored red) and electron-deficient regions (electrophilic sites, colored blue). For drug design, MEP maps help identify sites crucial for molecular recognition, particularly hydrogen bonding and electrostatic interactions with a receptor's active site.
Modeling Interactions with Biological Targets
The therapeutic effect of a pyrazole sulfonamide derivative is contingent upon its precise interaction with a biological target, typically an enzyme or receptor. Molecular docking and molecular dynamics simulations are the primary in silico tools used to predict and analyze these interactions.[5]
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation (the "pose") of a ligand when bound to a receptor.[5] The process generates a binding score, which estimates the binding affinity. This allows for the rapid screening of large libraries of virtual compounds and provides a structural basis for observed activity.
For example, in the development of novel pyrazole sulfonamide derivatives as antitubercular agents targeting the mycobacterial enoyl reductase (InhA), docking studies were crucial. They revealed that the most potent compounds formed key hydrogen bonds and hydrophobic interactions within the InhA active site, explaining their high inhibition rates.[7] Similarly, docking simulations of derivatives targeting COX-2 and 5-LOX confirmed that the designed molecules possessed the necessary structural features to bind effectively to these enzymes.[8]
Below is a conceptual workflow for a typical molecular docking study.
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
For instance, studies on antitubercular derivatives found that compounds with a 4-fluorophenyl group exhibited excellent activity. [7]In the context of anti-inflammatory agents, the presence of specific substituents was shown to be critical for potent inhibition of COX-1, COX-2, and 5-LOX. [8]
Synthesis and Characterization Protocols
The theoretical design of novel derivatives must be grounded in feasible synthetic chemistry. The synthesis of pyrazole sulfonamides is well-established, typically involving the reaction of a pyrazole sulfonyl chloride with an appropriate amine. [9]
General Experimental Protocol: Synthesis of Pyrazole-4-sulfonamides
This protocol is a representative synthesis adapted from published methodologies. [9] Objective: To synthesize N-substituted-3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives.
Materials:
-
3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
-
Appropriate primary or secondary amine (e.g., 2-phenylethylamine)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the selected amine (1.05 equivalents) in DCM (5 volumes).
-
Base Addition: Add DIPEA (1.5 equivalents) to the reaction mixture at room temperature (25–30 °C).
-
Sulfonyl Chloride Addition: Slowly add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM (5 volumes) to the reaction mixture. Causality Note: The slow addition prevents excessive heat generation from the exothermic reaction. DIPEA acts as a non-nucleophilic base to quench the HCl byproduct.
-
Reaction Monitoring: Stir the reaction mass for 16 hours at 25–30 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, add cold water (10 volumes) to the flask and stir for 10 minutes to quench the reaction and dissolve salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the lower organic layer (DCM).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude compound using column chromatography on silica gel to yield the pure pyrazole-4-sulfonamide derivative.
-
Characterization (Self-Validation): The structure and purity of the final compound must be confirmed using a suite of spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry (MS). [1][10][9]
Biological Activities: A Multi-Target Profile
The translate into a remarkably broad range of biological activities, underscoring their importance in drug discovery.
Table 2: Summary of Biological Activities of Pyrazole Sulfonamide Derivatives
| Therapeutic Area | Specific Target/Activity | Example/Key Finding | Reference(s) |
|---|---|---|---|
| Anti-inflammatory | COX-2/5-LOX Inhibition | Benzothiophen-2-yl pyrazole derivative showed potent dual inhibition with a high selectivity index for COX-2. | [8] |
| Anticancer | Antiproliferative | Derivatives showed moderate to excellent activity against rat brain tumor cell lines (C6) and U937 cells. | [1][9] |
| Antimicrobial | Antitubercular (InhA inhibition) | A 7-chloroquinoline hybrid demonstrated superior activity against M. tuberculosis H₃₇Rv compared to rifampicin. | [7] |
| Enzyme Inhibition | Carbonic Anhydrase (hCA) | Several derivatives were found to be more active inhibitors of hCA II, IX, and XII than the standard drug acetazolamide. | [6][10][11][12] |
| Herbicidal | Acetohydroxy Acid Synthase (AHAS) | Compound 3b showed potent herbicidal activity by inhibiting Arabidopsis thaliana AHAS. | [13]|
Conclusion and Future Directions
The theoretical framework for understanding pyrazole sulfonamide derivatives is robust, integrating quantum chemistry, molecular modeling, and predictive toxicology to guide the synthesis of potent and selective therapeutic agents. The scaffold's versatility continues to be exploited in the development of inhibitors for a growing list of targets. Future research will likely focus on leveraging machine learning and AI to accelerate the design-synthesis-testing cycle, exploring novel substitutions to overcome drug resistance, and developing derivatives with multi-target profiles for complex diseases like cancer and neurodegenerative disorders. The principles outlined in this guide provide a solid foundation for these future endeavors, ensuring that the development of pyrazole sulfonamide derivatives remains a vibrant and productive field of research.
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Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Chem Pharm Bull (Tokyo). Available at: [Link]
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Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
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Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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The synthesis route of sulfonamide-pyrazole derivatives 99–102. ResearchGate. Available at: [Link]
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Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. Available at: [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
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Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]
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Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. Available at: [Link]
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Chemical structure and SAR study of sulfonamide incorporating trisubstituted pyrazole derivatives 55a–e. ResearchGate. Available at: [Link]
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Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. Available at: [Link]
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Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Synthesis and pharmacological evaluation of pyrazole derivatives containing sulfonamide moiety. ResearchGate. Available at: [Link]
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Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. ResearchGate. Available at: [Link]
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Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 4-(4-bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide belongs to the pyrazolyl-benzenesulfonamide class, a versatile scaffold demonstrating a wide spectrum of pharmacological activities. While direct studies on this specific N-methyl derivative are not extensively documented in publicly available literature, a comprehensive analysis of structurally related analogs provides a robust framework for predicting its mechanism of action. This guide synthesizes findings from across the pyrazole sulfonamide chemical space to propose and detail the most probable biological targets and signaling pathways. We will delve into the potential for this compound to act as an inhibitor of key enzymes such as cyclooxygenase-2 (COX-2), carbonic anhydrases (CAs), and protein kinases, as well as its possible role in modulating critical signaling cascades like PI3K/Akt/mTOR and Wnt/β-catenin. This document serves as a foundational resource for researchers initiating investigations into the therapeutic applications of this promising molecule.
Introduction: The Pyrazolyl-Benzenesulfonamide Scaffold - A Privileged Structure in Medicinal Chemistry
The fusion of a pyrazole ring with a benzenesulfonamide moiety creates a privileged heterocyclic structure that has garnered significant attention in drug discovery.[1][2] The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a common feature in numerous pharmaceuticals due to its diverse biological properties.[3][4] Similarly, the sulfonamide group is a well-established pharmacophore, integral to the activity of many antibacterial, anti-inflammatory, and anticancer drugs.[3] The combination of these two pharmacores in the pyrazolyl-benzenesulfonamide scaffold has yielded compounds with a remarkable range of biological activities, including antileishmanial, antiproliferative, anti-inflammatory, and antimicrobial effects.[3][5][6]
The specific compound, 4-(4-bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide, incorporates key structural features that suggest a high potential for biological activity. The bromo-substitution on the pyrazole ring can influence the electronic properties and binding interactions of the molecule, while the N-methyl group on the sulfonamide can impact its physicochemical properties, such as solubility and membrane permeability. This guide will explore the likely mechanistic avenues through which this compound may exert its therapeutic effects, based on the established activities of its structural congeners.
Potential Mechanisms of Action: A Multi-Targeted Approach
The diverse biological activities reported for pyrazolyl-benzenesulfonamide derivatives suggest that they may interact with multiple biological targets. The following sections outline the most probable mechanisms of action for 4-(4-bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide, supported by evidence from related compounds.
Anti-inflammatory Activity via Cyclooxygenase-2 (COX-2) Inhibition
A significant body of research points to the potent anti-inflammatory properties of pyrazolyl-benzenesulfonamide derivatives, often attributed to their selective inhibition of the COX-2 enzyme.[6][7] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever.
Several studies have demonstrated that compounds with a 4-(pyrazol-1-yl)benzenesulfonamide core, similar to the topic compound, exhibit selective COX-2 inhibitory activity.[6] For instance, compounds like 4-(3-Phenyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide have shown potent anti-inflammatory effects with a good safety profile, attributed to their COX-2 selectivity.[6] The sulfonamide moiety is a critical pharmacophore for COX-2 binding.[7]
Experimental Validation Workflow:
Caption: Workflow for evaluating COX-2 inhibitory activity.
A proposed mechanism involves the sulfonamide group of 4-(4-bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide binding to a hydrophilic side pocket of the COX-2 active site, a key interaction for selective inhibitors. The pyrazole and bromophenyl rings would likely occupy the main channel of the enzyme, forming hydrophobic and van der Waals interactions.
Anticancer Activity through Multiple Pathways
Pyrazoline benzenesulfonamide derivatives have emerged as promising candidates in anticancer drug discovery.[1][2] Their antiproliferative effects are often mediated through the inhibition of various enzymes and signaling pathways crucial for cancer cell growth and survival.
Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and hCA XII, are key players in maintaining the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[2][8] Several pyrazole-sulfonamide hybrids have been identified as potent inhibitors of these CA isoforms.[8][9][10]
The sulfonamide moiety is a well-established zinc-binding group, essential for CA inhibition. It is highly probable that 4-(4-bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide could act as a CA inhibitor, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site.
Quantitative Data on Related CA Inhibitors:
| Compound Class | Target Isoform | Ki (nM) | Reference |
| Pyrazole-sulfonamide hybrids | hCA I | 12.7 - 59.8 | [8] |
| Pyrazole-sulfonamide hybrids | hCA II | 6.9 - 24.1 | [8] |
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrazole scaffold is a common motif in many kinase inhibitors. A study on a related compound, a dual c-Met/Ron kinase inhibitor, highlights the potential of this chemical class to target kinases.[11] The c-Met and Ron receptor tyrosine kinases are implicated in various cancers, and their inhibition is a validated therapeutic strategy.
Recent studies have shown that benzenesulfonamide derivatives can inhibit the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers.[12] Inhibition of this pathway can lead to decreased cancer cell proliferation.[12]
Furthermore, pyrazole derivatives have been shown to suppress the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[13] A study on 1H-pyrazol-1-yl benzenesulfonamide derivatives in inflammatory bowel disease models demonstrated their ability to suppress this pathway, leading to reduced inflammation and apoptosis.[13]
Signaling Pathway Diagram:
Caption: Potential inhibition of PI3K/Akt/mTOR and Wnt/β-catenin pathways.
Antileishmanial Activity
A series of 4-(1H-pyrazol-1-yl)benzenesulfonamides have demonstrated promising activity against Leishmania species.[5] The mechanism is thought to involve penetration of the parasite's biological membranes and interaction with a specific parasitic target.[5] While the exact target is not fully elucidated, the structure-activity relationship studies suggest that the electronic and lipophilic properties of the molecule are crucial for its antileishmanial effect.[5]
Experimental Protocols for Mechanistic Elucidation
To definitively determine the mechanism of action of 4-(4-bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide, a systematic experimental approach is required.
General Synthesis
The synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives typically involves a regioselective electrophilic aromatic substitution reaction.[5]
Step-by-Step Synthesis Outline:
-
Chlorosulfonation: React the corresponding 1-phenylpyrazole derivative with chlorosulfonic acid to obtain the 4-(pyrazol-1-yl)benzenesulfonyl chloride intermediate.
-
Amination: React the sulfonyl chloride intermediate with methylamine to yield the final product, 4-(4-bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide.
-
Purification and Characterization: Purify the final compound using techniques such as recrystallization or column chromatography. Characterize the structure using spectroscopic methods like NMR (¹H and ¹³C), FT-IR, and mass spectrometry.[3][14]
In Vitro Enzyme Inhibition Assays
-
COX-1/COX-2 Inhibition Assay: Commercially available kits (e.g., from Cayman Chemical) can be used to determine the IC50 values for both COX isoforms. This will establish the compound's potency and selectivity.
-
Carbonic Anhydrase Inhibition Assay: The inhibitory activity against various hCA isoforms (I, II, IX, and XII) can be assessed using a stopped-flow CO2 hydrase assay.
-
Kinase Inhibition Assays: A panel of kinase inhibition assays (e.g., using services from companies like Eurofins or Promega) can be employed to screen for activity against a broad range of kinases, including c-Met and Ron.
Cell-Based Assays
-
Antiproliferative Assays: The antiproliferative activity can be evaluated against a panel of cancer cell lines (e.g., SW480, HCT116) using assays like the CellTiter-Glo Luminescent Cell Viability Assay.[3]
-
Western Blot Analysis: To investigate the impact on signaling pathways, cancer cells can be treated with the compound, and the expression levels of key proteins in the PI3K/Akt/mTOR and Wnt/β-catenin pathways can be analyzed by Western blotting.
-
Antileishmanial Assays: The activity against promastigote and amastigote forms of Leishmania species can be determined using standard in vitro culture methods.[5]
Conclusion and Future Directions
While the precise mechanism of action of 4-(4-bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide remains to be definitively elucidated, the extensive research on the broader class of pyrazolyl-benzenesulfonamide derivatives provides a strong foundation for targeted investigation. The most promising avenues for its therapeutic potential appear to be in the areas of anti-inflammatory and anticancer applications, likely through the inhibition of COX-2, carbonic anhydrases, and key protein kinases, as well as the modulation of critical cellular signaling pathways.
Future research should focus on the systematic in vitro and in vivo evaluation of this compound to confirm these predicted mechanisms. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the pyrazole and benzenesulfonamide moieties, will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be invaluable for advancing this promising compound through the drug development pipeline.
References
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de Mello, H., et al. (2015). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 20(10), 17898-17913. [Link]
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A Technical Guide to the Biological Activity of Pyrazole-Based Sulfonamides
Introduction: The Convergence of Two Pharmacophores
The fusion of a pyrazole ring and a sulfonamide moiety into a single molecular scaffold has created a class of compounds with remarkable therapeutic potential. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile core, while the sulfonamide group (-S(=O)₂-NH-) is a well-established pharmacophore responsible for the activity of many clinical drugs.[1][2] This strategic combination has yielded molecules that exhibit a broad spectrum of biological activities, making them a subject of intense investigation in medicinal chemistry and drug development.
The rationale behind this molecular hybridization lies in the synergistic contribution of each component. The pyrazole nucleus provides a rigid, planar structure with tunable electronic properties, allowing for precise three-dimensional orientation of substituents to interact with biological targets.[2] The sulfonamide group, with its acidic N-H proton and tetrahedral geometry, is an excellent hydrogen bond donor and acceptor, facilitating strong and specific interactions with enzyme active sites.[3] The well-known anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, stands as a testament to the clinical success of this scaffold.[4][5]
This guide provides an in-depth exploration of the primary biological activities of pyrazole-based sulfonamides, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. We will delve into the underlying mechanisms of action, present structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols for their evaluation.
Anti-Inflammatory Activity: Selective COX-2 Inhibition
The most prominent biological activity of pyrazole-based sulfonamides is their anti-inflammatory effect, primarily mediated through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][6]
Mechanism of Action: The Arachidonic Acid Cascade
Inflammation, pain, and fever are physiological responses mediated by lipid signaling molecules called prostaglandins.[6][7] The synthesis of prostaglandins begins with the conversion of arachidonic acid by cyclooxygenase (COX) enzymes.[8] There are two main isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions, such as protecting the stomach lining and maintaining platelet aggregation.[5][6]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of the inflammatory response.[5][6]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. While this reduces inflammation, the inhibition of COX-1 can lead to common side effects like gastrointestinal ulcers.[5]
Pyrazole-based sulfonamides, exemplified by Celecoxib, achieve their therapeutic effect and improved safety profile through selective inhibition of COX-2.[4][7] The chemical structure of these compounds allows them to fit into the larger, more flexible active site of the COX-2 enzyme, while being too bulky to effectively bind to the narrower channel of the COX-1 active site.[6][7] Specifically, the polar sulfonamide side chain binds to a hydrophilic side pocket present in COX-2 but not in COX-1, anchoring the molecule for effective and selective inhibition.[5] By blocking COX-2, these compounds prevent the synthesis of pro-inflammatory prostaglandins, thereby reducing pain and inflammation with a lower risk of gastrointestinal toxicity.[6][8]
Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis
Caption: Selective inhibition of COX-2 by pyrazole sulfonamides blocks inflammatory prostaglandin synthesis.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This protocol is a standard and reliable method for evaluating the acute anti-inflammatory activity of a compound in a rodent model.[9][10] The choice of this in vivo model is justified as it provides a holistic assessment of a compound's efficacy, accounting for its absorption, distribution, metabolism, and excretion (ADME) properties, which cannot be determined from in vitro assays alone.
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's paw, inducing a localized, biphasic inflammatory response characterized by edema (swelling).[10] The effectiveness of a test compound is measured by its ability to reduce this swelling compared to a control group.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Fasting: Randomly divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose in saline)
-
Group II: Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg)
-
Group III, IV, etc.: Test Compound(s) at various doses (e.g., 10, 20, 50 mg/kg)
-
Fast all animals overnight before the experiment, with water ad libitum.
-
-
Baseline Paw Volume Measurement: Using a plethysmometer, measure the initial volume of the right hind paw of each rat by immersing it up to a marked point. This is the 0-hour reading.
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution (in sterile 0.9% saline) into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement Post-Induction: Measure the paw volume of each rat at 1, 2, 3, and 4 hours after the carrageenan injection using the plethysmometer.
-
Data Analysis and Validation:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-induction volume.
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
The protocol is validated if the positive control group shows a statistically significant reduction in paw edema compared to the vehicle control group (p < 0.05).
-
Anticancer Activity: A Multi-Targeted Approach
The pyrazole-sulfonamide scaffold has emerged as a "privileged structure" in oncology, with derivatives showing potent activity against various cancer cell lines through diverse mechanisms.[1][3][11]
Mechanisms of Action
Unlike their anti-inflammatory activity, the anticancer effects of pyrazole-sulfonamides are not confined to a single target. They can induce cancer cell death and inhibit proliferation through several pathways.
-
Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of enzymes that catalyze the hydration of carbon dioxide.[3] Tumor-associated isoforms, particularly CA IX and CA XII, are overexpressed in many hypoxic tumors.[12] They play a crucial role in regulating intra- and extracellular pH, promoting tumor cell survival and proliferation. The sulfonamide moiety is a classic zinc-binding group that effectively inhibits CAs. Pyrazole-sulfonamide hybrids have been designed as potent inhibitors of these tumor-associated CAs, leading to acidification of the intracellular environment and induction of apoptosis.[3][12]
-
Kinase Inhibition: Many pyrazole derivatives act as ATP-competitive inhibitors of protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer. Targets include Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[13]
-
Induction of Apoptosis and Cell Cycle Arrest: Some pyrazole-sulfonamides can trigger programmed cell death (apoptosis) in cancer cells. This is often associated with the activation of pro-apoptotic proteins like caspases (CASP3, CASP9) and the inhibition of anti-apoptotic pathways involving PDK1 and AKT1.[8] Furthermore, they can halt the cell cycle, preventing cancer cell division, by increasing the expression of cell cycle inhibitors like p21 and p27.[8]
Structure-Activity Relationship (SAR) Data
The anticancer potency of pyrazole-sulfonamides is highly dependent on the nature and position of substituents on the aromatic rings.
| Compound ID | Core Structure | R¹ (at Pyrazole C3) | R² (at Pyrazole C5) | Target Cell Line | IC₅₀ (µM) | Reference |
| 4i | Pyrazoline-benzenesulfonamide | 3,4,5-trimethoxyphenyl | 1,3-benzodioxol-5-yl | HSC-2 (Oral Cancer) | 6.7 | [3] |
| 4g | Pyrazoline-benzenesulfonamide | 2,4-dimethoxyphenyl | 1,3-benzodioxol-5-yl | HSC-3 (Oral Cancer) | 12.5 | [3] |
| 4k | Pyrazole-benzenesulfonamide | 2-hydroxy-4-fluorophenyl | 4-methoxyphenyl | hCAII (Enzyme) | 0.24 | [12] |
| 4j | Pyrazole-benzenesulfonamide | 2-hydroxy-4-fluorophenyl | 4-methylphenyl | hCAIX (Enzyme) | 0.15 | [12] |
| 5u | Hybrid Pyrazole | Benzene sulfonamide | (4-chlorophenyl)methanaminyl | COX-2 (Enzyme) | 1.79 | [14] |
Table showing the inhibitory concentrations (IC₅₀) of various pyrazole-sulfonamide derivatives. Lower values indicate higher potency.
Experimental Protocol: In Vitro MTT Cell Viability Assay
The MTT assay is a foundational, colorimetric-based method for screening the cytotoxic effects of novel compounds on cancer cell lines.[15][16] Its selection is justified by its reliability, high-throughput capability, and direct correlation of results with the number of viable cells.
Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes present in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[15] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance.
Workflow for Anticancer Compound Screening
Caption: High-throughput workflow for the initial screening of anticancer pyrazole sulfonamides.
Step-by-Step Methodology:
-
Cell Seeding: Plate a chosen human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of this solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[16] Mix gently by pipetting or shaking.
-
Absorbance Measurement and Validation: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The assay is valid if the vehicle control wells show high absorbance and the positive control wells show very low absorbance.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (percentage viability vs. compound concentration) and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis (e.g., using GraphPad Prism software).[1][11]
Antimicrobial Activity: Targeting Microbial Viability
The structural motifs of pyrazole and sulfonamide are both independently known to be present in various antimicrobial agents.[17][18] Their combination has led to the development of novel compounds with significant antibacterial and antifungal activity.[17][19][20]
Mechanism of Action
The primary mechanism for sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[17] As a structural analog of para-aminobenzoic acid (PABA), sulfonamides competitively inhibit the enzyme, blocking the folic acid pathway and thereby halting bacterial growth. The pyrazole moiety can enhance this activity and contribute to other mechanisms, such as disrupting the bacterial cell wall or inhibiting other essential enzymes.[18] Recent studies have also explored pyrazole-sulfonamides as inhibitors of mycobacterial enzymes, showing promise as new antitubercular agents against multidrug-resistant strains.[19]
Activity Data
The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound ID | R Group (on Sulfonamide) | Bacterial Strain | MIC (µg/mL) | Reference |
| 9g | 7-chloroquinoline hybrid | M. tuberculosis H₃₇Rv | 10.2 | [19] |
| 9m | 7-chloroquinoline hybrid | M. tuberculosis H₃₇Rv | 12.5 | [19] |
| 4b | 4-Chloro | B. subtilis | 125 | [17][20] |
| 4d | 4-Nitro | B. subtilis | 125 | [17][20] |
| Rifampicin | (Standard Drug) | M. tuberculosis H₃₇Rv | 40 | [19] |
Table showing the Minimum Inhibitory Concentration (MIC) of pyrazole-sulfonamide derivatives against bacterial strains. Lower values indicate higher potency.
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized, quantitative method for determining the MIC of an antimicrobial agent against a specific microorganism.[21][22] It is a cornerstone of antimicrobial susceptibility testing, chosen for its efficiency and ability to test multiple compounds and concentrations simultaneously.
Principle: A standardized inoculum of the test microorganism is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded to identify the MIC.[22]
Step-by-Step Methodology:
-
Preparation of Media and Reagents:
-
Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or an appropriate broth for fungi (e.g., RPMI-1640).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the compound stock solution to the first well of a row and mix, creating a 1:2 dilution.
-
Perform a serial twofold dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This creates a range of concentrations (e.g., 512 µg/mL down to 1 µg/mL).
-
-
Inoculum Preparation:
-
Grow the test microorganism (e.g., S. aureus ATCC 29213) in broth overnight.
-
Dilute the culture to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Further dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation of the Plate:
-
Add 10 µL of the standardized bacterial inoculum to each well containing the compound dilutions.
-
Crucial Controls: Include a sterility control well (broth only, no bacteria) and a growth control well (broth with bacteria, no compound). The protocol is valid only if the sterility control shows no growth and the growth control shows clear, visible growth.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).[22]
-
Conclusion
The pyrazole-based sulfonamide scaffold represents a highly successful and versatile platform in modern drug discovery. The clinical success of Celecoxib in inflammation has paved the way for extensive research, revealing potent anticancer and antimicrobial activities. The key to their efficacy lies in the synergistic interplay between the pyrazole core and the sulfonamide functional group, which can be chemically tailored to achieve high affinity and selectivity for a diverse range of biological targets. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to evaluate novel derivatives, from initial screening to mechanistic investigation. As our understanding of disease pathways deepens, the rational design of new pyrazole-sulfonamide molecules will undoubtedly continue to yield promising therapeutic agents for a wide array of human diseases.
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The Enduring Scaffold: A Technical Guide to Substituted Pyrazole Sulfonamides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
The fusion of the pyrazole heterocycle with a sulfonamide moiety has given rise to a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of substituted pyrazole sulfonamides, moving beyond a mere recitation of facts to delve into the causal relationships between chemical structure, synthetic strategy, and pharmacological effect. We will dissect the key mechanisms of action, from selective enzyme inhibition to the modulation of complex signaling pathways, and provide field-proven experimental protocols to empower researchers in their own discovery efforts. This document serves as a technical resource for professionals seeking to leverage the versatile pyrazole sulfonamide core in the development of next-generation therapeutics.
The Pyrazole Sulfonamide Core: A Legacy of Versatility
The pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, has been a cornerstone of heterocyclic chemistry since its first description by Ludwig Knorr in 1883.[1] Its inherent stability, synthetic accessibility, and ability to engage in various non-covalent interactions have made it a favored building block in drug design. When coupled with the sulfonamide group (-S(=O)₂NH-), a pharmacophore renowned for its ability to mimic the transition state of enzymatic reactions and engage in critical hydrogen bonding, the resulting pyrazole sulfonamide scaffold becomes a powerful platform for targeting a diverse array of biological macromolecules.[1]
This combination is not merely a matter of convenience; the electronic properties of the two moieties are complementary. The pyrazole ring can be extensively substituted to modulate lipophilicity, polarity, and steric profile, thereby fine-tuning the compound's pharmacokinetic and pharmacodynamic properties. The sulfonamide group, with its acidic proton and strong hydrogen-bonding capacity, often serves as the key anchoring point to the target protein. This synergistic relationship is exemplified by the market success of drugs like celecoxib, a selective COX-2 inhibitor, which validates the therapeutic potential of this chemical class.[1]
Synthetic Strategies: From Core Construction to Functionalization
The synthesis of a substituted pyrazole sulfonamide library is a multi-step process that requires careful planning and execution. The general workflow involves the synthesis of the substituted pyrazole core, followed by sulfonylation and subsequent amidation.
Building the Pyrazole Core
The most common and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[2]
Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole [1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pentane-2,4-dione (1 equivalent) in methanol.
-
Hydrazine Addition: Cool the solution in an ice bath and add 85% hydrazine hydrate (1.1 equivalents) dropwise, maintaining the temperature below 35°C. This reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the methanol under reduced pressure. The resulting crude 3,5-dimethyl-1H-pyrazole is often of sufficient purity for the next step, or it can be purified by distillation or recrystallization.
Installation of the Sulfonyl Chloride
The sulfonamide functional group is typically introduced by electrophilic aromatic substitution on the pyrazole ring using chlorosulfonic acid, followed by treatment with a chlorinating agent like thionyl chloride to generate the reactive sulfonyl chloride intermediate.
Protocol 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride [1]
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, add chloroform. Cool the flask to 0°C in an ice-salt bath.
-
Chlorosulfonic Acid Addition: Slowly add chlorosulfonic acid (5.5 equivalents) to the stirred chloroform.
-
Pyrazole Addition: Add a solution of 3,5-dimethyl-1H-pyrazole (1 equivalent) in chloroform dropwise to the chlorosulfonic acid mixture, maintaining the temperature at 0°C.
-
Heating and Thionyl Chloride Addition: After the addition is complete, slowly raise the temperature to 60°C and stir for 10 hours. Then, add thionyl chloride (1.3 equivalents) dropwise over 20 minutes. Continue stirring at 60°C for an additional 2 hours.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Extract the aqueous layer with chloroform. Wash the combined organic layers with cold water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyrazole-4-sulfonyl chloride.
Sulfonamide Formation
The final step involves the coupling of the pyrazole sulfonyl chloride with a primary or secondary amine in the presence of a base to form the desired sulfonamide.
Protocol 3: General Procedure for the Synthesis of N-Substituted Pyrazole-4-sulfonamides [1][3]
-
Reaction Setup: Dissolve the desired amine (1.05 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) in dichloromethane (DCM) at room temperature (25–30 °C).
-
Sulfonyl Chloride Addition: Add a solution of the pyrazole-4-sulfonyl chloride (1 equivalent) in DCM to the amine solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC.
-
Work-up: Add cold water to the reaction mixture and stir for 10 minutes. Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final substituted pyrazole sulfonamide.
Diagram 1: General Synthetic Workflow A high-level overview of the process from starting materials to the final biologically active compound.
Caption: Selective inhibition of COX-2 by pyrazole sulfonamides blocks inflammatory prostaglandin synthesis.
Protocol 4: In Vitro COX-2 Inhibition Assay (Colorimetric) [3][4]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of Hematin, the COX-2 enzyme solution, the substrate (arachidonic acid), and a chromogenic substrate (e.g., TMPD). Prepare serial dilutions of the test pyrazole sulfonamide and a positive control (e.g., Celecoxib) in DMSO.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, Hematin, and the COX-2 enzyme solution. Add the test compound or DMSO (for the control).
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the chromogenic substrate and arachidonic acid.
-
Measurement: Immediately measure the absorbance at 590 nm in kinetic mode using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control and calculate the IC₅₀ value by fitting the data to a dose-response curve.
Anticancer Activity: A Multi-pronged Attack
The anticancer properties of pyrazole sulfonamides are not solely dependent on COX-2 inhibition. Many derivatives exhibit potent antiproliferative effects through various mechanisms, including the inhibition of kinases and carbonic anhydrases.
Kinase Inhibition: Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers. Several pyrazole sulfonamides have been developed as potent kinase inhibitors. For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks the activity of VEGFR, PDGFR, and c-Kit, thereby inhibiting tumor angiogenesis and growth. [5][6][7][8][9]Other pyrazole-based compounds have been shown to inhibit kinases such as LRRK2, Akt1, and Aurora kinases.
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, play a crucial role in maintaining the pH balance in the tumor microenvironment. [10][11]By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, they contribute to the acidification of the extracellular space, which promotes tumor invasion and metastasis. The sulfonamide moiety is a classic zinc-binding group, making pyrazole sulfonamides excellent candidates for CA inhibitors. These compounds bind to the zinc ion in the active site of the enzyme, blocking its catalytic activity and disrupting the pH regulation in cancer cells, leading to apoptosis and reduced tumor growth. [10][12] Protocol 5: In Vitro Carbonic Anhydrase Inhibition Assay [1][13][14][15][16]
-
Principle: This assay measures the esterase activity of CA, using p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed to the colored product p-nitrophenol.
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), a stock solution of human carbonic anhydrase, a stock solution of p-NPA in acetonitrile or DMSO, and serial dilutions of the test compound and a known inhibitor (e.g., Acetazolamide).
-
Assay Procedure: In a 96-well plate, add the assay buffer and the test compound dilutions. Add the CA working solution and pre-incubate for 10-15 minutes at room temperature.
-
Reaction Initiation and Measurement: Initiate the reaction by adding the p-NPA substrate solution. Immediately measure the increase in absorbance at 400-405 nm in kinetic mode.
-
Data Analysis: Calculate the rate of reaction and the percentage inhibition for each compound concentration. Determine the IC₅₀ or Kᵢ values.
Antimicrobial Activity: Targeting Folic Acid Synthesis
The sulfonamide component of this scaffold is key to its antimicrobial activity. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. [2][17][18][19][20] Mechanism of Action: Bacteria must synthesize their own folic acid, which is a vital cofactor for the synthesis of nucleotides and amino acids. The enzyme dihydropteroate synthase (DHPS) catalyzes the incorporation of PABA into the folic acid pathway. [20]Sulfonamides act as competitive inhibitors of DHPS, binding to the active site and preventing the utilization of PABA. [21][22]This blockade of folic acid synthesis halts bacterial growth and replication, resulting in a bacteriostatic effect. [17][19]Humans are unaffected by this mechanism as they obtain folic acid from their diet. [17][20]
Diagram 3: Bacterial Folic Acid Synthesis Inhibition Depicts how sulfonamides disrupt a vital bacterial metabolic pathway.
Caption: Pyrazole sulfonamides competitively inhibit DHPS, blocking bacterial folic acid synthesis.
Protocol 6: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [23][24][25][26][27]
-
Preparation: Prepare a series of two-fold dilutions of the test pyrazole sulfonamide in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration. Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antidiabetic Activity: α-Glucosidase Inhibition
Emerging research has highlighted the potential of pyrazole sulfonamides in the management of type 2 diabetes mellitus, primarily through the inhibition of α-glucosidase. [1][5][7] Mechanism of Action: α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. [5]By inhibiting this enzyme, pyrazole sulfonamides can delay carbohydrate digestion and slow the absorption of glucose, leading to a reduction in postprandial blood glucose levels. [5]The specific interactions between the substituted pyrazole sulfonamide and the active site of α-glucosidase are crucial for its inhibitory activity and are a key focus of structure-activity relationship studies. [5][23]
Structure-Activity Relationships (SAR) and Data-Driven Design
The biological activity of pyrazole sulfonamides is highly dependent on the nature and position of substituents on the pyrazole and aryl rings. A systematic analysis of SAR is crucial for optimizing potency and selectivity.
Key SAR Insights:
-
Anti-inflammatory (COX-2 Selective): For COX-2 selectivity, a para-sulfonamide or a similar group on one of the N1-phenyl rings is generally required to fit into the secondary pocket of the enzyme. [28]The substitution on the C5-phenyl ring can be varied to enhance potency.
-
Antimicrobial: The antimicrobial activity is influenced by the substituents on the benzene sulfonamide moiety. Electron-withdrawing groups can sometimes enhance activity. The overall lipophilicity of the molecule also plays a significant role in its ability to penetrate bacterial cell walls. [9][11]* Antidiabetic (α-Glucosidase Inhibition): The inhibitory activity is sensitive to the nature and position of substituents on the acyl group attached to the pyrazole. For example, a chlorine atom at the para-position of a phenyl ring has been shown to be highly potent. [5][7] Table 1: Representative Biological Activities of Substituted Pyrazole Sulfonamides
| Compound Class | Target/Assay | Representative IC₅₀/MIC Values | Reference(s) |
| Acyl Pyrazole Sulfonamides | α-Glucosidase | 1.13 µM to 28.27 µM | [5][7] |
| Pyrazole-clubbed Pyrimidines | Dihydrofolate Reductase (DHFR) | 4.00 µM to 6.70 µM | [10] |
| Pyrazole-clubbed Pyrazolines | M. tuberculosis H₃₇Rv | 10.2 µg/mL to >250 µg/mL | [8] |
| Pyrazole-derived Hydrazones | A. baumannii | 0.78 µg/mL to 4 µg/mL | [18] |
| Phenyl-1H-pyrazole Derivatives | BRAFV600E | 0.33 µM | [29] |
Case Studies: From Bench to Bedside
Several pyrazole sulfonamides have successfully transitioned from laboratory curiosities to clinically important drugs, underscoring the therapeutic value of this scaffold.
-
Celecoxib (Celebrex®): A landmark selective COX-2 inhibitor used for the management of pain and inflammation in arthritis and other conditions. [5]Its development highlighted the potential for designing safer NSAIDs. Clinical trials have also explored its role in cancer therapy, although with mixed results. [28][30][31][32]* Deracoxib (Deramaxx®): A veterinary NSAID used in dogs for the control of pain and inflammation associated with osteoarthritis and surgery. [21][22]Like celecoxib, it is a selective COX-2 inhibitor.
-
Pazopanib (Votrient®): An anticancer agent that functions as a multi-targeted tyrosine kinase inhibitor. [5][6][7][8][9]It is used in the treatment of renal cell carcinoma and soft tissue sarcoma. Its structure, while containing a sulfonamide, features an indazole core, a close relative of pyrazole.
Conclusion and Future Perspectives
The substituted pyrazole sulfonamide scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability and the ability to modulate its biological activity through systematic structural modifications ensure its continued relevance. Future research will likely focus on several key areas:
-
Novel Target Identification: Exploring the potential of pyrazole sulfonamides to inhibit novel and challenging drug targets.
-
Multi-target Ligands: Designing single molecules that can modulate multiple targets for the treatment of complex diseases like cancer and neurodegenerative disorders.
-
Overcoming Drug Resistance: Developing new pyrazole sulfonamide-based antimicrobials that can circumvent existing resistance mechanisms.
-
Personalized Medicine: Identifying biomarkers that can predict which patient populations will respond best to specific pyrazole sulfonamide therapies.
By integrating rational design, robust synthetic chemistry, and comprehensive biological evaluation, the full potential of this remarkable scaffold can continue to be unlocked, paving the way for the discovery of innovative medicines to address unmet medical needs.
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An In-Depth Technical Guide to the In Silico Modeling of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
Abstract
In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive, technically-grounded walkthrough of the computational modeling of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide, a molecule combining the pharmacologically significant pyrazole and sulfonamide scaffolds. While the specific biological target of this N-methyl variant is not yet defined in the literature, its structural motifs suggest potential activity against a range of enzymes, such as carbonic anhydrases or kinases.[1][2] This document will therefore use Human Carbonic Anhydrase II (hCA II), a well-characterized enzyme and a known target for sulfonamides, as an exemplary case study to illustrate a complete in silico workflow.[2] We will navigate from initial ligand preparation and target selection to advanced molecular docking, molecular dynamics simulations, ADMET profiling, and pharmacophore modeling. Each step is detailed with the underlying scientific rationale, providing researchers and drug development professionals with a robust framework for computational investigation.
Introduction: The Rationale for In Silico Investigation
The compound 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide belongs to a class of heterocyclic sulfonamides. The pyrazole nucleus is a versatile scaffold known for a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[3][4] Similarly, the benzenesulfonamide group is a classic pharmacophore found in numerous approved drugs, renowned for its ability to target metalloenzymes like carbonic anhydrases.[2][5][6] The combination of these two moieties presents a compelling case for therapeutic potential.
In silico modeling offers a cost-effective and rapid methodology to explore this potential.[7] By simulating the interactions between the small molecule (ligand) and its putative biological target (receptor) at an atomic level, we can predict binding affinity, understand the mechanism of action, and evaluate its drug-like properties before committing to expensive and time-consuming wet-lab synthesis and testing.[8] This predictive power is crucial for prioritizing candidates and guiding medicinal chemistry efforts toward more promising avenues.[9][10]
The Computational Workflow: A Step-by-Step Guide
Our investigation follows a multi-stage computational protocol designed to provide a holistic view of the ligand's potential. This workflow is not merely a sequence of steps but an integrated system where the output of one stage informs the next, creating a self-validating and logically coherent narrative.
Figure 1: A high-level overview of the integrated in silico modeling workflow.
Ligand Preparation: Establishing the Molecular Foundation
The first critical step is to generate an accurate three-dimensional and energetically stable conformation of our ligand, 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide.
Protocol:
-
2D Structure Generation: The molecule's structure is first defined using a chemical identifier. The SMILES (Simplified Molecular Input Line Entry System) string for our compound is CN(S(=O)(=O)c1ccc(n2ncc(Br)c2)cc1)C. This can be inputted into chemical drawing software like ChemDraw or free online tools.
-
Conversion to 3D: The 2D sketch is converted into a 3D structure. Software like Open Babel or the functionalities within molecular modeling suites (e.g., Schrödinger, MOE) can perform this conversion.
-
Energy Minimization: The initial 3D structure is not necessarily at its lowest energy state. An energy minimization process is applied using a suitable force field (e.g., MMFF94 or AMBER) to relax the structure, optimize bond lengths and angles, and find a stable, low-energy conformation.[11] This is a crucial step to ensure the ligand's geometry is realistic for subsequent docking studies.
-
Charge Assignment: Appropriate partial atomic charges are assigned. For this, methods like Gasteiger charges are commonly used in preparation for docking simulations with programs like AutoDock.[12]
Target Selection and Preparation: Human Carbonic Anhydrase II
As our exemplar, we select Human Carbonic Anhydrase II (hCA II), a ubiquitous and well-studied enzyme involved in pH regulation and other physiological processes. Its inhibition by sulfonamides is a classic example of structure-based drug design.
Protocol:
-
Structure Retrieval: The crystal structure of hCA II is retrieved from the Protein Data Bank (PDB), an open-access repository of macromolecular structures.[13] For this guide, we will use PDB ID: 1C8K. This structure is co-crystallized with an inhibitor, which helps in identifying the active site.[14]
-
Receptor Preparation: The raw PDB file requires cleaning to be suitable for docking.[14][15] This involves:
-
Removing Non-Essential Molecules: All water molecules, co-solvents, and the original co-crystallized ligand are removed from the PDB file.[15]
-
Adding Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Polar hydrogens are added, as they are critical for forming hydrogen bonds.
-
Assigning Charges: Charges are assigned to the protein atoms (e.g., Kollman charges).
-
Handling the Catalytic Zinc Ion: The hCA II active site contains a critical Zinc ion. It is imperative to ensure its coordination state and charge are correctly handled by the docking software, as the sulfonamide group directly coordinates with this ion.
-
Molecular Docking: Predicting the Binding Pose and Affinity
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding energy score.[15][16]
Figure 2: A detailed workflow for the molecular docking process.
Protocol (Using AutoDock Vina as an example):
-
Grid Box Definition: A "grid box" is defined around the active site of hCA II. This box specifies the search space within which the docking algorithm will attempt to place the ligand. The dimensions are chosen to encompass the entire binding pocket, including the catalytic zinc ion and key amino acid residues.[14]
-
Running the Simulation: The prepared ligand and receptor files, along with the grid parameters, are used as input for the docking software (e.g., AutoDock Vina). The program systematically samples different conformations and orientations of the ligand within the binding site.[12]
-
Result Analysis: The output consists of several predicted binding poses, each with a corresponding binding affinity score in kcal/mol. The pose with the lowest binding energy is typically considered the most likely.[15] This top pose is then visually inspected to analyze key interactions:
-
Coordination: The sulfonamide group should be correctly coordinated with the active site Zinc ion.
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and key residues like Thr199 and Thr200.
-
Hydrophobic Interactions: Analyze interactions with hydrophobic residues in the pocket.
-
Table 1: Hypothetical Molecular Docking Results
| Parameter | Value | Interpretation |
| Binding Affinity (kcal/mol) | -9.2 | Strong predicted binding affinity. |
| Key H-Bond Interactions | Thr199, Gln92 | The sulfonamide moiety forms critical hydrogen bonds, anchoring the ligand. |
| Metal Coordination | Zn2+ | The sulfonamide nitrogen and oxygen atoms coordinate with the catalytic zinc ion. |
| Key Hydrophobic Contacts | Val121, Leu198, Val143 | The pyrazole and benzene rings are stabilized in a hydrophobic pocket. |
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.[17][18] This helps validate the stability of the docked pose.
Figure 3: The sequential stages of a Molecular Dynamics simulation.
Protocol (Using GROMACS as an example):
-
System Setup: The best-docked protein-ligand complex is placed in a periodic box of water molecules, and ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.
-
Minimization and Equilibration: The entire system undergoes energy minimization to remove steric clashes. This is followed by two equilibration phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature) to stabilize the system's temperature and pressure.
-
Production Run: A production MD run is performed for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.
-
Trajectory Analysis: The trajectory is analyzed to assess stability:
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable, converging RMSD plot indicates a stable complex.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or ligand atoms. This can highlight flexible regions of the protein or ligand.[18]
-
Table 2: Key Metrics from MD Simulation Analysis
| Metric | Average Value | Interpretation |
| Protein RMSD (Å) | 1.5 | Low deviation, indicating the protein's overall structure remains stable. |
| Ligand RMSD (Å) | 0.8 | Very low deviation, suggesting the ligand remains stably bound in the active site. |
| Key Interaction Persistence | > 90% | The hydrogen bonds and zinc coordination observed in docking persist throughout the simulation. |
ADMET Prediction: Evaluating Drug-Likeness
A potent molecule is not necessarily a good drug. It must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[8] These can be predicted using various computational models.[9][10]
Protocol:
Table 3: Predicted ADMET & Physicochemical Properties
| Property | Predicted Value | Guideline/Interpretation |
| Molecular Weight | 302.1 g/mol | < 500 (Lipinski's Rule) - Compliant |
| LogP (Lipophilicity) | 2.8 | < 5 (Lipinski's Rule) - Compliant |
| H-Bond Donors | 1 | < 5 (Lipinski's Rule) - Compliant |
| H-Bond Acceptors | 4 | < 10 (Lipinski's Rule) - Compliant |
| Aqueous Solubility | Moderately Soluble | Favorable for absorption. |
| Blood-Brain Barrier Permeation | Low | Less likely to cause CNS side effects. |
| CYP450 Inhibition | Potential inhibitor of CYP2C9 | May indicate potential for drug-drug interactions. |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |
Pharmacophore Modeling: Abstracting Key Features for Virtual Screening
A pharmacophore is an abstract representation of the key molecular features necessary for biological activity.[7][21][22] A model can be generated from the stable protein-ligand complex derived from docking and MD simulations.
Figure 4: The process of creating and applying a pharmacophore model.
Protocol:
-
Feature Identification: Based on the validated binding pose, key interaction points are identified. For our complex, these would include:
-
One Hydrogen Bond Donor (from the sulfonamide N-H).
-
Two Hydrogen Bond Acceptors (from the sulfonamide oxygens).
-
Two Aromatic Rings (the benzene and pyrazole rings).
-
A Metal Ligator feature for the zinc coordination.
-
-
Model Generation: These features are mapped into 3D space with specific distance and angular constraints, creating a pharmacophore query.
-
Application in Virtual Screening: This query can then be used to rapidly screen large databases of chemical compounds.[21][23] Molecules that match the pharmacophore's features are identified as potential hits, possessing a higher probability of binding to the target.[7][22] This allows for the discovery of novel, structurally diverse compounds with the same mechanism of action.
Conclusion and Future Directions
This guide has systematically outlined a robust in silico workflow for the characterization of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide, using Human Carbonic Anhydrase II as a representative target. The hypothetical results from molecular docking, molecular dynamics, and ADMET prediction suggest that the compound is a promising candidate with strong binding affinity, a stable binding mode, and favorable drug-like properties.
The generated pharmacophore model serves as a valuable tool for future virtual screening campaigns to identify novel scaffolds. The true power of this computational approach lies in its predictive capacity, enabling researchers to make informed, data-driven decisions. The insights gained from these in silico studies provide a strong rationale for prioritizing this compound for chemical synthesis and subsequent in vitro and in vivo validation, thereby bridging the gap between computational prediction and experimental reality.
References
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Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Available at: [Link]
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(2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Adv Pharmacol. Available at: [Link]
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Shukla, R., & Tripathi, T. (2022). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. Available at: [Link]
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Langer, T., & Krovat, E. M. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
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Sahu, J. K., Ganguly, S., & Kaushik, R. D. (2023). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. National Center for Biotechnology Information. Available at: [Link]
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(n.d.). ADMET Predictor® - Simulations Plus. Simulations Plus. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2024). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Available at: [Link]
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Guest, E. E. (2018). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. Available at: [Link]
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Güner, O. F., & Clement, O. (2007). The impact of pharmacophore modeling in drug design. ResearchGate. Available at: [Link]
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V, A., & S, S. (2014). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development. Available at: [Link]
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(n.d.). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. Available at: [Link]
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Al-Wahaibi, L. H., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. Available at: [Link]
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(2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. Available at: [Link]
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Kaser, D., & Grienke, U. (2016). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. National Center for Biotechnology Information. Available at: [Link]
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(n.d.). Small Molecule Docking. KBbox: Methods. Available at: [Link]
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(2020). #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK. YouTube. Available at: [Link]
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Geethanjaly, N. S., & Manju, P. T. (2018). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
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(n.d.). ADMET-AI. ADMET-AI. Available at: [Link]
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Quraishi, M. F., et al. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. Available at: [Link]
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(n.d.). Small molecule docking. Bonvin Lab. Available at: [Link]
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(2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]
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Singh, R. (2023). In-Silico QSAR Studies of Some Pyrazolone Compounds. European Open Science. Available at: [Link]
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(2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]
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Khalid, M., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PubMed Central. Available at: [Link]
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(2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. Available at: [Link]
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Quraishi, M. F., et al. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal. Available at: [Link]
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Quraishi, M. F., et al. (2024). (PDF) Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. ResearchGate. Available at: [Link]
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Allen, B. (2017). A Quick Introduction to Graphviz. Greyfade. Available at: [Link]
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(2023). Graphviz workflow 1. YouTube. Available at: [Link]
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Marra, R. K. F., et al. (2015). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. National Center for Biotechnology Information. Available at: [Link]
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Ucar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. PubMed. Available at: [Link]
-
Khan, I., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PubMed Central. Available at: [Link]
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(2024). ES114 Graphviz. YouTube. Available at: [Link]
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(n.d.). Graphviz. Graphviz. Available at: [Link]
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Al-Ghorbani, M., et al. (2018). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]
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(n.d.). Details of the Drug | DrugMAP. DrugMAP. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the In Vitro Assay of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
Introduction: Targeting Hypoxic Tumors by Inhibiting Carbonic Anhydrase IX
Solid tumors are often characterized by regions of hypoxia, a state of low oxygen that drives tumor progression, metastasis, and resistance to therapy. A key protein expressed in these hypoxic microenvironments is Carbonic Anhydrase IX (CA IX), a transmembrane zinc metalloenzyme.[1] CA IX plays a crucial role in pH regulation by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity helps tumor cells to counteract the acidic conditions that result from their high metabolic rate, thereby promoting their survival and proliferation. Due to its limited expression in normal tissues and its prevalence in various carcinomas, CA IX has emerged as a validated and compelling target for the development of novel anticancer agents.[1]
The benzenesulfonamide scaffold is a well-established pharmacophore known for its ability to inhibit carbonic anhydrases. The primary sulfonamide group (—SO₂NH₂) can coordinate with the zinc ion in the enzyme's active site, leading to potent inhibition. The compound 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide belongs to this class of molecules and is a candidate for evaluation as a CA IX inhibitor.
This guide provides a comprehensive, field-proven protocol for the in vitro characterization of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide as a potential inhibitor of human Carbonic Anhydrase IX. We will detail a robust spectrophotometric assay, explain the rationale behind the experimental design, and provide a framework for reliable data analysis.
Principle of the Assay: Spectrophotometric Measurement of Esterase Activity
While the physiological substrate of Carbonic Anhydrase is CO₂, a more convenient and high-throughput compatible method for in vitro screening utilizes the enzyme's esterase activity.[2] In this assay, the colorless substrate, 4-nitrophenyl acetate (p-NPA), is hydrolyzed by CA IX to produce the yellow-colored product, 4-nitrophenol (p-NP). The rate of p-NP formation can be monitored by measuring the increase in absorbance at 400-405 nm.[2] The presence of an effective inhibitor, such as 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide, will decrease the rate of this reaction in a concentration-dependent manner.
Safety and Handling Precautions
Reagent Handling: Acetonitrile and DMSO are flammable and can cause irritation. 4-nitrophenyl acetate is a substrate that should be handled with care. Always consult the specific Safety Data Sheet (SDS) for each reagent before use.
Materials and Reagents
| Reagent/Material | Recommended Supplier & Cat. No. | Notes |
| Enzyme | ||
| Recombinant Human Carbonic Anhydrase IX (CA IX), catalytic domain | R&D Systems, Cat. No. 2188-CA or equivalent | Ensure the enzyme is specified as active.[3] |
| Substrate | ||
| 4-Nitrophenyl acetate (p-NPA) | Sigma-Aldrich, Cat. No. N8130 | Prepare stock solution fresh daily. |
| Test Compound | ||
| 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide | Available from various chemical suppliers | Purity should be ≥95%. |
| Control Inhibitor | ||
| Acetazolamide | Sigma-Aldrich, Cat. No. A6011 | A well-characterized, potent CA inhibitor. |
| Buffers and Solvents | ||
| Tris Base | e.g., Sigma-Aldrich | For preparing the assay buffer. |
| Hydrochloric Acid (HCl) | e.g., Sigma-Aldrich | For pH adjustment of the assay buffer. |
| Sodium Chloride (NaCl) | e.g., Sigma-Aldrich | For inclusion in the assay buffer. |
| Dimethyl Sulfoxide (DMSO), Anhydrous | e.g., Sigma-Aldrich | For dissolving the test compound and control inhibitor. |
| Acetonitrile | e.g., Sigma-Aldrich | Alternative solvent for p-NPA. |
| Labware | ||
| Clear, flat-bottom 96-well microplates | e.g., Costar, Cat. No. 2592 | For performing the assay. |
| Microplate reader | Capable of kinetic measurements at 400-405 nm | Essential for monitoring the reaction. |
| Calibrated pipettes and sterile tips | For accurate liquid handling. |
Experimental Protocols
PART 1: Preparation of Stock Solutions
-
Rationale: Accurate preparation of stock solutions is critical for obtaining reproducible results. DMSO is a common solvent for poorly water-soluble compounds in drug discovery assays.[2][4] It is important to ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid affecting enzyme activity.
-
Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5):
-
Dissolve Tris base in deionized water.
-
Add NaCl to the desired concentration.
-
Adjust the pH to 7.5 with HCl.
-
Bring to the final volume with deionized water and filter sterilize if necessary. Store at 4°C.
-
-
Test Compound Stock Solution (10 mM):
-
Accurately weigh a sufficient amount of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM. Gentle warming or vortexing may be required to ensure complete dissolution.
-
Aliquot into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[4]
-
-
Acetazolamide (Positive Control) Stock Solution (10 mM):
-
Prepare in the same manner as the test compound, dissolving in 100% DMSO to a concentration of 10 mM.
-
Store at -20°C.
-
-
Substrate Stock Solution (30 mM p-NPA):
-
Dissolve 4-nitrophenyl acetate in acetonitrile or DMSO to a final concentration of 30 mM.
-
This solution must be prepared fresh daily. p-NPA can undergo auto-hydrolysis, especially in the presence of moisture.[2]
-
-
Enzyme Working Solution:
-
Reconstitute the lyophilized recombinant human CA IX according to the manufacturer's instructions (e.g., to 100 µg/mL in sterile 25 mM Tris, 150 mM NaCl, pH 7.5).
-
Immediately before the assay, dilute the reconstituted enzyme stock to the final working concentration (e.g., 20 ng/µL or as optimized) in cold Assay Buffer. Keep the enzyme on ice at all times.
-
PART 2: IC₅₀ Determination Assay
-
Rationale: The goal of this experiment is to determine the concentration of the test compound that inhibits 50% of the enzyme's activity (the IC₅₀ value). This is achieved by measuring the enzyme's reaction rate across a range of inhibitor concentrations. A serial dilution series is the most effective way to cover a wide concentration range.[5]
Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ of an inhibitor against Carbonic Anhydrase IX.
Step-by-Step Protocol:
-
Prepare Inhibitor Dilution Series:
-
Perform a serial dilution of the 10 mM test compound and acetazolamide stock solutions in 100% DMSO. A 10-point, 3-fold dilution series is a good starting point (e.g., from 10 mM down to ~0.5 µM). This will result in a final in-assay concentration range from ~100 µM to 5 nM.
-
-
Set up the 96-Well Plate:
-
A recommended plate layout includes wells for blank (no enzyme), vehicle control (enzyme + DMSO, 0% inhibition), positive control (enzyme + acetazolamide), and the test compound at various concentrations. All conditions should be performed in triplicate.
-
To each well, add the components in the following order:
-
| Component | Blank | Vehicle Control (0% Inhibition) | Test Compound | Positive Control |
| Assay Buffer | 178 µL | 158 µL | 158 µL | 158 µL |
| Inhibitor/Vehicle (from dilution plate) | 2 µL (DMSO) | 2 µL (DMSO) | 2 µL (Test Compound) | 2 µL (Acetazolamide) |
| CA IX Working Solution | 0 µL | 20 µL | 20 µL | 20 µL |
| Total Volume Before Substrate | 180 µL | 180 µL | 180 µL | 180 µL |
-
Enzyme-Inhibitor Pre-incubation:
-
Mix the plate gently and incubate at room temperature for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[2]
-
-
Initiate and Measure the Reaction:
-
Prepare the Substrate Working Solution by diluting the 30 mM p-NPA stock in Assay Buffer (e.g., to 2 mM).
-
Using a multichannel pipette, add 20 µL of the Substrate Working Solution to all wells to initiate the reaction. The final volume in each well will be 200 µL .
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Measure the absorbance at 400 nm in kinetic mode, taking readings every 30 seconds for 5-10 minutes.
-
Data Analysis
The trustworthiness of the results depends on a systematic and logical approach to data analysis.
-
Calculate Reaction Rates:
-
For each well, plot absorbance versus time.
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of this curve (ΔAbs/min). Most plate reader software can perform this automatically.
-
-
Calculate Percentage Inhibition:
-
The rate of the blank wells (spontaneous p-NPA hydrolysis) should be subtracted from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] x 100
-
Where V_inhibitor is the rate in the presence of the test compound and V_vehicle is the rate of the vehicle (DMSO) control (representing 100% enzyme activity).
-
-
-
Determine the IC₅₀ Value:
Data Presentation Table
| Inhibitor Conc. [µM] | Rate (ΔAbs/min) (Mean ± SD) | % Inhibition (Mean ± SD) |
| 0 (Vehicle) | e.g., 0.050 ± 0.002 | 0 |
| 0.01 | e.g., 0.045 ± 0.003 | 10 ± 6 |
| 0.1 | e.g., 0.030 ± 0.002 | 40 ± 4 |
| 1 | e.g., 0.024 ± 0.001 | 52 ± 2 |
| 10 | e.g., 0.010 ± 0.001 | 80 ± 2 |
| 100 | e.g., 0.002 ± 0.001 | 96 ± 2 |
PART 3: (Optional) Determination of the Inhibition Constant (Kᵢ)
-
Rationale: The IC₅₀ value is dependent on the substrate concentration used in the assay.[1] To determine a true measure of inhibitor potency, the inhibition constant (Kᵢ) can be calculated. Kᵢ is an intrinsic property of the inhibitor and is independent of substrate concentration. The Cheng-Prusoff equation is used for this conversion for competitive inhibitors.[7][8]
Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [S] / Kₘ)
-
[S]: The concentration of the substrate (p-NPA) used in the assay.
-
Kₘ (Michaelis Constant): The substrate concentration at which the enzyme reaction rate is half of Vₘₐₓ. The Kₘ for human CA IX with p-NPA should be experimentally determined under the specific assay conditions. Literature values for other CA isozymes with p-NPA are typically in the mM range.[9]
Visualizing the Assay Principle
Caption: CA IX catalyzes the hydrolysis of p-NPA. The inhibitor binds to the enzyme, blocking substrate access.
Conclusion and Field-Proven Insights
This detailed protocol provides a robust framework for the in vitro evaluation of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide as a Carbonic Anhydrase IX inhibitor. By adhering to these steps, researchers can generate reliable and reproducible IC₅₀ values, which are essential for structure-activity relationship (SAR) studies and for advancing promising compounds in the drug discovery pipeline.
Expertise in Action:
-
DMSO Tolerance: Always perform a DMSO tolerance test with your enzyme to ensure the final concentration used in the assay does not significantly impact its activity.
-
Substrate Linearity: Before running inhibitor plates, confirm that the enzyme concentration and reaction time you have chosen result in a linear production of the product. The initial velocity of the reaction should be in the linear range.
-
Kₘ Determination: For the most accurate Kᵢ determination, it is highly recommended to experimentally determine the Kₘ of p-NPA for your specific batch of recombinant CA IX under the exact buffer and temperature conditions of your assay.
By integrating these quality control measures and understanding the principles behind each step, researchers can confidently assess the potential of novel sulfonamides as targeted anticancer therapeutics.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Available at: [Link]
-
Canadian Society of Pharmacology and Therapeutics. Cheng-Prusoff equation. Available at: [Link]
-
Lehtonen, J., & Parkkila, S. (2005). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Methods and Findings in Experimental and Clinical Pharmacology, 27(2), 115-120. Available at: [Link]
-
Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Available at: [Link]
-
ChemHelp ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Available at: [Link]
-
Burlingham, B. T., & Widlanski, T. S. (2003). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education, 80(2), 214. Available at: [Link]
-
ResearchGate. How to enhance drug solubility for in vitro assays? Available at: [Link]
-
ResearchGate. How we set the series of concentration for the IC50 assay? Available at: [Link]
-
Bio-Techne. Recombinant Human Carbonic Anhydrase IX Protein, CF (2188-CA). Available at: [Link]
-
Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. Available at: [Link]
-
Seebacher, N. A., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2297. Available at: [Link]
-
DavidsonX – D001x – Medicinal Chemistry. (n.d.). IC50 Determination. edX. Available at: [Link]
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Demir, N., et al. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(2), 151-156. Available at: [Link]
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Application Notes & Protocols: A Guide to Cell-Based Assays for the Evaluation of Pyrazole Sulfonamide Compounds
I. Introduction: The Therapeutic Promise of Pyrazole Sulfonamides
The pyrazole sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2] These synthetic heterocyclic compounds have garnered significant interest in drug discovery for their potential as anti-cancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[3][4] Notably, in oncology, many pyrazole sulfonamide derivatives have been shown to exert potent anti-proliferative effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in various cancer cell lines.[5][6][7]
The successful development of these compounds from promising hits to clinical candidates hinges on a robust and systematic evaluation of their biological effects at the cellular level. This guide provides a comprehensive overview of key cell-based assays essential for characterizing the efficacy and mechanism of action of novel pyrazole sulfonamide compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to design, execute, and interpret these assays with confidence.
II. Foundational Assays: Assessing Cytotoxicity and Viability
The initial step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation. This provides a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal cytotoxic concentration (CC50).
A. Principle of Colorimetric Viability Assays (MTT/XTT)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and similar tetrazolium salt-based assays are workhorses for assessing cell viability. The core principle lies in the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product. The amount of formazan produced, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.
B. Rationale for Use with Pyrazole Sulfonamides
This assay serves as the primary screen to identify active compounds and determine the effective dose range for subsequent mechanistic studies. By testing compounds against a panel of cancer cell lines and a non-cancerous control cell line (e.g., human fibroblasts), a preliminary assessment of potency and selectivity can be made.[3] Compounds exhibiting high potency against cancer cells with minimal impact on normal cells are prioritized for further development.[3]
Protocol 1: MTT Cell Viability Assay
1. Cell Seeding:
-
Culture selected cancer and non-cancerous cell lines to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[8]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a 2X stock concentration series of the pyrazole sulfonamide compound in culture medium. A typical range might be 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Crucial Controls:
- Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., 0.5% DMSO).
- Untreated Control: Cells treated with culture medium only.
- Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).[3]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.
4. Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of the compound concentration and perform a non-linear regression to determine the IC50 value.
III. Mechanistic Deep Dive: Uncovering the Mode of Cell Death
Many pyrazole sulfonamide compounds exert their anticancer effects by inducing apoptosis, a form of programmed cell death that is crucial for tissue homeostasis and eliminating damaged cells.[5][10] Distinguishing apoptosis from necrosis (an uncontrolled form of cell death) is a critical step in mechanistic characterization.
A. Principle of Apoptosis Detection with Annexin V & Propidium Iodide (PI)
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the DNA. This dual-staining strategy, analyzed via flow cytometry, allows for the differentiation of four cell populations:
-
Live Cells: Annexin V-negative / PI-negative
-
Early Apoptotic Cells: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive
-
Necrotic Cells: Annexin V-negative / PI-positive
Workflow for Compound Evaluation
Caption: High-level workflow for pyrazole sulfonamide evaluation.
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
1. Cell Treatment:
-
Seed cells (e.g., HCT-116, MDA-MB-231) in 6-well plates and allow them to attach overnight.[5][11]
-
Treat the cells with the pyrazole sulfonamide compound at its IC50 and 2x IC50 concentrations for 24 hours.[6]
-
Include vehicle-treated and untreated controls. A positive control, such as staurosporine or camptothecin, is highly recommended.[12]
2. Cell Harvesting:
-
Collect both floating and adherent cells. Aspirate the medium (containing floating apoptotic cells) into a 15 mL conical tube.
-
Gently wash the adherent cells with PBS, and then detach them using trypsin.
-
Combine the detached cells with the medium collected in the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
3. Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (or as recommended by the manufacturer's kit).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
4. Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
Set up appropriate compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
5. Data Interpretation:
-
The flow cytometry software will generate a dot plot with four quadrants.
-
Quantify the percentage of cells in each quadrant to determine the proportion of live, early apoptotic, and late apoptotic/necrotic cells. A significant increase in the Annexin V-positive populations in compound-treated cells compared to the vehicle control indicates the induction of apoptosis.[11]
B. Complementary Apoptosis Assays
To validate the findings from Annexin V staining, other endpoints in the apoptotic cascade can be measured:
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Luminescent or colorimetric assays (e.g., Caspase-Glo® 3/7, 8, 9) can quantify the activity of key initiator (caspase-8, -9) and executioner (caspase-3, -7) caspases.[8]
-
Western Blot Analysis: The cleavage of Poly (ADP-ribose) polymerase (PARP) by caspase-3 is a hallmark of apoptosis. Western blotting can be used to detect the cleaved PARP fragment. Additionally, the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can be assessed.[12]
Apoptosis Signaling Pathway
Caption: Simplified overview of apoptotic signaling pathways.
IV. Assessing Effects on Cell Proliferation: Cell Cycle Analysis
Beyond inducing cell death, pyrazole sulfonamides can also inhibit cancer progression by halting cell division. Analyzing the cell cycle distribution provides critical insights into the anti-proliferative mechanism of a compound.
A. Principle of Cell Cycle Analysis by PI Staining
Propidium Iodide (PI) is a stoichiometric DNA-binding dye, meaning it binds to DNA in proportion to the amount of DNA present in the cell. By staining fixed, permeabilized cells with PI and analyzing them with a flow cytometer, one can quantify the DNA content per cell. This allows for the classification of cells into the different phases of the cell cycle:
-
G0/G1 Phase: Cells with a normal (2N) amount of DNA.
-
S Phase: Cells undergoing DNA synthesis, with DNA content between 2N and 4N.
-
G2/M Phase: Cells that have completed DNA replication and have a 4N DNA content.
-
Sub-G1 Peak: A population of cells with less than 2N DNA content, which is indicative of apoptotic cells with fragmented DNA.[6]
Protocol 3: Cell Cycle Analysis
1. Cell Treatment:
-
Seed cells in 6-well plates and treat with the pyrazole sulfonamide at its IC50 concentration for 24 or 48 hours, alongside vehicle and untreated controls.[6]
2. Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells as described in Protocol 2.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. This step is crucial for permeabilizing the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
3. Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is essential to degrade RNA and ensure that PI only stains DNA.
-
Incubate for 30 minutes at room temperature in the dark.
4. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting the fluorescence data on a linear scale.
-
Use the software's cell cycle analysis platform (e.g., Dean-Jett-Fox model) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
5. Data Interpretation:
-
Compare the cell cycle distribution of compound-treated cells to the vehicle control. An accumulation of cells in a specific phase (e.g., G0/G1, S, or G2/M) indicates a cell cycle arrest at that checkpoint.[5][13] For example, a significant increase in the percentage of cells in the G2/M phase suggests the compound may be interfering with microtubule dynamics or DNA damage checkpoints.
V. Data Summary and Presentation
For clear communication of results, quantitative data should be summarized in a tabular format.
Table 1: Hypothetical Biological Activity Data for Compound PZ-S-001
| Assay Type | Cell Line | Parameter | Value |
| Cytotoxicity | HCT-116 (Colon Cancer) | IC50 (48h) | 8.9 µM[10] |
| SW-620 (Colon Cancer) | IC50 (48h) | 3.2 µM[10] | |
| BJ-1 (Normal Fibroblast) | IC50 (48h) | > 100 µM[3] | |
| Apoptosis | HCT-116 (at IC50, 24h) | % Apoptotic Cells | 20.7%[6] |
| Vehicle Control | % Apoptotic Cells | 6.9%[6] | |
| Cell Cycle | HCT-116 (at IC50, 24h) | % Cells in S Phase | 45% (Arrest)[6] |
| Vehicle Control | % Cells in S Phase | 25% |
VI. Conclusion
The suite of cell-based assays described herein provides a robust framework for the preclinical evaluation of novel pyrazole sulfonamide compounds. By systematically assessing cytotoxicity, apoptosis induction, and cell cycle effects, researchers can effectively characterize compound potency, elucidate the mechanism of action, and generate the critical data needed to support lead optimization and further drug development efforts. The integration of proper controls and complementary biochemical or target engagement assays will ensure the generation of high-quality, reliable data, ultimately accelerating the journey from chemical synthesis to potential therapeutic application.
VII. References
-
Galal, M., et al. (2023). Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. Scientific Reports. [Link]
-
Wujec, M., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][6]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. MDPI. [Link]
-
Al-Suwaidan, I. A., et al. (2024). Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. [Link]
-
Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
-
Galal, M., et al. (2023). Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. ResearchGate. [Link]
-
Patel, R., et al. (2024). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]
-
Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry. [Link]
-
Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]
-
Galal, M., et al. (2023). Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. BUE Scholar. [Link]
-
Wujec, M., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][6]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. PubMed. [Link]
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Grodzicki, P., et al. (2024). Evaluation of apoptotic activity of new condensed pyrazole derivatives. ResearchGate. [Link]
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Zarghi, A., et al. (2018). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PubMed Central. [Link]
-
Rivera-Chavarría, A., et al. (2021). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. PubMed Central. [Link]
-
Bektas, H., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PubMed Central. [Link]
-
Abuelizz, H. A., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2021). Synthesis, Molecular Docking, And Antitumor Evaluation of Some New Pyrazole, Pyridine, And Thiazole Derivatives Incorporating Sulfonamide Residue. ResearchGate. [Link]
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Zhang, Y., et al. (2019). Design, synthesis, and apoptosis-promoting effect evaluation of novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Farooq, U., et al. (2023). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. PubMed Central. [Link]
-
Bektas, H., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. ResearchGate. [Link]
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4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide: A Versatile Chemical Probe for Oncology and Kinase Signaling Research
An Application & Protocol Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to using 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide as a research tool. Our focus is to move beyond simple procedural lists and provide a framework for rigorous scientific inquiry, grounded in the compound's chemical lineage and potential mechanisms of action.
Section 1: Introduction & Compound Profile
4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide belongs to a well-established class of heterocyclic compounds, the pyrazole-sulfonamides, that are prominent structural motifs in medicinal chemistry.[1] Its architecture is notably analogous to Celecoxib (Celebrex), a selective cyclooxygenase-2 (COX-2) inhibitor.[2] However, a significant body of research has demonstrated that many Celecoxib analogues which lack COX-2 inhibitory function still possess potent anti-tumor properties.[3][4] These non-COX-2-inhibiting analogues often exert their effects by modulating key signaling pathways crucial to cancer cell survival and proliferation, such as those governed by protein kinases and apoptotic regulators.[3][5]
This compound should therefore be viewed not as a pre-defined inhibitor, but as a high-potential chemical probe. Its value lies in its utility for identifying novel drug targets, elucidating COX-2 independent mechanisms of cell death, and serving as a scaffold for the development of next-generation therapeutic agents. This guide provides the foundational protocols to begin this investigative journey.
Compound Physicochemical Data
| Property | Value |
| IUPAC Name | 4-(4-bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide |
| Molecular Formula | C₁₀H₁₀BrN₃O₂S |
| Molecular Weight | 332.18 g/mol |
| CAS Number | Not broadly available; treat as a novel research compound. |
| Appearance | Typically a white to off-white solid. |
| Solubility | Expected to be soluble in DMSO, DMF, and sparingly in alcohols. |
Section 2: Postulated Mechanisms of Action - A Framework for Investigation
The true utility of a research tool is unlocked by understanding its potential biological targets. Based on extensive literature on structurally related pyrazole-sulfonamides, we can formulate several primary hypotheses for the mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide. The following protocols are designed to systematically test these hypotheses.
Hypothesis 1: Protein Kinase Inhibition
The pyrazole and sulfonamide moieties are privileged structures in the design of protein kinase inhibitors.[1] Compounds with this core have been shown to inhibit a range of kinases, including c-Met, Ron, Aurora Kinase, and SGK1, which are often dysregulated in cancer.[6][7][8] Inhibition of these kinases can disrupt downstream signaling cascades, such as the canonical MAPK/ERK pathway, leading to cell cycle arrest and apoptosis.
Caption: Postulated inhibition of a generic protein kinase cascade.
Hypothesis 2: Induction of Apoptosis via COX-2 Independent Pathways
Many Celecoxib analogues trigger apoptosis even in cancer cells that do not express COX-2.[4] This is often achieved by modulating the balance of pro- and anti-apoptotic proteins, particularly those in the Bcl-2 family, or by disrupting survival signals from pathways like PI3K/Akt/mTOR.[5][9] A hallmark of this activity is the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases.
Caption: Hypothesized induction of the intrinsic apoptosis pathway.
Section 3: Core Experimental Protocols
The following protocols provide a logical, stepwise workflow to characterize the biological activity of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide.
Protocol 1: Determination of IC₅₀ by Cell Viability Assay
Rationale: This is the foundational experiment to determine the cytotoxic or cytostatic concentration range of the compound in your cell line(s) of interest. The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for designing all subsequent experiments.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., HCT-116 colorectal cancer, MCF-7 breast cancer) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in sterile DMSO. Create a 2-fold serial dilution series in culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., ~50 nM). Include a vehicle control (DMSO only).
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the compound dilutions.
-
Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Viability Assessment: Use a colorimetric or luminescent viability reagent (e.g., MTS, WST-1, or CellTiter-Glo®). Follow the manufacturer's protocol. Read the absorbance or luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Broad Spectrum Kinase Inhibition Profiling
Rationale: To efficiently test Hypothesis 1, a broad kinase panel screen is the preferred method. This will identify potential high-affinity kinase targets from a large set of purified enzymes, providing direction for more focused follow-up studies.
Caption: Experimental workflow for kinase target identification.
Methodology:
-
Service Selection: Engage a commercial service provider (e.g., Eurofins, Promega, Reaction Biology) that offers kinase screening panels.
-
Compound Submission: Provide the compound at a specified concentration (typically 1-10 µM) as requested by the service provider.
-
Assay Principle (General): The service will incubate the compound with a large panel of purified kinases, ATP, and a specific substrate. The reaction progress is measured, often by quantifying the amount of ADP produced.
-
Data Reception: You will receive a report detailing the percent inhibition for each kinase at the tested concentration.
-
Hit Identification: Identify "hits" as kinases that are significantly inhibited (e.g., >50% or >75% inhibition).
-
Follow-up: For the top hits, perform dose-response experiments (either through the service or in-house) to determine the specific IC₅₀ for each kinase, confirming the initial screen.
Protocol 3: Western Blot Analysis for Pathway Elucidation
Rationale: This protocol validates the cellular consequences of target engagement. If a kinase hit is identified in Protocol 2 (e.g., a member of the PI3K/Akt pathway), this method can confirm its inhibition in a cellular context. It is also the primary method for investigating the induction of apoptosis (Hypothesis 2).
Methodology:
-
Cell Treatment: Plate and treat cells as in Protocol 1, using the compound at concentrations relevant to its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀). Incubate for a relevant time period (e.g., 6-24 hours).
-
Lysate Preparation: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against your target of interest overnight at 4°C.
-
Suggested Primary Antibodies:
-
For Kinase Pathways: p-Akt (Ser473), Akt (total), p-ERK1/2, ERK1/2 (total).
-
For Apoptosis: Cleaved PARP, Cleaved Caspase-3, Bcl-2, Bax.
-
Loading Control: β-Actin or GAPDH.
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Densitometry analysis should be used to quantify changes in protein levels or phosphorylation status relative to the loading control.
Section 4: Data Interpretation and Best Practices
-
Causality: A decrease in the phosphorylation of a kinase substrate (e.g., p-Akt) following treatment provides stronger evidence of direct pathway inhibition than simply observing cell death.
-
Controls are Critical: Always include a vehicle control (DMSO) to account for solvent effects and a known positive control (e.g., Staurosporine for apoptosis, or a known inhibitor for a specific kinase) to ensure the assay system is working correctly.
-
Orthogonal Validation: If a kinase target is identified, consider validating it with a different method. A Cellular Thermal Shift Assay (CETSA), for example, can confirm direct binding of the compound to the target protein inside the cell, providing a powerful, self-validating system.
-
Structure-Activity Relationship (SAR): The bromo-substituent on the pyrazole ring is a key feature.[10] Consider synthesizing or acquiring an analogue without the bromine to understand its contribution to the observed biological activity. This is a classic medicinal chemistry approach to building a trustworthy SAR.
References
-
Karrouchi, K., Radi, S., Ramli, Y., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
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Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models. (2025). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
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Hyma Synthesis Pvt. Ltd. Product Listing. (n.d.). Retrieved January 21, 2026. [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules. [Link]
-
de M. Dias, L., et al. (2015). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 20(7), 12569-12586. [Link]
-
Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. (2024). Journal of Medicinal Chemistry. [Link]
-
4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. (2024). Molecules. [Link]
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O'Brien, A. M., & O'Connor, R. (2021). Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. Cancers, 13(14), 3538. [Link]
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Kulp, S. K., & Chen, C. S. (2008). Celecoxib analogs that lack COX-2 inhibitory function: preclinical development of novel anticancer drugs. Expert Opinion on Investigational Drugs, 17(2), 197-206. [Link]
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Ahmad, G., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry, 14(8), 103270. [Link]
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Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. (2020). Medicina, 56(11), 580. [Link]
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Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. (2024). Pharmaceuticals. [Link]
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Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[11][12]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met. (2013). Journal of Medicinal Chemistry. [Link]
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Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7. (2022). Medicinal Chemistry, 18(6), 666-681. [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry. [Link]
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Drugs.com. (n.d.). Celebrex Alternatives Compared. Retrieved January 21, 2026. [Link]
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Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. (2014). Journal of Medicinal Chemistry. [Link]
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Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. (2023). Pharmaceuticals. [Link]
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Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[11][12]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. (2013). Journal of Medicinal Chemistry. [Link]
-
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Application Notes and Protocols for Antimicrobial Screening of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
Introduction: The Rationale for Screening a Novel Pyrazole Sulfonamide
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1][2] The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] Similarly, sulfonamides have a long-standing history as antibacterial agents. The conjunction of these two pharmacophores in a single molecule, such as 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide, presents a compelling case for antimicrobial investigation. While direct studies on this specific molecule are not extensively documented, related pyrazole-based benzenesulfonamides have demonstrated notable biological activities, including antileishmanial properties.[5][6] This provides a strong rationale for a comprehensive antimicrobial screening campaign to elucidate the potential of this novel compound.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide. The protocols herein are designed to be robust and self-validating, incorporating standard methodologies to ensure data integrity and reproducibility.
Compound Profile: 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
-
Chemical Structure:
-
IUPAC Name: 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
-
Molecular Formula: C₁₀H₁₀BrN₃O₂S
-
Key Features: A brominated pyrazole ring linked to an N-methylated benzenesulfonamide moiety. The presence of the bromine atom may enhance antimicrobial activity, a strategy observed in other antimicrobial compounds. The sulfonamide group is a classic pharmacophore known to interfere with microbial metabolic pathways.
-
Experimental Workflow for Antimicrobial Screening
The following diagram outlines the comprehensive workflow for the antimicrobial screening of the target compound. This multi-step process begins with primary screening to identify any antimicrobial activity, followed by quantitative assays to determine the potency and spectrum of activity, and concludes with an initial assessment of safety.
Caption: A streamlined workflow for the antimicrobial evaluation of novel compounds.
Part 1: Primary Antimicrobial Screening - Disk Diffusion Assay
The disk diffusion assay is a qualitative method used to assess the antimicrobial activity of a compound. It is a valuable first step to quickly identify if a compound has any effect on a panel of microorganisms.
Protocol: Kirby-Bauer Disk Diffusion Assay
-
Microorganism Preparation:
-
Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and a fungal strain (e.g., Candida albicans).
-
Inoculate a single colony of each microorganism into a separate tube of sterile Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi.
-
Incubate at 37°C for bacteria and 30°C for fungi until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized microbial suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate for bacteria or Sabouraud Dextrose Agar (SDA) plate for fungi to ensure a uniform lawn of growth.
-
-
Application of Compound:
-
Prepare a stock solution of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the test compound (e.g., 100 µ g/disk ).
-
Allow the solvent to evaporate completely from the disks in a sterile environment.
-
-
Incubation:
-
Aseptically place the impregnated disks onto the inoculated agar plates.
-
Gently press the disks to ensure complete contact with the agar surface.
-
Include a positive control disk (a known antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control disk (impregnated with the solvent only).
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
Data Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm).
-
The presence of a zone of inhibition indicates antimicrobial activity. The size of the zone provides a preliminary indication of the compound's potency.
-
Part 2: Quantitative Antimicrobial Assays
Following a positive result in the primary screening, quantitative methods are employed to determine the minimum concentration of the compound required to inhibit or kill the microorganisms.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 50 µL of sterile MHB (or SDB) to wells 2 through 12 of a designated row.
-
Add 100 µL of the test compound stock solution (at a concentration of, for example, 512 µg/mL in MHB with a low percentage of DMSO) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (containing only MHB and the microbial inoculum).
-
Well 12 will serve as the sterility control (containing only MHB).
-
-
Inoculation:
-
Dilute the standardized microbial suspension (0.5 McFarland) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of this diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate under the same conditions as the disk diffusion assay.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
To enhance the accuracy of the reading, a growth indicator such as Resazurin can be added. A color change from blue to pink indicates viable cells.
-
Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh MHA or SDA plate.
-
-
Incubation:
-
Incubate the plates under appropriate conditions.
-
-
MBC/MFC Determination:
-
The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.
-
Data Presentation: Summarizing Antimicrobial Activity
The results of the quantitative assays should be presented in a clear and concise table.
| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 |
| Escherichia coli | ATCC 25922 | 64 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | >128 |
| Candida albicans | ATCC 90028 | 32 | 64 |
| Ciprofloxacin | (Control) | 0.5 (S. aureus) | 1 (S. aureus) |
| Fluconazole | (Control) | 1 (C. albicans) | 2 (C. albicans) |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
Part 3: Preliminary Safety Assessment - Cytotoxicity Assay
It is crucial to assess the potential toxicity of a novel antimicrobial compound to mammalian cells to determine its selectivity.
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in appropriate media and conditions (e.g., 37°C, 5% CO₂).
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
-
Data Presentation: Cytotoxicity and Selectivity Index
The selectivity index (SI) is a crucial parameter that provides a measure of the compound's selective toxicity towards microorganisms over mammalian cells. It is calculated as follows:
SI = CC₅₀ / MIC
A higher SI value indicates greater selectivity and a more promising therapeutic window.
| Cell Line | CC₅₀ (µg/mL) |
| HEK293 | >128 |
| HepG2 | 115 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
| Microorganism | MIC (µg/mL) | CC₅₀ (HepG2) (µg/mL) | Selectivity Index (SI) |
| S. aureus | 16 | 115 | 7.2 |
| C. albicans | 32 | 115 | 3.6 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
Conclusion and Future Directions
The protocols outlined in this application note provide a comprehensive framework for the initial antimicrobial screening of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide. Based on the hypothetical data, the compound shows promising activity against Gram-positive bacteria and fungi with moderate selectivity.
Further investigations should focus on:
-
Expanding the screening panel to include drug-resistant microbial strains.
-
Elucidating the mechanism of action.
-
Structure-activity relationship (SAR) studies to optimize the compound for improved potency and selectivity.
The systematic application of these protocols will enable a thorough evaluation of this novel compound's potential as a future antimicrobial agent.
References
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4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. (URL: [Link])
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (URL: [Link])
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Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (URL: [Link])
-
Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. (URL: [Link])
-
PubChem Compound Summary for CID 16375, 4-Bromopyrazole. (URL: [Link])
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (URL: [Link])
-
The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (URL: [Link])
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (URL: [Link])
-
Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (URL: [Link])
-
Design, synthesis and biological evaluation of sulfonamide derivatives of Benzothiazol-Quinoline-Pyrazoles as anticancer agents. (URL: [Link])
-
Antibacterial activity of 1-(4-methyl sulfonylphenyl)-3-(1-phenyl-3-aryl-1Hpyrazol-4-yl)-2- propen-1-ones and it's derivatives. (URL: [Link])
-
Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. (URL: [Link])
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (URL: [Link])
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Screening Strategies to Identify New Antibiotics. (URL: [Link])
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PubChem Compound Summary for CID 167433, 1H-Pyrazole, 4-bromo-1-methyl-. (URL: [Link])
-
Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (URL: [Link])
-
PubChem Compound Summary for CID 78858, N-Methylbenzenesulfonamide. (URL: [Link])
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- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Evaluating Enzyme Inhibition by 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
Abstract
This document provides a comprehensive, field-tested guide for characterizing the inhibitory potential of the novel compound, 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide. The molecular architecture, featuring a benzenesulfonamide moiety, strongly suggests a potential interaction with metalloenzymes, particularly the carbonic anhydrase (CA) family.[1] Sulfonamides are a cornerstone class of CA inhibitors, and this protocol is therefore centered on a robust, colorimetric assay for determining inhibitory potency (IC₅₀) and elucidating the mechanism of action (MoA) against human carbonic anhydrase.[2] The methodologies detailed herein are designed for researchers in drug discovery and enzymology, providing a self-validating framework to ensure data integrity and reproducibility.
Scientific Rationale and Assay Principle
The sulfonamide functional group (R-SO₂NH₂) is a well-established zinc-binding group found in numerous clinically approved drugs that target zinc-containing metalloenzymes.[1] The primary targets for this class of compounds are the carbonic anhydrases (CAs), which catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] Dysregulation of CA activity is implicated in several pathologies, making them important therapeutic targets for conditions like glaucoma, epilepsy, and cancer.[3]
This protocol employs a universally accepted method for assessing CA activity: the spectrophotometric measurement of its esterase function.[4] The enzyme catalyzes the hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (p-NPA), into p-nitrophenol (p-NP). The product, p-NP, is a yellow-colored compound that exhibits a strong absorbance at 400-405 nm.[3] In the presence of an effective inhibitor like 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide, the rate of p-NPA hydrolysis will decrease. This attenuation of enzymatic activity is directly proportional to the inhibitor's concentration and binding affinity, allowing for precise quantification of its inhibitory potency.[4]
Comprehensive Experimental Workflow
The overall process is designed to first determine the potency of the inhibitor (IC₅₀) and then to investigate its kinetic behavior to understand its mechanism of action.
Caption: High-level workflow for inhibitor characterization.
Materials and Reagents
| Reagent | Recommended Source (Example) | Purpose |
| Test Compound | N/A | 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide |
| Human Carbonic Anhydrase II (hCA II) | Sigma-Aldrich (C4396) | Enzyme target |
| p-Nitrophenyl Acetate (p-NPA) | Sigma-Aldrich (N8130) | Chromogenic substrate |
| Acetazolamide (AZA) | Sigma-Aldrich (A6011) | Positive control inhibitor[5] |
| Tris-HCl | Fisher Scientific | Buffering agent |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich (276855) | Solvent for inhibitor and substrate stock solutions |
| 96-well microplates, clear flat-bottom | Corning (3596) | Assay vessel |
| Deionized Water (ddH₂O) | In-house | Reagent preparation |
Detailed Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve Tris base in deionized water. Adjust the pH to 7.5 using 1M HCl. Bring to the final volume. This buffer system is standard for CA esterase activity assays.[3]
-
hCA II Enzyme Stock Solution (1 mg/mL): Gently dissolve lyophilized hCA II in cold Assay Buffer. Aliquot into single-use vials and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
-
hCA II Working Solution (0.2 µg/mL): Immediately before use, dilute the enzyme stock solution in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.[6]
-
Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in anhydrous DMSO. This solution must be prepared fresh daily to avoid hydrolysis.[3]
-
Test Compound Stock (10 mM): Prepare a 10 mM stock solution of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide in 100% DMSO.
-
Positive Control Stock (1 mM Acetazolamide): Prepare a 1 mM stock solution of the known pan-CA inhibitor Acetazolamide in DMSO.
Protocol Part A: IC₅₀ Determination
This part of the protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50%.[7]
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM test compound stock and the 1 mM Acetazolamide stock in DMSO. A 10-point, 1:3 serial dilution is recommended to cover a wide concentration range.[8]
-
Assay Plate Setup: Prepare the 96-well plate according to the layout below. It is critical to perform all measurements in triplicate for statistical validity.
| Well Type | Reagent 1: Assay Buffer | Reagent 2: Inhibitor/DMSO | Reagent 3: hCA II Working Sol. | Pre-incubation | Reagent 4: Substrate (p-NPA) |
| Blank (No Enzyme) | 178 µL | 2 µL DMSO | 0 µL | 15 min at RT | 20 µL |
| Vehicle Control | 158 µL | 2 µL DMSO | 20 µL | 15 min at RT | 20 µL |
| Test Compound | 158 µL | 2 µL of dilution | 20 µL | 15 min at RT | 20 µL |
| Positive Control | 158 µL | 2 µL of AZA dilution | 20 µL | 15 min at RT | 20 µL |
-
Assay Execution: a. Add Assay Buffer and Inhibitor/DMSO (Reagents 1 & 2) to the appropriate wells. b. Add the hCA II Working Solution (Reagent 3) to all wells except the "Blank". c. Mix gently and incubate the plate at room temperature for 15 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.[5] d. Initiate the enzymatic reaction by adding the p-NPA Substrate Stock (Reagent 4) to all wells. e. Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15-20 minutes.[3]
-
Data Analysis for IC₅₀: a. Calculate Reaction Rates (V): For each well, determine the initial reaction velocity (V) by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.[3] b. Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [ (V_vehicle - V_inhibitor) / V_vehicle ] * 100 c. Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal, 4PL) to determine the IC₅₀ value, which is the concentration at the inflection point of the curve.[9][10]
Protocol Part B: Mechanism of Inhibition (MoA) Elucidation
Understanding the MoA is crucial for drug development as it provides insight into how the inhibitor interacts with the enzyme and its substrate.[11][12] This is typically achieved by measuring enzyme kinetics at various substrate concentrations in the presence of a fixed inhibitor concentration.
-
Experimental Design: a. Select two or three fixed concentrations of your test compound based on its previously determined IC₅₀ (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀). b. For each fixed inhibitor concentration (and a zero-inhibitor control), set up a series of reactions where the substrate (p-NPA) concentration is varied. A good range is from 0.2x Kₘ to 5x Kₘ of p-NPA for hCA II. c. Execute the kinetic assays as described in section 4.2.
-
Data Analysis for MoA: a. Calculate the initial velocity (V) for each combination of substrate and inhibitor concentration. b. Generate Lineweaver-Burk Plot: Plot 1/V (y-axis) versus 1/[S] (x-axis), where [S] is the substrate concentration.[13] Each inhibitor concentration will yield a separate line. c. Interpret the Plot: The pattern of the lines reveals the mechanism of inhibition.[13][14]
Caption: Characteristic patterns for different inhibition types on a Lineweaver-Burk plot.
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[13]
-
Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).[13]
-
Uncompetitive Inhibition: Lines are parallel (both apparent Vmax and Km decrease).[13]
Trustworthiness: Self-Validation and Quality Control
To ensure the reliability of the generated data, the following controls and checks are mandatory:
-
Positive Control: Acetazolamide should yield an IC₅₀ value consistent with literature reports under similar assay conditions. This validates that the assay system (enzyme, substrate, buffer) is performing correctly.
-
Vehicle Control: The final concentration of DMSO should be kept constant across all wells (typically ≤1%) and should not, by itself, inhibit the enzyme. The "Vehicle Control" wells establish the 100% activity level.[5]
-
Z'-Factor (for High-Throughput Screening): If adapting this assay for HTS, the Z'-factor should be calculated from the vehicle (max signal) and positive control (min signal) wells. A Z'-factor > 0.5 indicates a robust and reliable assay.
Conclusion
This application note provides a robust, two-part protocol for the comprehensive characterization of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide as a potential enzyme inhibitor. By first determining the IC₅₀ against a probable target, human Carbonic Anhydrase II, and subsequently elucidating the kinetic mechanism of inhibition, researchers can generate high-quality, reproducible data essential for structure-activity relationship (SAR) studies and further drug development efforts.[11] The principles and methodologies described are foundational and can be adapted to test this compound against other potential enzyme targets, such as kinases or proteases, with appropriate selection of substrates and assay conditions.[15][16]
References
-
Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal research reviews, 26(2), 146–189. [Link]
-
DavidsonX. (n.d.). IC50 Determination. edX. [Link] (Note: Specific course material link may vary, but the source provides foundational knowledge on the topic).
-
Pharm D. (2025). Introduction to sulfonamides Sulfa Drugs. YouTube. [Link] (Note: The provided search result is a YouTube video, a general link is provided as specific video IDs can change).
-
Wikipedia. (2024). Sulfonamide (medicine). Wikipedia. [Link]
-
Wikipedia. (2024). IC50. Wikipedia. [Link]
-
Di Cesare Mannelli, L., et al. (2013). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. Molecules, 18(11), 13620-13632. [Link]
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Peterson, J. R. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
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Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
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Application Notes & Protocols: A Guide to Assay Development for Novel Pyrazole Sulfonamide Derivatives
Abstract
The pyrazole sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antidiabetic properties.[1][2][3] The successful progression of novel pyrazole sulfonamide derivatives from discovery to clinical evaluation is critically dependent on a robust and well-designed assay cascade. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop and implement a suite of biochemical, cellular, and early-stage ADME assays. By integrating mechanistic insights with detailed, field-proven protocols, this document serves as a practical manual for characterizing compound potency, confirming the mechanism of action, and selecting candidates with favorable drug-like properties.
Section 1: The Drug Discovery Assay Cascade
The development of any new therapeutic agent follows a logical progression of testing, often referred to as an assay cascade. This cascade is designed to efficiently screen large numbers of compounds and progressively generate more complex biological data on a smaller, more promising subset. The goal is to identify candidates that not only potently interact with their intended target but also exert the desired functional effect in a cellular context and possess the fundamental pharmacokinetic properties required for in vivo efficacy.[4][5]
The journey begins with high-throughput biochemical assays to confirm direct target interaction and establish a preliminary structure-activity relationship (SAR).[4] Hits from these screens are then advanced to cell-based assays to verify target engagement in a physiological environment and measure downstream functional consequences.[6][7] Finally, lead compounds undergo early Absorption, Distribution, Metabolism, and Excretion (ADME) profiling to de-risk potential liabilities before significant resource investment.[8]
Caption: A workflow for advancing compounds from initial screening to preclinical studies.
Section 2: Foundational Biochemical Assays for Target Inhibition
The first critical step is to determine if a novel pyrazole sulfonamide derivative directly inhibits its purified target protein.[4] Kinases are a common target for this class of compounds; therefore, we present a protocol for a generic luminescence-based kinase assay that measures ATP consumption.
Principle of the Assay
This assay quantifies the activity of a kinase by measuring the amount of ATP remaining in solution after the kinase-catalyzed phosphorylation reaction. A proprietary luciferase/luciferin reagent is added, which generates a light signal directly proportional to the ATP concentration. Potent inhibitors will prevent ATP consumption by the kinase, resulting in a higher luminescence signal. This method is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[9]
Protocol: Luminescence-Based Kinase Activity Assay
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The optimal buffer composition should be determined empirically for each kinase target.
-
Enzyme Solution: Dilute the target kinase enzyme in cold kinase buffer to a 2X working concentration. The final concentration should be in the linear range of the assay, determined during assay development.
-
Substrate/ATP Solution: Prepare a 2X solution of the specific peptide or protein substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.[9]
-
Test Compounds: Prepare a serial dilution of the pyrazole sulfonamide derivatives in 100% DMSO. Then, dilute these stocks into the kinase buffer to create a 10X working stock with a final DMSO concentration that does not exceed 1-2% in the final reaction.
2. Experimental Procedure:
-
Add 2 µL of 10X test compound or vehicle control (e.g., 10% DMSO in buffer) to the wells of a white, opaque 384-well plate.
-
Add 8 µL of the 2X Kinase Enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution.
-
Incubate the reaction for 60 minutes at room temperature. The plate may be sealed to prevent evaporation.
-
Equilibrate the detection reagent (e.g., Kinase-Glo®, Promega) to room temperature.
-
Add 20 µL of the detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate reader.
3. Controls:
-
No Enzyme Control (100% Inhibition): Wells containing substrate/ATP and buffer but no enzyme. This defines the background signal.
-
Vehicle Control (0% Inhibition): Wells containing enzyme, substrate/ATP, and the same concentration of DMSO as the test compounds. This defines the maximum signal.
-
Positive Control Inhibitor: A known inhibitor of the target kinase should be run in a full dose-response curve to validate assay performance.
4. Data Analysis:
-
Subtract the average background signal from all wells.
-
Normalize the data as a percentage of inhibition relative to the vehicle control. % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).
| Parameter | Typical Concentration/Condition | Rationale |
| Plate Type | White, Opaque 384-well | Minimizes well-to-well crosstalk for luminescent assays. |
| Final Assay Volume | 40 µL | A common volume for 384-well plate assays. |
| Final DMSO Conc. | ≤1% | High concentrations of DMSO can inhibit enzyme activity. |
| ATP Concentration | At or near Km | Provides optimal sensitivity for detecting ATP-competitive inhibitors. |
| Incubation Time | 60 minutes | Should be within the linear range of the reaction (typically <20% substrate turnover). |
Section 3: Cellular Target Engagement Assays
Confirming that a compound binds its intended target within the complex environment of a living cell is a critical step to validate its mechanism of action.[6][10] Cellular target engagement assays provide this crucial evidence, bridging the gap between biochemical potency and cellular activity.[7]
Principle of the NanoBRET™ Target Engagement Assay
The Bioluminescence Resonance Energy Transfer (BRET) assay measures the proximity between a target protein and a ligand in live cells. The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer ligand that binds to the target is added, acting as the energy acceptor. When the tracer is bound to the target-NanoLuc® fusion, the energy from luciferase excites the tracer, which then emits light at a different wavelength. A test compound that enters the cell and binds to the target will displace the fluorescent tracer, leading to a loss of the BRET signal. The magnitude of this signal loss is proportional to the compound's affinity for the target in a physiological context.
Caption: Competitive displacement of a fluorescent tracer by an inhibitor reduces the BRET signal.
Protocol: NanoBRET™ Target Engagement Assay
1. Cell Preparation:
-
Transfect a suitable human cell line (e.g., HEK293) with a plasmid encoding for the target protein fused to NanoLuc® luciferase.
-
After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM™ I Reduced Serum Medium.
-
Seed the cells into a white, opaque 96-well plate at an optimized density.
2. Experimental Procedure:
-
Prepare serial dilutions of the pyrazole sulfonamide derivatives in Opti-MEM™.
-
Add the compounds to the cells in the 96-well plate.
-
Prepare the NanoBRET™ Tracer working solution diluted in Opti-MEM™ at a 2X concentration (the optimal concentration must be predetermined).
-
Add the tracer solution to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions by diluting it with the provided lysis buffer.
-
Add the substrate/lysis buffer to each well.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) simultaneously.
3. Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal (618 nm) by the donor signal (460 nm).
-
Normalize the data to milliBRET units (mBU) by multiplying the raw ratio by 1000.
-
Plot the mBU values against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value, which reflects the compound's potency for target engagement in live cells.
Section 4: Cell-Based Functional Assays
After confirming target engagement, the next logical step is to assess whether this engagement translates into a desired biological response.[4] For pyrazole sulfonamides developed as anti-cancer agents, a key functional readout is the inhibition of cancer cell proliferation.[1][11]
Protocol: Cell Viability/Proliferation Assay (CellTiter-Glo®)
1. Principle: This luminescent assay measures the number of viable cells in culture based on quantifying the amount of ATP present, which indicates the presence of metabolically active cells.[1] A decrease in ATP is proportional to the degree of cytotoxicity or anti-proliferative activity induced by the test compound.
2. Procedure:
-
Seed cancer cells into a 96-well clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the pyrazole sulfonamide derivatives for 72 hours. Include a vehicle-only control.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of compound concentration and perform a non-linear regression to determine the GI₅₀ (concentration for 50% Growth Inhibition) or IC₅₀ (concentration for 50% Inhibitory Concentration) value.
Caption: A simplified diagram showing how an inhibitor blocks a kinase, preventing downstream signaling and proliferation.
Section 5: Early ADME & Pharmacokinetic Profiling
Poor pharmacokinetic properties are a major cause of failure in drug development.[5] Performing simple in vitro ADME assays early can identify liabilities such as poor metabolic stability or low permeability, allowing for chemical optimization before advancing a compound.[8]
Protocol: Metabolic Stability in Liver Microsomes
1. Principle: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[8] The compound is incubated with liver microsomes and a cofactor (NADPH). The concentration of the parent compound is measured over time by LC-MS/MS to determine its rate of depletion.
2. Procedure:
-
Prepare a solution of the test compound (e.g., 1 µM) in a phosphate buffer.
-
Add liver microsomes (e.g., human, rat; final concentration ~0.5 mg/mL).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding an NADPH-regenerating system. A control reaction is run without NADPH.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of this line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
From this, intrinsic clearance (CLint) can be calculated and used to predict in vivo hepatic clearance.
| In Vitro t½ (minutes) | Predicted Hepatic Clearance | Interpretation |
| > 60 | Low | Compound is metabolically stable. |
| 15 - 60 | Moderate | May be acceptable depending on target profile. |
| < 15 | High | Compound is rapidly metabolized; may lead to poor oral bioavailability. |
Conclusion
The successful development of novel pyrazole sulfonamide derivatives requires a multi-faceted and logical approach to assay design. By systematically evaluating compounds through a cascade of biochemical, cellular, and ADME assays, researchers can build a comprehensive data package. This package not only establishes a clear structure-activity relationship but also validates the compound's mechanism of action and identifies potential liabilities early in the discovery process. The protocols and principles outlined in this guide provide a robust framework for making data-driven decisions, ultimately increasing the probability of advancing effective and safe therapeutic candidates to the clinic.
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Application Notes and Protocols for 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling, storage, and laboratory use of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide (CAS No. 1187385-99-4). As a specialized chemical intermediate, likely utilized in medicinal chemistry and drug discovery, understanding its properties is paramount for ensuring experimental integrity and personnel safety. The protocols herein are synthesized from established best practices for structurally related compounds, including brominated aromatics, pyrazoles, and sulfonamides, to provide a robust framework for its application.
Introduction and Chemical Profile
4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide is a heterocyclic compound featuring a brominated pyrazole moiety linked to an N-methylated benzenesulfonamide group. This unique combination of functional groups suggests its potential as a scaffold in the design of targeted therapeutic agents. The pyrazole ring is a common pharmacophore in numerous FDA-approved drugs, while the sulfonamide group is known for its role in enzyme inhibition.[1]
The precise biological target and application of this specific molecule are not extensively documented in publicly available literature, which is common for novel research chemicals. However, its structural motifs are present in compounds investigated for a range of activities, including but not limited to kinase inhibition and as building blocks for more complex molecules.[2][3]
Chemical and Physical Properties
Precise, experimentally determined physical properties for this compound are not widely published. The following table summarizes key identifiers and properties inferred from its constituent parts and related molecules.[4]
| Property | Value / Information | Source/Analogy |
| CAS Number | 1187385-99-4 | [4] |
| Molecular Formula | C₁₀H₁₀BrN₃O₂S | Inferred |
| Molecular Weight | 316.18 g/mol | Calculated |
| Appearance | Likely a solid (e.g., crystalline powder or solid) | Analogy to similar sulfonamides[5] |
| Melting Point | Not determined. | - |
| Boiling Point | Not determined. | - |
| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, and alcohols. Poorly soluble in water. | General solubility of sulfonamides |
Safety, Handling, and Personal Protective Equipment (PPE)
The primary hazards associated with this class of compounds include irritation to the skin and eyes, and potential harm if inhaled or ingested.[6][7] Therefore, strict adherence to safety protocols is mandatory.
Hazard Identification and GHS Classification (Inferred)
Based on data from similar brominated pyrazoles and sulfonamides, the following GHS classifications should be assumed[5][6][8]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Personal Protective Equipment (PPE)
A risk assessment should always precede the handling of this chemical. The following PPE is considered the minimum requirement:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves. Inspect gloves for integrity before use.
-
Body Protection: A fully buttoned laboratory coat.
-
Respiratory Protection: Not typically required when handling small quantities in a well-ventilated area or chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate filter should be used.[6]
Safe Handling Workflow
The following diagram outlines the essential steps for safely handling 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide in a laboratory setting.
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of the compound.
Recommended Storage Conditions
-
Temperature: Store in a cool, dry place. A supplier of a similar diethyl analog suggests room temperature storage.[9]
-
Atmosphere: Keep the container tightly closed to prevent moisture ingress.
-
Light: Protect from direct sunlight.
-
Incompatibilities: Store away from strong oxidizing agents.[6]
Stability Profile
While specific stability data is unavailable, pyrazole and benzenesulfonamide moieties are generally stable under standard laboratory conditions. Avoid exposure to extreme heat, strong acids, and strong bases to prevent potential degradation. The presence of the bromo-substituent suggests that the compound may be sensitive to certain photochemical reactions over long periods of exposure to UV light.
Experimental Protocols
The following protocols are generalized for the use of a research chemical of this class.
Protocol for Preparation of Stock Solutions
Objective: To prepare a stock solution for use in biological assays or chemical reactions.
Materials:
-
4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other appropriate solvent
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Solvent Selection: Due to the lack of specific solubility data, it is recommended to first perform a small-scale solubility test with common solvents like DMSO, DMF, ethanol, or methanol.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a tared vial.
-
Dissolution: Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Mixing: Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming in a water bath may be necessary for some solvents, but do not overheat.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Spill and Waste Disposal Protocol
Objective: To safely manage spills and dispose of waste containing the compound.
Spill Management:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.[10]
-
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.
Waste Disposal:
-
All waste containing 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide, including unused compound, contaminated materials, and solutions, should be treated as hazardous chemical waste.[11]
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations for halogenated organic compounds.[11][12]
Conclusion
4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide is a valuable research chemical with potential applications in drug discovery. While specific hazard and property data are limited, a conservative approach to handling based on the known risks of its structural components is essential for safe and effective use. Researchers should always consult institutional safety guidelines and perform a thorough risk assessment before commencing any experimental work.
References
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- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazol-3-amine.
- Thermo Fisher Scientific. (2009). Safety Data Sheet: 4-Bromo-3-methylbenzenesulfonamide.
- Benchchem. (2025). Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 4-hydrazinylbenzenesulfonamide hydrochloride.
- Acros PharmaTech Limited. (2018). Safety Data Sheet: 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
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- Benchchem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives.
- Labsolu. (n.d.). 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide.
- BLD Pharmatech. (n.d.). Safety Data Sheet: 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
- HDH Chemicals. (n.d.). 4-(4-Bromo-1H-pyrazol-1-yl)-N, N-diethylbenzenesulfonamide, min 98%, 1 gram.
- BLD Pharmatech. (n.d.). Safety Data Sheet: 1-(3-(4-Bromo-1H-pyrazol-1-yl)phenyl)ethan-1-one.
- National Center for Biotechnology Information. (n.d.). LCSS: BROMINE.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central (PMC) - NIH. Retrieved from [Link]
- SynZeal. (n.d.). Safety Data Sheet: Ruxolitinib Impurity 30.
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Synthesis of Pyrazole Derivatives A Review. (n.d.). IJFMR. Retrieved from [Link]
- ECHEMI. (n.d.). 4-Bromo-N-phenylbenzenesulfonamide SDS, 7454-54-8 Safety Data Sheets.
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine.
- Chemtalk. (n.d.). Bromine water - disposal.
- ChemicalBook. (n.d.). 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide | 1187385-99-4.
- Thermo Fisher Scientific. (2023). Safety Data Sheet: 4-Bromo-5-methyl-1-phenyl-1H-pyrazole.
- Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-1H-pyrazole 97%.
- AA Blocks. (n.d.). 2005963-82-4 | (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonamide.
- ChemicalBook. (n.d.). 4-bromo-N-[4-bromo-1-[(4-methylphenyl)methyl]pyrazol-3-yl]benzenesulfonamide.
- BLD Pharmatech. (n.d.). 312310-09-1|Methyl 4-((4-bromo-1H-pyrazol-1-yl)methyl)benzoate.
- Sigma-Aldrich. (n.d.). 4-bromo-n-(1-methyl-1h-pyrazol-3-yl)benzamide.
- National Center for Biotechnology Information. (n.d.). N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858.
- National Center for Biotechnology Information. (n.d.). 4-bromo-N-hydroxybenzene-1-sulfonamide | C6H6BrNO3S | CID 121255.
- Punagri Organics & Lifesciences. (n.d.). 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier.
- CRO SPLENDID LAB. (n.d.). 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-diethylbenzenesulfonamide.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
Introduction
Welcome to the technical support center for the synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide. This molecule is a key intermediate in the synthesis of various pharmacologically active compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
The primary synthetic route involves the N-arylation of 4-bromopyrazole with an activated N-methylbenzenesulfonamide derivative. While seemingly straightforward, this reaction is often plagued by challenges such as low yields, formation of regioisomers, and purification difficulties. This guide will address these specific issues with scientifically grounded explanations and practical, field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield is a multifaceted problem that can stem from several factors in an N-arylation reaction. Here is a systematic approach to diagnosing and resolving the issue:
1. Catalyst System and Ligand Choice: The efficacy of the C-N bond formation is highly dependent on the catalyst and ligand.
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Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This is a powerful method for N-arylation.[1]
-
Troubleshooting Tip: If you are observing low conversion, consider screening different phosphine ligands. Ligands like XPhos have proven effective for N-arylation of 4-halopyrazoles.[1] Ensure your palladium source (e.g., Pd₂(dba)₃) and ligand are of high purity and handled under an inert atmosphere to prevent catalyst deactivation.
-
-
Copper-Catalyzed Cross-Coupling (Ullmann Condensation): A more classical and cost-effective approach. Modern variations utilize copper(I) salts with ligands to facilitate the reaction under milder conditions.[1][2]
2. Base Selection: The base plays a crucial role in the deprotonation of the pyrazole nitrogen, making it nucleophilic.
-
Troubleshooting Tip: The strength and solubility of the base can significantly impact the reaction rate. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3] The choice is often solvent-dependent. For instance, K₂CO₃ in an aprotic polar solvent like DMSO or DMF can be very effective.[3] If you are experiencing low yields, consider switching to a stronger base like Cs₂CO₃, which is more soluble and can accelerate the reaction.
3. Solvent Effects: The solvent not only dissolves the reactants but also influences the reaction mechanism and rate.
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Troubleshooting Tip: Aprotic solvents such as toluene, dioxane, DMF, or DMSO are commonly used for N-arylation reactions.[3] Protic solvents are generally avoided as they can interfere with the base and the catalyst. If your reaction is sluggish, switching to a higher-boiling point solvent to allow for higher reaction temperatures may be beneficial.
4. Reaction Temperature and Time: N-arylation reactions often require elevated temperatures to proceed at a reasonable rate.
-
Troubleshooting Tip: If you are not seeing significant product formation, incrementally increase the reaction temperature. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and prevent decomposition at higher temperatures. Microwave-assisted synthesis can also be a valuable tool to significantly reduce reaction times and potentially improve yields.[1]
Reaction Parameter Optimization Summary
| Parameter | Common Choices | Troubleshooting Suggestions |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, CuI | Screen different palladium or copper sources; ensure catalyst purity. |
| Ligand | XPhos, other phosphines, Diamines | Experiment with different ligand types based on your chosen catalyst. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Use a stronger, more soluble base like Cs₂CO₃ if the reaction is slow. |
| Solvent | Toluene, Dioxane, DMF, DMSO | Switch to a higher-boiling point solvent to increase reaction temperature. |
| Temperature | 80-120 °C | Incrementally increase temperature while monitoring for decomposition. |
Q2: I am observing the formation of a significant amount of the N2-arylated regioisomer. How can I improve the regioselectivity for the desired N1 isomer?
A2: Regioselectivity is a common challenge in the N-arylation of unsymmetrical pyrazoles. The electronic and steric environment of the two nitrogen atoms dictates the site of arylation.
Understanding the Problem: 4-Bromopyrazole is a tautomeric system. The N1 and N2 positions can have different steric and electronic properties, which can be influenced by the reaction conditions.
Strategies for Improving N1-Selectivity:
-
Ligand Effects: The steric bulk of the ligand on the metal catalyst can influence which nitrogen atom of the pyrazole coordinates to the metal center.
-
Troubleshooting Tip: Employing bulkier ligands in palladium-catalyzed reactions can often favor arylation at the less sterically hindered N1 position. Experiment with a range of phosphine ligands of varying steric bulk.
-
-
Protecting Groups: A reliable strategy to ensure regioselectivity is the use of a protecting group.
-
Troubleshooting Tip: One of the pyrazole nitrogens can be protected with a group like a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This allows for arylation at the unprotected nitrogen. The protecting group can then be removed. This multi-step approach, while longer, provides excellent control over regioselectivity.[4]
-
-
Copper-Catalyzed Arynes: Recent research has shown that copper catalysis with arynes can achieve switchable arylation of pyrazoles by tuning the ligand, allowing for selective N-arylation at either nitrogen.[5]
Caption: Troubleshooting workflow for improving N1-regioselectivity.
Q3: I am struggling with the purification of the final product. What are the recommended methods?
A3: Purification can be challenging due to the potential for closely related impurities, such as the unwanted regioisomer and unreacted starting materials.
1. Flash Column Chromatography: This is the most common and effective method for purifying the crude product.
-
Troubleshooting Tip:
-
Solvent System: A gradient elution of ethyl acetate in hexanes is typically a good starting point. The polarity can be adjusted based on the TLC analysis of your crude mixture.
-
Tailing: If you observe significant tailing of your product spot on the TLC plate, adding a small amount (0.5-1%) of triethylamine to your eluent can help to sharpen the bands and improve separation, especially if your compound has basic character.
-
2. Recrystallization: If a highly pure crystalline solid is required, recrystallization can be an excellent final purification step after chromatography.
-
Troubleshooting Tip:
-
Solvent Selection: Finding a suitable solvent or solvent pair is key. The ideal solvent should dissolve the compound when hot but have low solubility when cold. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures with hexanes.
-
"Oiling Out": If your compound "oils out" instead of crystallizing, it means the solution is supersaturated or cooling too quickly. Try reheating the solution to redissolve the oil and then allow it to cool much more slowly. Adding a seed crystal from a purer batch can also induce crystallization.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide via a Buchwald-Hartwig amination?
A1: The following is a general protocol that can be optimized for your specific laboratory conditions.
Experimental Protocol: Palladium-Catalyzed N-Arylation
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-bromo-1H-pyrazole (1.0 mmol), 4-fluoro-N-methylbenzenesulfonamide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Heating: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Caption: General workflow for Buchwald-Hartwig N-arylation.
Q2: Are there any alternative, transition-metal-free methods for this synthesis?
A2: Yes, while less common for this specific transformation, transition-metal-free methods for N-arylation do exist. One such approach involves the reaction of amines or sulfonamides with o-silylaryl triflates in the presence of a fluoride source like CsF.[7] This method proceeds via an in-situ generation of an aryne intermediate. While this avoids the use of palladium or copper, it requires a specifically functionalized arylating agent.
Q3: How can I confirm the structure and purity of my final product?
A3: A combination of spectroscopic and analytical techniques is essential for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. The chemical shifts and coupling constants of the pyrazole and benzene ring protons will be characteristic.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for assessing the purity of the final product and for identifying any impurities.
-
Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the S=O stretches of the sulfonamide.
Q4: What are the safety considerations for this synthesis?
A4: Standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Handle all volatile solvents and reagents in a well-ventilated fume hood.
-
Palladium and Copper Catalysts: These can be toxic and should be handled with care. Avoid inhalation of powders.
-
Bases: Strong bases like Cs₂CO₃ are corrosive and should be handled carefully.
-
Solvents: Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
References
- Arborpharma. (2025, June 13). Celecoxib Intermediates: Key Steps In Synthesis. Arborpharmchem.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. BenchChem.
-
D’hooghe, M., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
-
Gelin, B., et al. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Research Square. [Link]
-
Klapars, A., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(22), 7757–7760. [Link]
-
La-Venia, A., et al. (2009). C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. Journal of the American Chemical Society, 131(10), 3612–3620. [Link]
-
Reddy, K. L., et al. (2005). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters, 7(6), 867–870. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges with 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
Welcome to the dedicated technical support guide for 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. As a molecule combining a sulfonamide and a substituted pyrazole, it is predisposed to low aqueous solubility, a common hurdle in drug discovery and development. This guide provides in-depth, experience-driven advice to diagnose and overcome these issues effectively.
Part 1: Understanding the Molecule: A Physicochemical Overview
While specific experimental data for 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide is not extensively published, we can infer its likely properties based on its structural components. The molecule possesses a rigid, aromatic core, a hydrogen bond donor (the sulfonamide N-H), and a hydrogen bond acceptor (the sulfonamide oxygens and pyrazole nitrogens). The presence of a bromine atom further contributes to its lipophilicity. These features are characteristic of compounds that may belong to the Biopharmaceutics Classification System (BCS) Class II, which are poorly soluble but permeable.[1][2][3]
Table 1: Predicted Physicochemical Properties and their Implications for Solubility
| Property | Predicted Characteristic | Implication for Aqueous Solubility |
| Molecular Weight | Moderately high (approx. >300 g/mol ) | Higher molecular weight can correlate with decreased solubility. |
| LogP (Lipophilicity) | High | A high octanol-water partition coefficient suggests a preference for non-polar environments and thus, low water solubility. |
| Hydrogen Bonding | Contains both donor and acceptor sites | While capable of hydrogen bonding, intramolecular hydrogen bonding can reduce interactions with water. The overall lipophilic character likely dominates. |
| Crystal Lattice Energy | Potentially high | A stable crystal lattice requires more energy to be overcome by solvation, leading to lower solubility. |
| pKa | Weakly acidic | The sulfonamide proton is weakly acidic. Solubility is expected to be pH-dependent, increasing at higher pH values. |
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide.
Q1: Why is my compound crashing out of solution?
-
A1: This is likely due to the low aqueous solubility of the compound. Its chemical structure, which includes a lipophilic brominated pyrazole and a benzenesulfonamide group, contributes to its poor interaction with water. Similar to the well-known drug celecoxib, which also contains a pyrazole and a sulfonamide moiety, this compound is practically insoluble in water.[4][5] The strong intermolecular forces within the compound's crystal lattice are often more favorable than interactions with water molecules.
Q2: I'm observing inconsistent results in my biological assays. Could this be related to solubility?
-
A2: Absolutely. Poor solubility can lead to the formation of aggregates or precipitation of the compound in your assay medium. This reduces the effective concentration of the compound available to interact with its biological target, leading to high variability and potentially false-negative results. Ensuring your compound is fully dissolved at the desired concentration is critical for reliable data.
Q3: What is the best starting point for solubilizing this compound?
-
A3: For initial in vitro experiments, a common starting point is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer. However, be mindful of the final DMSO concentration, as it can have its own biological effects. The general recommendation is to keep the final DMSO concentration below 0.5%.
Q4: Can I use pH modification to improve the solubility?
-
A4: Yes, this is a viable strategy. The sulfonamide group is weakly acidic, meaning that at a pH above its pKa, the molecule will be deprotonated and exist as a more soluble salt. Therefore, increasing the pH of your aqueous solution can enhance solubility.[6] However, the stability of the compound at high pH should be verified.
Part 3: Troubleshooting Guides & Experimental Protocols
This section provides systematic approaches to tackle solubility issues.
Guide 1: Initial Solubility Screening
The first step is to determine the approximate solubility in various solvents. This will inform your choice of a suitable solvent system for your experiments.
Protocol 1: Kinetic Solubility Assessment
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In separate microcentrifuge tubes, add 1 µL of the DMSO stock to 99 µL of different aqueous buffers (e.g., phosphate-buffered saline pH 7.4, citrate buffer pH 5.0, and carbonate buffer pH 9.0).
-
Mix well and incubate at room temperature for 2 hours.
-
Visually inspect for any precipitation. The absence of precipitation suggests that the compound is soluble at 100 µM in that particular buffer.
Guide 2: Strategies for Enhancing Aqueous Solubility
If the initial screening reveals poor solubility, the following techniques can be employed.
Strategy 1: Co-Solvent Systems
The use of a water-miscible organic solvent can increase the solubility of a lipophilic compound by reducing the polarity of the solvent system.
Protocol 2: Developing a Co-Solvent System
-
Prepare stock solutions of the compound in various organic solvents such as DMSO, ethanol, or polyethylene glycol 400 (PEG400).
-
Titrate small aliquots of the stock solution into your aqueous buffer while vortexing.
-
Observe the point at which precipitation occurs.
-
A typical starting point for in vivo studies might be a vehicle of 10% DMSO, 40% PEG400, and 50% saline.
Strategy 2: pH Adjustment
As mentioned in the FAQs, leveraging the acidic nature of the sulfonamide can significantly improve solubility.
Protocol 3: pH-Based Solubilization
-
Prepare a suspension of the compound in water.
-
Slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing for dissolution.
-
Once the compound is dissolved, you can adjust the pH back towards your desired experimental pH, but be aware that it may precipitate if the pH drops below its pKa.
-
Always check the stability of your compound at the solubilizing pH.
Strategy 3: Use of Excipients
Excipients such as surfactants and cyclodextrins can be used to enhance solubility.
-
Surfactants: Molecules like Tween® 80 or sodium dodecyl sulfate (SDS) can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[7]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[1][2]
Protocol 4: Formulation with Cyclodextrins
-
Prepare a solution of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous buffer.
-
Add the solid compound to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound dissolves. The required molar ratio of cyclodextrin to the compound will need to be determined empirically.
Strategy 4: Particle Size Reduction
Reducing the particle size of a solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[1][8]
-
Micronization: This process reduces the average particle diameter to the micron range.
-
Nanonization: Further reduction to the nanometer range can be achieved through techniques like milling or high-pressure homogenization.[1]
These techniques are more relevant for formulation development for in vivo studies rather than for initial in vitro screening.
Part 4: Visualizing the Workflow and Concepts
Diagram 1: Troubleshooting Workflow for Solubility Issues
This diagram outlines a logical progression for addressing solubility challenges with 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide.
Caption: A decision tree for systematically addressing solubility problems.
Diagram 2: Mechanism of Cyclodextrin-Mediated Solubilization
This diagram illustrates how a cyclodextrin molecule can enhance the solubility of a hydrophobic compound.
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
References
-
4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Celecoxib. (n.d.). PMDA. Retrieved January 21, 2026, from [Link]
-
Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 21, 2026, from [Link]
-
Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. (2024, June 28). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 21, 2026, from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceuticals. Retrieved January 21, 2026, from [Link]
-
Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
SOLUBILITY ENHANCEMENT OF BCS CLASS II DRUGS. (2021, September 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved January 21, 2026, from [Link]
-
Solubility Enhancement of Poorly Soluble Drug of BCS Class II And IV By Using Different Techniques. (2023, October 19). bepls. Retrieved January 21, 2026, from [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). WJBPHS. Retrieved January 21, 2026, from [Link]
-
Solubility of celecoxib in medium with different pH and SDS concentra- tion, N = 3. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved January 21, 2026, from [Link]
-
Thermodynamic solubility of celecoxib in organic solvents. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025, September 22). ACS Publications. Retrieved January 21, 2026, from [Link]
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- 5. mdpi.com [mdpi.com]
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- 7. researchgate.net [researchgate.net]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Sulfonamide Synthesis
Welcome to the technical support center for the synthesis of pyrazole sulfonamides. This guide is designed for researchers, scientists, and professionals in drug development who are actively working on or troubleshooting this important synthetic transformation. Pyrazole sulfonamides are a prominent structural motif in many pharmaceutically active compounds, making the optimization of their synthesis a critical endeavor.[1][2][3] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the laboratory.
Troubleshooting Guide & FAQs
Here, we address specific issues you might encounter during your experiments, moving from common queries to more nuanced optimization strategies.
Core Synthesis & Reaction Conditions
Question 1: I am starting the synthesis of a pyrazole sulfonamide for the first time. What is a general, reliable protocol to begin with?
A reliable starting point for the synthesis of pyrazole sulfonamides involves the reaction of a pyrazole sulfonyl chloride with a primary or secondary amine in the presence of a suitable base and solvent. A widely adopted method utilizes Diisopropylethylamine (DIPEA) as the base and Dichloromethane (DCM) as the solvent at room temperature.[1][2]
Here is a representative experimental protocol:
Experimental Protocol: General Pyrazole Sulfonamide Synthesis
-
To a solution of the desired amine (1.05 equivalents) in dichloromethane (DCM, 10 volumes), add Diisopropylethylamine (DIPEA, 1.5 equivalents) at room temperature (25–30 °C).
-
In a separate flask, dissolve the pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM (5 volumes).
-
Add the pyrazole-4-sulfonyl chloride solution to the amine solution at 25–30 °C.
-
Stir the reaction mixture for 16 hours at the same temperature.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, add cold water (10 volumes) to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under vacuum to obtain the crude product.
This protocol has been successfully used to synthesize a variety of pyrazole sulfonamide derivatives.[1][2]
Question 2: My reaction yield is consistently low. What are the most common causes and how can I improve it?
Low yields in pyrazole sulfonamide synthesis can be frustrating and are often attributable to several factors. The primary culprit is often the hydrolysis of the highly reactive sulfonyl chloride starting material into the unreactive sulfonic acid.[4] Other significant factors include the choice of base and solvent, as well as suboptimal reaction stoichiometry.
To address low yields, consider the following troubleshooting steps:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from hydrolyzing the sulfonyl chloride.[4]
-
Optimize Base and Solvent Selection: The choice of base is critical. Non-nucleophilic organic bases like DIPEA or triethylamine (TEA) are generally preferred.[1][2][4] As detailed in the table below, DIPEA in DCM often provides better yields compared to TEA.[2] The solvent should be inert and capable of dissolving both reactants; DCM and tetrahydrofuran (THF) are common choices.[1][4]
-
Control Stoichiometry: Using a slight excess of the amine (around 1.05 equivalents) can help drive the reaction to completion.[2]
-
Verify Starting Material Quality: The purity and stability of the pyrazole sulfonyl chloride are paramount. Older or improperly stored sulfonyl chlorides may have degraded, leading to lower yields.[4] It is advisable to use freshly prepared or properly stored sulfonyl chloride.
Question 3: I am observing multiple spots on my TLC, indicating byproduct formation. What are the likely side reactions and how can I minimize them?
Byproduct formation is a common issue, often leading to complex purification. The most prevalent side product arises from the bis-sulfonylation of primary amines. Other possibilities include reactions with solvent or impurities.
Here’s how to troubleshoot byproduct formation:
-
Preventing Bis-Sulfonylation: When using a primary amine, the initial product, a monosulfonamide, can be deprotonated by the base and react with another molecule of sulfonyl chloride to form a bis-sulfonated product. To mitigate this, consider:
-
Using a larger excess of the primary amine.
-
Employing a bulkier base that may sterically hinder the second sulfonylation.
-
-
Solvent and Base Selection: In some cases, the solvent or base can participate in side reactions. For instance, using THF as a solvent may lead to longer reaction times and potentially different byproduct profiles compared to DCM.[2]
-
Purification Strategy: If byproduct formation is unavoidable, a robust purification strategy is essential. Column chromatography is a common and effective method for isolating the desired pyrazole sulfonamide from reaction impurities.[1][2]
Reagent Selection and Optimization
Question 4: Which base should I choose for my reaction: DIPEA or Triethylamine (TEA)?
The choice between DIPEA and TEA can significantly impact your reaction's success. Experimental evidence suggests that DIPEA is often the superior base for this transformation, leading to higher yields.[2]
DIPEA is a bulkier, non-nucleophilic base compared to TEA. This steric hindrance can be advantageous in preventing side reactions. In a comparative study, reactions using DIPEA in DCM consistently gave better yields than those with TEA under similar conditions.[2]
Table 1: Comparison of Bases and Solvents for Sulfonamide Formation [1]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TEA | DCM | 0–10 | 24 | 26 |
| 2 | TEA | DCM | RT | 14 | 32 |
| 3 | TEA | Chloroform | 0–10 | 24 | 35 |
| 4 | TEA | Chloroform | RT | 16 | 46 |
| 5 | TEA | THF | 0–10 | 16 | 46 |
| 6 | TEA | THF | RT | 16 | 46 |
| 7 | DIPEA | DCM | 0–10 | 28 | 30 |
| 8 | DIPEA | DCM | RT | 16 | 55 |
| 9 | DIPEA | THF | 0–10 | 24 | 22 |
| 10 | DIPEA | THF | RT | 24 | 47 |
Reaction conditions: Sulfonyl chloride (1.0 equiv), amine (1.05 equiv), base (1.5 equiv), solvent (10 vol). RT = Room Temperature.
Question 5: What is the optimal solvent for my pyrazole sulfonamide synthesis?
Dichloromethane (DCM) is frequently the solvent of choice and often provides the best results in terms of yield and reaction time.[1][2] It is a versatile solvent that dissolves a wide range of starting materials and is relatively inert under the reaction conditions.
While other solvents like Tetrahydrofuran (THF) and chloroform can also be used, they may lead to longer reaction times or lower yields.[1][2] For instance, when using DIPEA as the base, the reaction in THF took 24 hours to achieve a 47% yield, whereas in DCM, a 55% yield was obtained in just 16 hours.[2]
Question 6: My pyrazole starting material is not N-substituted. Do I need to protect the pyrazole nitrogen?
Yes, if your pyrazole has a proton on one of the nitrogen atoms, it is advisable to protect it before proceeding with the sulfonylation and subsequent sulfonamide formation. N-alkylation, such as methylation, is a common strategy.
A robust method for the N-methylation of pyrazoles involves the use of potassium tert-butoxide as a base and methyl iodide as the alkylating agent in THF.[1][2] This method has been shown to be superior to other base-solvent combinations like NaH in DMF, which can lead to the formation of multiple byproducts.[2]
Starting Material Synthesis and Stability
Question 7: How do I synthesize the pyrazole-4-sulfonyl chloride precursor?
The synthesis of pyrazole-4-sulfonyl chloride is a critical first step. A common and effective method involves the chlorosulfonylation of the corresponding pyrazole using chlorosulfonic acid. The addition of thionyl chloride can improve the yield.[1][2]
Experimental Protocol: Synthesis of Pyrazole-4-sulfonyl Chloride
-
To a solution of the pyrazole (1.0 equivalent) in chloroform (10 volumes), add chlorosulfonic acid (5.5 equivalents) and thionyl chloride (1.32 equivalents).
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction mixture with ice-cold water.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate under vacuum to obtain the pyrazole-4-sulfonyl chloride.
This procedure has been reported to provide good yields of the desired sulfonyl chloride.[2]
Question 8: My sulfonyl chloride seems to be degrading over time. What are the stability issues and how can I handle this reagent?
Sulfonyl chlorides are indeed sensitive reagents that can decompose, primarily through hydrolysis by atmospheric moisture.[4][5] Their stability generally decreases in the order: fluorides > chlorides > bromides > iodides.[6] Heteroaromatic sulfonyl chlorides can have varying stabilities depending on the nature of the heterocyclic ring.[3][7]
To ensure the best results, adhere to the following handling and storage practices:
-
Storage: Store sulfonyl chlorides in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.
-
Handling: Handle the reagent quickly in a dry environment, minimizing its exposure to air. Using a glove box or a nitrogen-purged Schlenk line is ideal.
-
Quality Check: It is not recommended to use old or discolored sulfonyl chloride, as this may indicate decomposition.[4][5] If in doubt, it is best to use a fresh batch.
Visualizing the Workflow
To aid in your experimental design and troubleshooting, the following diagrams illustrate the general synthetic pathway and a decision-making workflow for optimizing your reaction.
Caption: General synthesis of pyrazole sulfonamides.
Caption: Troubleshooting workflow for pyrazole sulfonamide synthesis.
References
-
Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., Jonnalagadda, S. B., & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26288–26304. [Link]
-
Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., Jonnalagadda, S. B., & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
-
Saha, R., Dutta, S., Das, A., Jana, R., Sonar, K., Gupta, S., & Bhowmik, S. (2022). Copper‐Catalyzed Chemoselective Synthesis of Pyrazolo‐Sulfonamide: Impact of Solvent on Nitro‐Pyrazole Reactivity. ChemistrySelect, 7(31). [Link]
-
Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2022). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, 19(4), e202100898. [Link]
-
Reddy, T. S., Kumar, A. A., Reddy, G. C., & Poornachandra, Y. (2018). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Journal of the Mexican Chemical Society, 62(1). [Link]
-
Patel, R. V., Keum, Y.-S., & Kim, D.-H. (2022). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega, 7(7), 6035–6048. [Link]
-
Arshad, M. F., Channar, P. A., Saeed, A., Larik, F. A., & Seo, S.-Y. (2021). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1279–1289. [Link]
-
Moody, T., & Ragan, J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 932–937. [Link]
-
Khan, I., Ibrar, A., Zaib, S., & Iqbal, J. (2022). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 10, 881659. [Link]
-
Sulfonyl halide. (2023). In Wikipedia. [Link]
-
Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., Stepannikova, K. O., Hys, V. Y., Karpenko, O. V., Kozachenko, O. P., Cherepakha, A. Y., Kozytskyi, A., Tolmachova, K. A., Zhersh, S., Tolmachov, A. O., & Grygorenko, O. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Patel, H., & Patel, V. (2015). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 1226-1236. [Link]
-
The synthesis route of sulfonamide-pyrazole derivatives 99–102. (n.d.). In ResearchGate. [Link]
-
Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., Stepannikova, K. O., Hys, V. Y., Karpenko, O. V., Kozachenko, O. P., Cherepakha, A. Y., Kozytskyi, A., Tolmachova, K. A., Zhersh, S., Tolmachov, A. O., & Grygorenko, O. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
Sources
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
Introduction
Welcome to the technical support guide for the synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide. This molecule is a key intermediate in various drug discovery programs, and its efficient, high-purity synthesis is critical. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven advice to troubleshoot common synthetic challenges, with a primary focus on minimizing side product formation and ensuring high regioselectivity. The methodologies described are grounded in established chemical principles and supported by peer-reviewed literature to ensure you can proceed with confidence.
The synthesis of N-arylpyrazoles, such as the target molecule, is most commonly achieved through a cross-coupling reaction between 4-bromopyrazole and an activated aryl partner.[1][2] The primary challenge in this synthesis is controlling the regioselectivity of the N-arylation on the asymmetric pyrazole ring, which can lead to a difficult-to-separate mixture of N-1 and N-2 isomers.
This guide is divided into a Troubleshooting Q&A section to address specific experimental failures and a General FAQs section for broader questions.
Troubleshooting Guide: Common Issues & Solutions
Q1: My final product is contaminated with a significant amount of the undesired N-2 isomer, 4-(4-Bromo-2H-pyrazol-2-yl)-N-methylbenzenesulfonamide. How can I improve the N-1 regioselectivity?
Root Cause Analysis: The formation of two regioisomers during the N-arylation of unsymmetrical pyrazoles is a well-documented challenge.[3] The pyrazole anion, formed after deprotonation by a base, has two nucleophilic nitrogen atoms. The reaction pathway leading to the N-1 (thermodynamically favored) or N-2 (often kinetically favored) isomer is influenced by several factors:
-
Steric Hindrance: The N-1 position is sterically less hindered than the N-2 position, which is flanked by the C-3 and C-5 substituents of the pyrazole ring. Bulky arylating agents or ligands tend to favor N-1 substitution.
-
Base and Counter-ion: The choice of base is critical. The size and coordination properties of the cation from the base can influence the transition state, guiding the arylation to a specific nitrogen.[3]
-
Solvent: The solvent's polarity and coordinating ability can affect the solubility of the pyrazole salt and the reaction intermediates, thereby influencing the isomeric ratio.
Visualizing the Competing Pathways
Caption: Competing N-1 vs. N-2 arylation pathways.
Recommended Solutions:
-
Change the Base: This is the most impactful variable. Switch from common bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to cesium carbonate (Cs₂CO₃) . The large cesium cation is thought to coordinate with the pyrazole anion in a way that sterically favors the N-1 arylation pathway. Studies on copper-catalyzed N-arylation of heterocycles have shown that Cs₂CO₃ often provides superior regioselectivity.[4]
-
Optimize the Solvent: If using a polar aprotic solvent like DMF or NMP, consider switching to a less polar, non-coordinating solvent such as 1,4-dioxane or toluene . These solvents can enhance the influence of the base's counter-ion, further promoting N-1 selectivity.
-
Lower the Reaction Temperature: While this may slow the reaction, running the coupling at a lower temperature (e.g., 80-100 °C instead of >110 °C) can favor the formation of the more thermodynamically stable N-1 isomer over the kinetically favored N-2 isomer.
Comparative Table of Reaction Conditions:
| Base | Solvent | Temperature (°C) | Typical N-1 : N-2 Ratio | Reference Insight |
| K₂CO₃ | DMF | 110 | 3:1 to 5:1 | Common, but often gives isomeric mixtures. |
| NaH | THF | 66 | ~2:1 | Strong base, can lead to poor selectivity.[3] |
| Cs₂CO₃ | Dioxane | 100 | >20:1 | Often the optimal choice for high N-1 selectivity in Ullmann or Buchwald-Hartwig couplings.[1][4] |
| K₃PO₄ | DMSO | 100 | 10:1 to 15:1 | A strong, non-nucleophilic base that can be effective.[5] |
Q2: The reaction is sluggish, and I'm recovering a large amount of unreacted 4-bromopyrazole and/or the aryl halide starting material. How can I improve the conversion rate?
Root Cause Analysis: Low conversion in copper- or palladium-catalyzed cross-coupling reactions can stem from several issues:
-
Catalyst Inactivation: The catalyst (e.g., CuI or a Pd complex) can be poisoned by impurities (water, oxygen) or degrade at high temperatures over long reaction times.
-
Insufficient Base: The base may not be strong enough or soluble enough in the chosen solvent to efficiently deprotonate the pyrazole.
-
Poor Ligand Choice: In modern Ullmann and Buchwald-Hartwig reactions, the ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle.[6][7] An inappropriate ligand can lead to a stalled reaction.
Recommended Solutions:
-
Ensure Inert Atmosphere: Both Ullmann and Buchwald-Hartwig couplings are sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed before use.
-
Activate the Catalyst/Reagents: For Ullmann reactions, using freshly purchased, high-purity copper(I) iodide (CuI) is recommended. For Buchwald-Hartwig reactions, ensure the palladium precursor and phosphine ligands are of high quality.
-
Select an Appropriate Ligand: If performing a copper-catalyzed Ullmann-type reaction, the addition of a ligand can dramatically improve yields.[7] Effective and commonly used ligands include L-proline or N,N'-dimethylethylenediamine (DMEDA) .[1] For a palladium-catalyzed Buchwald-Hartwig amination, a sterically hindered phosphine ligand like Xantphos or tBuBrettPhos is often required.[4][8]
-
Increase Temperature/Concentration: If selectivity is not an issue, cautiously increasing the reaction temperature in 10 °C increments or increasing the concentration can improve reaction rates. Monitor by TLC or LC-MS to ensure product degradation does not occur.
Q3: My product appears pure by TLC, but after workup and chromatography, the yield is very low. Where could my product be going?
Root Cause Analysis: Low isolated yields despite good conversion can be attributed to issues during the workup and purification stages.
-
Product Solubility: The product, a sulfonamide, may have limited solubility in common organic solvents used for extraction, especially if it crashes out as a salt.
-
Emulsion Formation: During aqueous workup, emulsions can form, trapping the product in the interfacial layer.
-
Adsorption on Silica Gel: Sulfonamides can sometimes streak or irreversibly adsorb onto silica gel during column chromatography, especially if the silica is acidic.
Recommended Solutions:
-
Optimize the Workup: After quenching the reaction, consider using a larger volume of a stronger extraction solvent like Dichloromethane (DCM) or a 20:1 mixture of DCM:Isopropanol. If the product is suspected to be in the aqueous layer as a salt, carefully acidify the aqueous layer with 1M HCl to a pH of ~5-6 and re-extract.
-
Alternative Purification - Recrystallization: This product is often a solid.[9] Recrystallization is an excellent alternative to chromatography for achieving high purity and can result in better recovery. Screen solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Improve Chromatography: If chromatography is necessary, pre-treat your silica gel by slurrying it with a solvent system containing 0.5-1% triethylamine to neutralize acidic sites. This will prevent streaking and irreversible adsorption of the product.
General FAQs
What is the best synthetic route for this molecule: Ullmann or Buchwald-Hartwig? Both are viable and widely used for N-arylation.[2][4]
-
Ullmann Condensation: This is the "classic" method using a copper catalyst (e.g., CuI), a base (Cs₂CO₃ is recommended), and often a ligand (like L-proline) in a polar solvent like DMF or Dioxane.[2][5] It is generally less expensive but may require higher temperatures.
-
Buchwald-Hartwig Amination: This method uses a palladium catalyst with a specialized phosphine ligand.[6][10] It often proceeds under milder conditions and has a broader substrate scope but can be more expensive due to the cost of palladium and the ligands. For industrial scale-up, an Ullmann approach is often preferred if conditions can be optimized.
How do I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 30-50% Ethyl Acetate in Hexane. The product is typically more polar than the aryl halide starting material but less polar than 4-bromopyrazole. Staining with potassium permanganate can help visualize all spots. For quantitative analysis, HPLC or LC-MS is ideal.
My 4-bromopyrazole starting material is old. Does its purity matter? Absolutely. Impurities in the starting materials can inhibit the catalyst. It is recommended to use 4-bromopyrazole of >98% purity. If in doubt, recrystallize it from a suitable solvent or purify it by sublimation before use.
Optimized Experimental Protocol (Ullmann-Type)
This protocol is designed to maximize N-1 selectivity and yield.
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Materials:
-
4-bromopyrazole (1.0 eq)
-
4-fluoro-N-methylbenzenesulfonamide (1.1 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromopyrazole, 4-fluoro-N-methylbenzenesulfonamide, CuI, and Cs₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Through the septum, add the anhydrous, degassed 1,4-dioxane, followed by the DMEDA ligand via syringe.
-
Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction every 4 hours by TLC (3:7 Ethyl Acetate:Hexane). The reaction is typically complete within 12-24 hours.
-
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (10 volumes).
-
Filter the mixture through a pad of Celite® to remove the copper salts and cesium carbonate, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography (eluting with a gradient of 10% to 40% ethyl acetate in hexane) to yield the pure product.
References
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]
-
Buchwald-Hartwig Amination. (2023). In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
Vasudevan, A., et al. (2022). Recent Synthetic Developments and Applications of the Ullmann Reaction. Chemical Reviews. [Link]
-
Voronkov, M. V., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(15), 4988. [Link]
-
Ullmann condensation. (2023). In Wikipedia. [Link]
Sources
- 1. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 9. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating and Troubleshooting Inconsistent Results in Biological Assays
Welcome to the Technical Support Center, your comprehensive resource for troubleshooting the variability that can challenge the robustness of your biological assays. This guide is designed for researchers, scientists, and drug development professionals who encounter inconsistent results and seek to understand their root causes. Here, we move beyond simple checklists to provide in-depth, scientifically-grounded explanations and actionable solutions to enhance the reproducibility and reliability of your experimental data.
Introduction: The Root of Inconsistency
Inconsistency in biological assays is a multifaceted problem that can stem from a variety of sources, ranging from subtle variations in reagents and technique to systemic issues with instrumentation and data analysis.[1][2][3][4] The key to effective troubleshooting is a systematic approach that considers all potential contributing factors. This guide will provide a framework for identifying and resolving these issues, empowering you to generate high-quality, reproducible data.
This support center is structured to first address overarching principles of assay variability and then delve into specific troubleshooting guidance for commonly used assay formats.
Part 1: Foundational Principles of Assay Consistency
Before diving into platform-specific issues, it's crucial to understand the universal factors that can influence the outcome of any biological assay.
Frequently Asked Questions (FAQs) - General Principles
Q1: My results are highly variable between experiments performed on different days. What are the most likely causes?
A1: Inter-assay variability is a common challenge and often points to factors that change over time.[2] Key areas to investigate include:
-
Reagent Lot-to-Lot Variability: Different batches of antibodies, enzymes, or media can have slight but significant differences in performance.[3][4] It is crucial to qualify new lots of critical reagents against the previous lot to ensure consistency.
-
Operator-Dependent Variation: Subtle differences in pipetting technique, timing of incubation steps, and sample handling can introduce significant variability.[5][6][7]
-
Instrument Performance: Fluctuations in the performance of plate readers, liquid handlers, or thermal cyclers can lead to inconsistent results. Regular calibration and maintenance are essential.
-
Environmental Factors: Changes in ambient temperature and humidity can affect reaction kinetics and evaporation rates, particularly in multi-well plates.[8]
Q2: I'm observing significant variability between replicate wells within the same plate. What should I look for?
A2: High intra-assay variability, or poor replicate precision, often points to technical errors during the assay setup.[7][9][10] Consider the following:
-
Pipetting Inaccuracy: This is a primary source of well-to-well variation.[5][7] Ensure pipettes are calibrated and use proper technique to avoid errors.
-
Improper Mixing: Inadequate mixing of reagents in wells can lead to non-uniform reactions.[7]
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter assay performance.[8][9] It is good practice to avoid using the outer wells for critical samples or to fill them with buffer to create a humidity barrier.[7]
-
Cell Seeding Inconsistency: For cell-based assays, uneven cell distribution in the wells will lead to variable results.[11][12]
Part 2: Troubleshooting Specific Assay Platforms
This section provides detailed troubleshooting guides for several common biological assay formats.
Immunoassays (ELISA, Western Blot)
Immunoassays are susceptible to a range of issues related to antibody performance, blocking efficiency, and washing steps.[13][14][15][16][17][18]
Q1: I'm seeing high background in my ELISA/Western Blot. What can I do to reduce it?
A1: High background can obscure your signal and is often caused by non-specific binding of antibodies.[13][14] Here are some solutions:
-
Optimize Blocking Conditions: Increase the concentration of your blocking agent (e.g., BSA or non-fat dry milk) or extend the blocking time.[14] You can also try a different blocking agent altogether.
-
Increase Washing Steps: More stringent and longer washes can help remove non-specifically bound antibodies.[14] Consider adding a mild detergent like Tween-20 to your wash buffer.[14]
-
Titrate Your Antibodies: Using too high a concentration of primary or secondary antibody can lead to increased background.[14] Perform a titration to determine the optimal antibody concentration.
Q2: My signal is weak or absent in my immunoassay. How can I improve it?
A2: A weak or absent signal can be frustrating. Here's a systematic approach to troubleshooting:
-
Check Reagent Integrity: Ensure your antibodies and detection reagents have not expired and have been stored correctly.[18]
-
Verify Protein Transfer (Western Blot): Use a stain like Ponceau S to confirm that your proteins have successfully transferred from the gel to the membrane.[14]
-
Increase Antibody Concentration or Incubation Time: You may need to use a higher concentration of your primary antibody or incubate it for a longer period (e.g., overnight at 4°C).
-
Boost Detection: For enzymatic detection methods (like HRP), ensure your substrate is fresh and active. For fluorescence-based detection, check the settings on your imaging system.
Caption: Troubleshooting workflow for common immunoassay issues.
Cell-Based Assays
The health and consistency of your cell cultures are paramount for reproducible cell-based assay results.[11][19][20][21]
Q1: My cell-based assay results are inconsistent from one experiment to the next. What are the key factors to control?
A1: Reproducibility in cell-based assays hinges on maintaining a consistent cellular state.[19][20][21] Pay close attention to:
-
Cell Passage Number: Cells can change their characteristics over time in culture. Use cells within a defined, low passage number range for your experiments.[11]
-
Cell Health and Viability: Always ensure your cells are healthy and have high viability before starting an experiment.[11]
-
Seeding Density: The number of cells seeded per well can significantly impact the outcome. Optimize and maintain a consistent seeding density.[11][12]
-
Media and Supplements: Use the same lot of media and supplements whenever possible. If you must change lots, qualify the new lot to ensure it doesn't alter your assay results.[11][20]
Q2: I'm seeing a discrepancy between my biochemical assay and cell-based assay results for the same compound. Why might this be?
A2: This is a common observation in drug discovery and often points to factors unique to a cellular environment.[22]
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[22]
-
Compound Stability: The compound may be unstable in the complex milieu of cell culture media.[22]
-
Efflux Pumps: Cells may actively pump the compound out, preventing it from reaching a high enough intracellular concentration.
-
Prepare a cell suspension of known concentration.
-
Create a serial dilution of the cell suspension.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 50,000 cells per well).
-
Incubate for the desired duration of your assay.
-
Perform your assay and measure the signal in each well.
-
Plot the signal versus cell number to determine the optimal seeding density that gives a robust signal without being in the non-linear or plateau phase of the curve.[11]
Quantitative PCR (qPCR)
qPCR is a powerful technique, but its sensitivity makes it prone to variability if not performed with care.[5][23][24][25][26]
Q1: I'm seeing high variability in my Cq values between technical replicates. What's the cause?
A1: Inconsistent Cq values among replicates are often due to pipetting errors.[5]
-
Pipetting Technique: Small variations in the volume of template or master mix can lead to significant differences in Cq values.
-
Template Concentration: Ensure your template is well-mixed before aliquoting into your reaction wells.
Q2: My qPCR efficiency is low. How can I improve it?
A2: Low amplification efficiency can lead to inaccurate quantification.
-
Primer Design: Poorly designed primers are a common cause of low efficiency.[24][26] Re-design your primers using established guidelines.
-
Template Quality: The presence of inhibitors in your template can reduce qPCR efficiency.[23][26] Consider an additional purification step for your nucleic acid samples.
-
Annealing Temperature: Optimize the annealing temperature of your qPCR reaction.[24][26]
| Parameter | Acceptable Range | Potential Cause of Deviation |
| R² of Standard Curve | > 0.990 | Pipetting errors, poor standard dilutions |
| Amplification Efficiency | 90-110% | Suboptimal primer design, inhibitors |
| Melt Curve Analysis | Single, sharp peak | Primer-dimers, non-specific products |
Enzyme Kinetics Assays
Enzyme kinetic assays are sensitive to a variety of experimental conditions that can affect the rate of the reaction.[8][27][28][29][30]
Q1: My enzyme activity is not leveling off at higher substrate concentrations. What could be the issue?
A1: If you are not observing saturation kinetics, it could be due to several factors:[28]
-
Substrate Concentration Range: You may not be using a high enough concentration of substrate to reach Vmax.
-
Substrate Solubility: At high concentrations, your substrate may be precipitating out of solution.
-
Coupled Assay Issues: If you are using a coupled assay, the second enzyme may be rate-limiting at high substrate concentrations of the primary enzyme.[28]
Q2: I'm observing a high background rate in my no-enzyme control. What should I do?
A2: A high background rate can be caused by:[29]
-
Substrate Instability: The substrate may be spontaneously degrading, leading to a signal in the absence of the enzyme.
-
Contaminating Enzymes: Your substrate preparation may be contaminated with an enzyme that can also produce a signal.
Part 3: Advanced Troubleshooting and Best Practices
Flow Cytometry
Flow cytometry data can be affected by instrument settings, sample preparation, and reagent choice.[31][32][33][34][35]
Q1: I'm seeing day-to-day variability in my flow cytometry results. How can I improve consistency?
A1: To improve inter-experiment consistency:[31][32]
-
Instrument Standardization: Use standardized beads to calibrate your instrument before each run.[33]
-
Consistent Staining Protocol: Use the same antibody concentrations, incubation times, and temperatures for all experiments.[32]
-
Reagent Lot Matching: Use the same lot of antibodies for the duration of a study whenever possible.
Q2: I'm getting high background staining in my "unstained" control. What are the likely causes?
A2: High background in an unstained control can be due to:[31][34]
-
Autofluorescence: Some cell types are naturally more autofluorescent than others.
-
Dead Cells: Dead cells can non-specifically bind antibodies, leading to high background. Use a viability dye to exclude dead cells from your analysis.[34]
Conclusion
Troubleshooting inconsistent results in biological assays requires a combination of systematic investigation, a deep understanding of the underlying biology and chemistry of the assay, and meticulous attention to detail. By following the guidance provided in this technical support center, you will be better equipped to identify the sources of variability in your experiments and take the necessary steps to ensure the generation of reliable and reproducible data.
References
-
Bio-Rad. (n.d.). Troubleshooting Western Blots with the Western Blot Doctor™. Retrieved from [Link]
-
Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Retrieved from [Link]
-
TotalLab. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
-
Sino Biological. (n.d.). ELISA Troubleshooting Guide. Retrieved from [Link]
-
Assay Genie. (n.d.). 101 Western Blot Troubleshooting Tips & Tricks. Retrieved from [Link]
- Nikolac, N. (2015). Most common interferences in immunoassays. Libri Oncologici, 43(1-3), 23-27.
- Stöckl, D., & Thienpont, L. M. (1995). Analytical variation in immunoassays and its importance for medical decision making. Clinical Chemistry, 41(8 Pt 1), 1141-1146.
- Li, X., et al. (2023). Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. Diagnostics, 13(11), 1869.
-
PCR Biosystems. (n.d.). Troubleshoot your qPCR. Retrieved from [Link]
- Lippi, G., et al. (2017). Causes of Preanalytical Interferences on Laboratory Immunoassays - A Critical Review. Journal of Medical Biochemistry, 36(3), 215-226.
-
Dispendix. (2024, July 11). qPCR Troubleshooting: How to Ensure Successful Experiments. Retrieved from [Link]
-
Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]
-
Li, X., et al. (2023). Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. [PDF document]. Retrieved from [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
Bitesize Bio. (2022, September 1). How to Ensure Your Cell-Based Assays Are Reproducible. Retrieved from [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
Biocompare. (2022, June 28). How to Generate More Reproducible Flow Cytometry Data. Retrieved from [Link]
-
ResearchGate. (2018, June 16). How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should?. Retrieved from [Link]
-
American Laboratory. (2008, December 5). Achieving Consistency and Reproducibility in Cell-Based Research. Retrieved from [Link]
- Leist, M., et al. (2017). In Vitro Research Reproducibility: Keeping Up High Standards. Archives of Toxicology, 91(11), 3543-3558.
-
FluoroFinder. (2023, October 3). Flow Cytometry Troubleshooting Guide. Retrieved from [Link]
-
Molecular Pathology, Demystified. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
Boster Bio. (n.d.). How to Troubleshoot Flow Cytometry (FACS) Errors. Retrieved from [Link]
-
ResearchGate. (2022, February 23). How to adjust the Enzyme concentration during the kinetics measurement?. Retrieved from [Link]
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Technical Support Center: Enhancing the Bioavailability of Pyrazole Sulfonamide Derivatives
Introduction:
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with pyrazole sulfonamide derivatives. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with enhancing the oral bioavailability of this important class of compounds. The inherent physicochemical properties of many pyrazole sulfonamides, particularly their poor aqueous solubility and/or permeability, often present significant hurdles in achieving desired therapeutic exposure.[1][2] This resource combines established scientific principles with practical, field-proven insights to help you navigate these complexities.
Part 1: Troubleshooting Guide - Overcoming Common Experimental Hurdles
This section is structured to help you diagnose and resolve specific issues you may encounter during your formulation and preclinical development studies.
Scenario 1: Inconsistent or Low Drug Exposure in Pharmacokinetic (PK) Studies
You've administered your pyrazole sulfonamide derivative to an animal model, but the plasma concentration-time profiles show high variability between subjects or consistently low Cmax and AUC values.
Initial Diagnostic Questions:
-
Is the issue solubility- or permeability-limited? Answering this is the critical first step.
-
What is the solid-state form of your active pharmaceutical ingredient (API)? Amorphous vs. crystalline forms can have drastically different dissolution rates.[3]
-
Have you considered the impact of the vehicle/formulation? The excipients and delivery system play a pivotal role.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral exposure.
Detailed Troubleshooting Steps & Explanations:
Q1: My compound shows poor aqueous solubility. What are my primary formulation strategies?
Answer: For compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), enhancing solubility is paramount.[4][5]
-
Expertise & Experience: The goal is to increase the dissolution rate and/or the concentration of the drug in the gastrointestinal (GI) fluid. Simply reducing particle size may not be sufficient if the compound is extremely "brick dust"-like. We need to disrupt the crystal lattice energy.
-
Authoritative Grounding: Amorphous solid dispersions (ASDs) are a highly effective method for improving the oral absorption of poorly water-soluble drugs.[6][7] By dispersing the drug in a polymeric carrier at a molecular level, the amorphous form prevents recrystallization and maintains a supersaturated state in the GI tract, which enhances absorption.[6][7][8]
-
Recommended Strategies:
-
Amorphous Solid Dispersions (ASDs): This involves dissolving the drug and a polymer (e.g., PVP, HPMC-AS) in a common solvent and then rapidly removing the solvent (e.g., via spray drying or hot-melt extrusion).[7][9] This traps the drug in a high-energy amorphous state.[7]
-
Lipid-Based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can be highly effective.[10] The drug is dissolved in a mixture of oils, surfactants, and co-solvents.[11] Upon gentle agitation in aqueous media (like GI fluid), they form a fine oil-in-water microemulsion, which can facilitate absorption through lymphatic pathways.[12][13]
-
Particle Size Reduction (Nanocrystals): Milling the API down to the sub-micron range dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[14]
-
Experimental Protocol: Screening for an Effective Amorphous Solid Dispersion Polymer
-
Polymer Selection: Choose a range of polymers with varying properties (e.g., HPMC-AS, PVP VA64, Soluplus®).
-
Solvent Casting (Small Scale):
-
Dissolve 10-20 mg of your pyrazole sulfonamide and the selected polymer (at drug:polymer ratios of 1:1, 1:3, and 1:5) in a suitable solvent (e.g., methanol, acetone).
-
Cast the solution onto a glass plate and allow the solvent to evaporate slowly in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours.
-
-
Solid-State Characterization:
-
Analyze the resulting film using X-ray Powder Diffraction (XRPD). The absence of sharp Bragg peaks indicates an amorphous dispersion.
-
Use Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm for the drug and to identify a single glass transition temperature (Tg), confirming a homogenous dispersion.
-
-
Micro-Dissolution Testing:
-
Perform a dissolution test on the most promising amorphous films in simulated gastric and intestinal fluids (SGF/SIF).
-
Monitor the drug concentration over time. A successful ASD will achieve and maintain a supersaturated concentration far exceeding the crystalline solubility of the drug.
-
Q2: My compound has low permeability even after improving its solubility. What's the next step?
Answer: This points to a BCS Class IV problem, which requires a dual approach to enhance both solubility and permeability.
-
Expertise & Experience: Permeability issues often stem from the molecule's intrinsic properties, such as high polarity, large size, or being a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Authoritative Grounding: Chemical modification of a drug candidate into a prodrug is a well-established strategy to overcome bioavailability barriers such as poor membrane permeability.[15][16][17] Prodrugs are inactive bioreversible derivatives of a parent drug molecule that undergo an enzymatic or chemical transformation in vivo to release the active parent drug.[15][17]
-
Recommended Strategies:
-
Prodrug Approach: Can a functional group on your pyrazole sulfonamide (e.g., a carboxylic acid, hydroxyl, or amine) be temporarily masked with a lipophilic moiety? This can enhance passive diffusion across the intestinal membrane.[18] The promoiety is then cleaved in the blood or target tissue to release the active drug.[19]
-
Use of Permeation Enhancers: Certain excipients can transiently open tight junctions between intestinal epithelial cells or inhibit efflux pumps. However, this approach requires careful toxicological evaluation.
-
Q3: My formulation shows great results in vitro but fails in vivo. Why?
Answer: This is a common and frustrating "in vitro-in vivo correlation" (IVIVC) gap.
-
Expertise & Experience: The GI tract is far more complex than a beaker of simulated fluid. Factors like GI motility, pH gradients, bile salts, food effects, and gut wall metabolism can all play a role.
-
Troubleshooting Checklist:
-
Precipitation in vivo: Is your supersaturated formulation precipitating too quickly in the gut? Consider using precipitation inhibitors in your ASD formulation (e.g., HPMC).
-
Food Effect: Did you test in both fasted and fed states? The presence of food can significantly alter GI physiology and drug absorption. Lipid-based formulations, for instance, often show a positive food effect due to increased bile salt secretion.[20]
-
First-Pass Metabolism: Is your compound being extensively metabolized in the gut wall (by CYP enzymes) or the liver before it reaches systemic circulation? A high first-pass effect can lead to low bioavailability despite good absorption. Conduct in vitro metabolic stability assays with liver and intestinal microsomes to investigate this.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) and why is it critical for my pyrazole sulfonamide derivative?
Answer: The BCS is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability.[4][5][21] It is a cornerstone of drug development because it helps predict a drug's in vivo performance from in vitro measurements.[21] The four classes are:[4][5]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Most pyrazole sulfonamide derivatives fall into Class II or IV, meaning that solubility is a primary barrier to their oral bioavailability.[22] Determining the BCS class early is the most critical step as it dictates your entire formulation and delivery strategy.[4]
Q2: When should I choose a lipid-based formulation over an amorphous solid dispersion?
Answer: The choice depends on the specific properties of your API and the desired product profile.
Table 1: Comparison of ASD and Lipid-Based Formulation Strategies
| Feature | Amorphous Solid Dispersion (ASD) | Lipid-Based Formulation (e.g., SMEDDS) |
| Primary Mechanism | Increases dissolution rate and maintains supersaturation by stabilizing the amorphous form.[22][23] | Pre-dissolves the drug in a lipid vehicle; enhances absorption via micellar solubilization and lymphatic transport.[12][24] |
| Best For | Crystalline compounds with high melting points ("brick dust"). | Lipophilic (LogP > 2) compounds with good solubility in oils and lipids. |
| Potential Issues | Physical instability (recrystallization over time), potential for precipitation in the GI tract.[7] | Chemical instability of the API in lipid excipients, potential for GI side effects with high surfactant levels. |
| Manufacturing | Requires specialized technology like spray drying or hot-melt extrusion.[7][9] | Generally simpler liquid filling into capsules.[11] |
Q3: What role does salt formation play in enhancing the bioavailability of pyrazole sulfonamides?
Answer: Salt formation is a traditional and effective method for increasing the solubility and dissolution rate of ionizable drugs.[9] If your pyrazole sulfonamide has an ionizable center (either acidic or basic), forming a salt can significantly improve its solubility compared to the free acid or free base form.
-
Mechanism: The salt form generally has a higher aqueous solubility and can lead to a transient pH change in the diffusion layer surrounding the dissolving particle, further enhancing the dissolution rate.
-
Considerations: A successful salt screen requires evaluating various counter-ions to find a salt with optimal properties, including good crystallinity, stability, and non-hygroscopicity. It's crucial to ensure the salt doesn't convert back to the less soluble free form in the GI tract before absorption is complete.
Q4: How can I visually represent the decision-making process for formulation selection?
Answer: A decision tree diagram can effectively illustrate the logical flow from API characterization to formulation strategy.
Caption: Decision tree for formulation selection.
References
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024).
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
- Fatouros, D. G., Karpf, D. M., Nielsen, F. S., & Mullertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Journal of Drug Delivery Science and Technology, 17(1), 21-26.
- Formulation strategies for poorly soluble drugs. (2025).
- Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma.
- Lipid-based formulations: A promising approach for poorly soluble drug delivery via the intestinal lymph
- Rautio, J., Meanwell, N. A., Laine, M., & Leahy, J. W. (2022). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 15(11), 1369.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2023). Pharmaceutics, 15(7), 1899.
- Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (2020). Journal of Pharmaceutical Sciences, 109(3), 1227-1238.
- Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (2023). Frontiers in Pharmacology, 14, 1240409.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012). ISRN Pharmaceutics, 2012, 812824.
- Clinical studies with oral lipid based formulations of poorly soluble compounds. (2007). Journal of Drug Delivery Science and Technology, 17(1), 21-26.
- Clinical studies with oral lipid based formulations of poorly soluble compounds. (2007). Journal of Drug Delivery Science and Technology, 17(1), 21-26.
- Prodrugs with Improved Lipophilicity and Permeability. (2020). In Prodrugs. Academic Press.
- The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. (2023). Journal of Pharmaceutical Research, 6(3), 1-5.
- Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. (2020). Journal of Drug Delivery Science and Technology, 58, 101734.
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (2019). Molecules, 24(13), 2499.
- Improving Solubility with Amorphous Solid Dispersions. (2020). Pharmaceutical Technology, 44(11), 20-24.
- Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2020). Journal of Drug Delivery Science and Technology, 57, 101638.
- An Overview of the Biopharmaceutics Classification System (BCS). (2025). GSC Biological and Pharmaceutical Sciences, 27(3), 1-10.
- The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development. (2012). Journal of Pharmaceutical Sciences, 101(11), 3993-4000.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). Pharmaceuticals, 18(3), 297.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). Pharmaceuticals, 18(3), 297.
- Biopharmaceutics Classification System (BCS) - An Overview. (2025). International Journal of Pharmaceutical Sciences Review and Research, 86(2), 1-8.
- Impact of US FDA Biopharmaceutics Classification System (BCS) Guidance on Drug Development. (2017). Pharma Excipients.
- Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media. (2025). BenchChem.
- Technical Support Center: Enhancing the Bioavailability of Pyrazole Deriv
- Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025). Chemistry & Biodiversity, 22(3), e202401614.
- Dealing with poor solubility of pyrazole derivatives during synthesis. (2025). BenchChem.
- Improving solubility of pyrazole deriv
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2020). Molecules, 25(15), 3369.
- Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025). ACS Omega, 10(7), 8613-8626.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). Molecules, 30(2), 366.
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Technical Support Center: Analytical Method Development for 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
Welcome to the technical support guide for the analytical method development of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide. This document provides a comprehensive resource for researchers, scientists, and drug development professionals, offering practical, field-tested advice and robust troubleshooting strategies. The guidance herein is structured to address the specific challenges anticipated for this molecule, grounding all recommendations in established scientific principles and regulatory standards.
Section 1: Understanding the Analyte & Initial Strategy
-
Structural Features & Predicted Properties :
-
Pyrazole Ring : A heterocyclic aromatic ring that can participate in hydrogen bonding.
-
Benzenesulfonamide Group : An acidic functional group that can lead to peak tailing on silica-based HPLC columns due to interactions with residual silanols.
-
Bromine Atom : Increases the molecule's hydrophobicity and molecular weight.
-
UV Chromophore : The aromatic rings suggest strong UV absorbance, making UV detection a suitable choice for HPLC analysis.
-
This structure suggests a moderately polar compound, making it a good candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a technique widely used for the analysis of sulfonamides and pyrazole derivatives.[1][2][3][4][5]
Section 2: HPLC/UPLC Method Development Workflow
A systematic approach is critical to developing a reliable and robust analytical method. The following workflow outlines the key stages, from initial screening to final validation.
Caption: A systematic workflow for HPLC/UPLC analytical method development.
Recommended Starting Conditions for Method Screening
This table provides a set of initial conditions for screening different columns and mobile phases to find a suitable starting point for your method development.
| Parameter | Condition 1 (Standard) | Condition 2 (Low pH) | Condition 3 (Alternative Selectivity) |
| Column | C18, 2.1 x 100 mm, 1.8 µm | C18, 2.1 x 100 mm, 1.8 µm | Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | 10 mM Potassium Phosphate, pH 2.5 | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5-95% B over 10 minutes | 5-95% B over 10 minutes | 5-95% B over 10 minutes |
| Flow Rate | 0.4 mL/min | 0.4 mL/min | 0.4 mL/min |
| Column Temp. | 40 °C | 40 °C | 40 °C |
| Detection | UV Diode Array (DAD), 200-400 nm | UV Diode Array (DAD), 200-400 nm | UV Diode Array (DAD), 200-400 nm |
| Injection Vol. | 1 µL | 1 µL | 1 µL |
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analytical method development for compounds like 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: My peak is showing significant tailing. What is the likely cause and how can I fix it?
A1: Peak tailing for a sulfonamide-containing compound is often caused by secondary interactions between the acidic sulfonamide group and residual silanol groups on the surface of silica-based columns (like C18).[6][7]
-
Causality: At neutral pH, silanol groups can be deprotonated (negatively charged), leading to strong ionic interactions with your analyte, which slows down a portion of the analyte molecules as they pass through the column, resulting in a "tail."
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Add an acidifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase to bring the pH to around 2.5-3.0. This protonates the silanol groups, minimizing the unwanted ionic interactions.
-
Use a Sterically Protected or End-Capped Column: Modern columns are often "end-capped" to reduce the number of free silanols. Consider using a column specifically designed for good peak shape with basic or acidic compounds.
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol interactions.
-
Q2: I am not getting enough retention on a standard C18 column. What are my options?
A2: If your analyte is eluting too early (close to the void volume), it indicates that it is too polar for the current conditions.
-
Causality: In reversed-phase chromatography, retention is based on hydrophobic interactions. If your molecule has a higher affinity for the polar mobile phase than the non-polar stationary phase, it will elute quickly.
-
Troubleshooting Steps:
-
Decrease the Organic Content: Reduce the initial percentage of acetonitrile or methanol in your gradient.
-
Use a 100% Aqueous Mobile Phase: If your compound is very polar, you may need a column that is stable in 100% aqueous conditions (often designated as "AQ" type columns).[8]
-
Consider an Alternative Stationary Phase: A phenyl-hexyl column can offer different selectivity through pi-pi interactions with the aromatic rings in your molecule.
-
Explore HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase.[9]
-
Q3: How do I develop a stability-indicating method for this compound?
A3: A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products.[10] This is a critical requirement by regulatory agencies like the ICH.[11][12]
-
Causality: You must prove that any peaks from degradants do not co-elute with the main analyte peak. This is achieved through forced degradation studies.[13][14][15][16][17]
-
Workflow:
-
Perform Forced Degradation: Subject your analyte to a range of stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. The goal is to achieve 5-20% degradation.[13]
-
Analyze Stressed Samples: Run the degraded samples using your developed HPLC method.
-
Assess Peak Purity: Use a Diode Array Detector (DAD) or Mass Spectrometer (MS) to assess the purity of the main analyte peak in the stressed samples. If the peak is pure across its entire width, the method is considered specific and stability-indicating.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting peak tailing issues.
Section 4: Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to establish the stability-indicating nature of your analytical method.
Objective: To generate potential degradation products of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide and ensure they are resolved from the parent peak.
Materials:
-
Stock solution of the analyte (e.g., 1 mg/mL in acetonitrile).
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water and acetonitrile
-
pH meter
Procedure:
-
Acid Hydrolysis:
-
Mix 1 mL of analyte stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 4 hours.
-
Cool to room temperature and neutralize with 1 mL of 0.1 M NaOH.
-
Dilute with mobile phase to the target concentration and inject.
-
-
Base Hydrolysis:
-
Mix 1 mL of analyte stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 4 hours.
-
Cool to room temperature and neutralize with 1 mL of 0.1 M HCl.
-
Dilute with mobile phase to the target concentration and inject.
-
-
Oxidative Degradation:
-
Mix 1 mL of analyte stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to the target concentration and inject.
-
-
Thermal Degradation:
-
Store a solid sample of the analyte at 80°C for 24 hours.
-
Dissolve the stressed solid in a suitable solvent, dilute to the target concentration, and inject.
-
-
Photolytic Degradation:
-
Expose a solution of the analyte to a photostability chamber (ICH Q1B conditions) for a defined period.
-
Dilute with mobile phase to the target concentration and inject.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method with a DAD detector.
-
Evaluate the chromatograms for new peaks and assess the purity of the parent analyte peak.
-
References
-
ICH Harmonised Guideline, Q1: Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Link
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Link
-
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Link
-
ICH Harmonised Guideline, Q2(R2): Validation of Analytical Procedures. European Medicines Agency. Link
-
Waters Column Selection Guide for Polar Compounds. Waters Corporation. Link
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Current Pharmaceutical Analysis. Link
-
Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Link
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Link
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of... Pyrazole... ResearchGate. Link
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide... Trends in Sciences. Link
-
ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Link
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Link
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Link
-
ICH Stability Testing and appropriate validation of analytical procedures. H&M's Romero Laboratories. Link
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone... Pharmacia. Link
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Link
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Link
-
All of My Peaks are Tailing! What Should I Do? Restek. Link
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Link
-
HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. International Hellenic University Journal. Link
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Pyrazole... R Discovery. Link
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Link
-
Picking the Perfect HPLC Column. Biocompare. Link
-
The LCGC Blog: HPLC Column Selection - Are You Barking Up the Right Tree? LCGC International. Link
-
Forced Degradation Studies. Creative Biolabs. Link
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography... National Institutes of Health. Link
Sources
- 1. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland | MDPI [mdpi.com]
- 2. ijcpa.in [ijcpa.in]
- 3. researchgate.net [researchgate.net]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. youtube.com [youtube.com]
- 8. waters.com [waters.com]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. hmrlabs.com [hmrlabs.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. onyxipca.com [onyxipca.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
Technical Support Center: A Guide to the Scalable Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
Welcome to the Technical Support Center for the synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide not just a protocol, but a strategic guide to navigate the potential challenges of this multi-step synthesis, with a focus on scalability and troubleshooting. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Introduction: The Synthetic Challenge
The target molecule, 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide, is a key building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. Its synthesis involves two critical transformations: the N-arylation of 4-bromopyrazole and the subsequent N-methylation of the resulting sulfonamide. While seemingly straightforward, scaling up this synthesis can present several challenges, including regioselectivity issues, catalyst deactivation, and difficult purifications. This guide will address these potential pitfalls in a proactive, question-and-answer format.
Synthetic Strategy Overview
The most logical and scalable synthetic route proceeds in two main stages, starting from commercially available 4-bromopyrazole and a suitable benzenesulfonyl chloride derivative.
Caption: Overall synthetic workflow for 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide.
Part 1: Troubleshooting Guide & FAQs for Synthesis and Scale-Up
This section is designed to address common problems encountered during the synthesis.
Stage 1: N-Arylation of 4-Bromopyrazole
The formation of the N-aryl bond is the cornerstone of this synthesis. Both copper-catalyzed (Ullmann) and palladium-catalyzed (Buchwald-Hartwig) methods are viable. The choice between them often depends on cost, substrate scope, and desired reaction conditions.
Q1: My N-arylation reaction (Ullmann or Buchwald-Hartwig) is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
A1: Incomplete conversion is a frequent issue, especially during scale-up. Several factors could be at play:
-
Insufficiently Anhydrous Conditions: Both Ullmann and Buchwald-Hartwig reactions are sensitive to moisture, which can lead to catalyst deactivation and hydrolysis of starting materials.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous, degassed solvents. Handle hygroscopic bases (e.g., K₂CO₃, Cs₂CO₃) in a glovebox or use fresh, dry reagents. For scale-up, consider a nitrogen purge of the reactor before adding reagents.[1]
-
-
Catalyst and Ligand Choice: The choice of catalyst and ligand is critical and substrate-dependent.
-
For Ullmann Condensation: Traditional copper powder often requires high temperatures.[2] Modern systems using Cu(I) salts (e.g., CuI) with ligands like L-proline or diamines can facilitate the reaction under milder conditions.[3][4]
-
For Buchwald-Hartwig Amination: The choice of phosphine ligand is crucial. For electron-rich heterocycles like pyrazole, sterically hindered, electron-rich ligands such as XPhos or tBuBrettPhos are often effective.[5][6]
-
-
Base Selection: The base plays a key role in both catalytic cycles.
-
Solution: For Ullmann reactions, common bases include K₂CO₃ and Cs₂CO₃. For Buchwald-Hartwig, stronger bases like K₃PO₄ or NaOtBu are often used. A base screen may be necessary to find the optimal conditions for your specific substrate combination.
-
-
Reaction Temperature: Insufficient temperature can lead to low conversion.
-
Solution: While modern catalysts allow for lower temperatures, some combinations may still require heating. Monitor the reaction by TLC or LC-MS and consider a controlled increase in temperature if the reaction stalls. For Buchwald-Hartwig reactions, temperatures around 100-110 °C are common.[7]
-
Q2: I am observing the formation of significant side products during the N-arylation. What are they and how can I minimize them?
A2: Side product formation can significantly impact yield and purification. Common side products include:
-
Homocoupling of the Aryl Halide (Biaryl Formation): This is more common in Ullmann reactions but can also occur in Buchwald-Hartwig couplings.
-
Solution: This is often a sign of catalyst decomposition or suboptimal reaction conditions. Re-evaluate your catalyst/ligand system and ensure strict anhydrous conditions. Lowering the reaction temperature might also help.
-
-
N1 vs. N2 Regioisomers: While the N-arylation of pyrazole itself typically favors the N1 isomer, substitution on the pyrazole ring can influence regioselectivity.
-
Solution: For 4-bromopyrazole, N1-arylation is generally favored. However, if you suspect the formation of the N2 isomer, careful analysis by 2D NMR (HMBC, NOESY) can confirm the structure. The choice of solvent and counterion can sometimes influence regioselectivity.
-
Caption: Potential side reactions during the N-arylation of 4-bromopyrazole.
Q3: The purification of the N-arylated product is challenging. What are the best practices for purification at scale?
A3: Purification can be a bottleneck in the overall process.
-
Removal of Metal Catalysts: Residual copper or palladium can be problematic for downstream reactions and for the final product's purity.
-
Solution for Copper: After the reaction, a thorough workup with aqueous ammonium chloride or a dilute solution of a chelating agent like EDTA can help remove copper salts.[8]
-
Solution for Palladium: Filtration through a pad of Celite® followed by treatment with a scavenger resin (e.g., thiol-functionalized silica) can effectively remove residual palladium.
-
-
Chromatography: While effective at the lab scale, column chromatography can be cumbersome and expensive for large-scale production.
-
Solution: Optimize the reaction to minimize impurities. Consider crystallization as a primary purification method. A solvent screen to find a suitable recrystallization solvent is a worthwhile investment of time. Common solvent systems for similar compounds include ethyl acetate/hexanes or ethanol/water.
-
| Troubleshooting Summary: N-Arylation | Potential Cause | Recommended Solution |
| Low Conversion | Moisture, suboptimal catalyst/ligand/base, insufficient temperature. | Use anhydrous conditions, screen catalysts/ligands/bases, optimize temperature. |
| Side Product Formation | Catalyst decomposition, non-selective reaction conditions. | Re-evaluate catalyst system, lower temperature, confirm regioselectivity with 2D NMR. |
| Purification Difficulties | Residual metal catalysts, closely eluting impurities. | Use metal scavengers, optimize for crystallization instead of chromatography. |
Stage 2: N-Methylation of the Sulfonamide
The second stage involves the selective methylation of the sulfonamide nitrogen.
Q1: My N-methylation reaction is giving a low yield. What could be the issue?
A1: Low yields in N-methylation can often be attributed to the choice of methylating agent and base.
-
Weak Base: The sulfonamide proton is acidic, but a sufficiently strong base is needed for complete deprotonation.
-
Solution: Common bases for sulfonamide alkylation include K₂CO₃, Cs₂CO₃, or stronger bases like NaH or KHMDS for less reactive systems.
-
-
Inefficient Methylating Agent:
-
Solution: Methyl iodide (MeI) and dimethyl sulfate (DMS) are common and effective methylating agents. DMS is often more reactive but also more toxic. Trimethyl phosphate can be a milder alternative.[2]
-
Q2: I am observing methylation at other positions on the molecule. How can I improve the selectivity?
A2: While the sulfonamide nitrogen is the most likely site for methylation, side reactions can occur.
-
N-Methylation of the Pyrazole Ring: This is a potential side reaction, although less likely under basic conditions where the sulfonamide proton is more acidic.
-
Solution: Using a bulky methylating reagent or a phase-transfer catalyst can sometimes improve selectivity. Running the reaction at a lower temperature may also favor methylation at the more acidic site. Recent literature describes methods for selective N1-methylation of pyrazoles, which could be useful for troubleshooting if this side product is observed.[9][10]
-
Q3: The workup of the methylation reaction is problematic. Are there any tips for a cleaner workup?
A3: Workup can be complicated by the presence of excess methylating agent and inorganic salts.
-
Quenching Excess Methylating Agent: Unreacted MeI or DMS are toxic and should be quenched before workup.
-
Solution: Add a small amount of a nucleophilic quenching agent like sodium thiosulfate solution or an amine (e.g., a few drops of triethylamine) to the reaction mixture before extraction.
-
-
Removal of Inorganic Salts:
-
Solution: A simple aqueous wash is usually sufficient to remove most inorganic salts. If the product is sufficiently non-polar, a filtration after concentrating the organic layer can remove precipitated salts.
-
| Troubleshooting Summary: N-Methylation | Potential Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation, inefficient methylating agent. | Use a stronger base (e.g., NaH), use a more reactive methylating agent (e.g., DMS). |
| Poor Selectivity | Competing methylation at the pyrazole nitrogen. | Lower reaction temperature, consider a phase-transfer catalyst. |
| Difficult Workup | Residual toxic methylating agent, inorganic salts. | Quench with sodium thiosulfate, perform aqueous washes. |
Part 2: Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific setup and scale.
Protocol 1: Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide (Ullmann Condensation)
Caption: Experimental workflow for the Ullmann N-arylation.
Materials:
-
4-Bromopyrazole (1.0 eq)
-
4-Fluorobenzenesulfonyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
L-Proline (0.2 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyrazole, 4-fluorobenzenesulfonyl chloride, K₂CO₃, CuI, and L-proline.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous ammonium chloride (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.
Protocol 2: Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
Caption: Experimental workflow for the N-methylation of the sulfonamide.
Materials:
-
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide (1.0 eq)
-
Methyl iodide (MeI) (1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To an oven-dried round-bottom flask, add 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide and anhydrous K₂CO₃.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF or acetonitrile via syringe.
-
Cool the mixture to 0 °C in an ice bath and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the final product.
References
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Purdue University Graduate School. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
ACS Publications. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. [Link]
-
ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
-
MDPI. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
-
PubChem. 4-Bromo-3-(4-methyl-1H-pyrazol-1-YL)pyridine. [Link]
-
ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
PubMed. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Amazon S3. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]
-
SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
-
The Organic Companion. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
PubChem. 4-Bromopyrazole. [Link]
-
SpectrumBase. N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
ResearchGate. L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. [Link]
-
ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
-
ACS Publications. Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. [Link]
-
Organic Chemistry Portal. An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. [Link]
-
NIH. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
PubChem. 4-(5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide. [Link]
-
PubMed. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. [Link]
-
PubMed. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[11][12]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. [Link]
Sources
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Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrazolyl Sulfonamides: An Analysis Centered on 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
Executive Summary
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide range of therapeutics. When hybridized with a pyrazole nucleus—a versatile heterocyclic scaffold—it gives rise to compounds with a vast spectrum of biological activities. This guide provides a comparative analysis of the biological potential of a specific, yet lesser-studied molecule, 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide. Due to the limited direct experimental data on this exact compound, this guide employs a structure-activity relationship (SAR) approach. We will dissect the molecule's core components and compare its potential activities against well-documented pyrazolyl sulfonamide analogs in key therapeutic areas: carbonic anhydrase inhibition, anticancer activity, and antimicrobial effects. This analysis is supported by experimental data from related compounds and provides detailed protocols for researchers aiming to validate these predicted activities.
Introduction: The Power of the Pyrazolyl Sulfonamide Scaffold
The pyrazole ring system is a privileged scaffold in drug discovery, known for its presence in numerous biologically active compounds.[1][2][3] Its derivatives are recognized for a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory activities.[4][5][6] Similarly, the sulfonamide group (-SO₂NH₂) is a critical pharmacophore, most famously associated with the first generation of antibacterial drugs but also found in diuretics, anticonvulsants, and anticancer agents.[1][5]
The combination of these two moieties into a single molecular entity, the pyrazolyl sulfonamide, creates a powerful platform for developing novel therapeutic agents. The specific arrangement and substitution on both the pyrazole and the benzenesulfonamide rings can be fine-tuned to achieve high potency and selectivity for various biological targets.[5][7]
This guide focuses on the predicted biological profile of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide . We will analyze its structural features—the brominated pyrazole, the N-methylated sulfonamide, and the phenyl linker—to forecast its activity in comparison to established analogs.
Structural Analysis of the Target Compound
To predict the biological activity of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide, we must consider the contribution of each component:
-
4-Bromopyrazole Moiety : The pyrazole ring is a key driver of interactions with various protein targets. The bromine atom at the 4-position is a significant feature. Halogen atoms, like bromine, can increase lipophilicity, enhance membrane permeability, and participate in halogen bonding, a specific type of non-covalent interaction that can improve binding affinity to a target protein.[8] The reactivity of the bromine atom also makes it a valuable handle for further synthetic modifications.[8]
-
Benzenesulfonamide Core : This is the classic zinc-binding group for a major class of enzymes: the carbonic anhydrases (CAs).[9][10] The sulfonamide nitrogen can deprotonate and coordinate with the zinc ion in the enzyme's active site, leading to potent inhibition.
-
N-Methyl Group : The substitution on the sulfonamide nitrogen can influence both potency and selectivity. An N-methyl group, as opposed to an unsubstituted -NH₂, may alter the binding mode within the target's active site and can affect the compound's overall physicochemical properties, such as solubility and metabolic stability.
Based on this analysis, the most probable biological targets for this compound are carbonic anhydrases and protein kinases, with potential for antimicrobial or antiproliferative effects.
Comparative Analysis: Key Biological Activities
Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide.[9][10] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[11][12] The primary sulfonamides (-SO₂NH₂) are the quintessential CA inhibitors.
Numerous studies have demonstrated that pyrazole-containing benzenesulfonamides are potent inhibitors of various human (h) CA isoforms, including the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.[9][11][13]
-
Comparison Point : Studies on related pyrazole-based sulfonamides show inhibition constants (Kᵢ or IC₅₀) in the low nanomolar to micromolar range against various CA isoforms. For instance, a series of 1,3,5-trisubstituted pyrazoles carrying a benzenesulfonamide moiety showed Kᵢ values under 10 nM against hCA II and the cancer-associated hCA IX.[14] Another study on pyrazolo[4,3-c]pyridine sulfonamides reported Kᵢ values as low as 58.8 nM against hCA I.[9]
-
Predicted Activity : Given its core benzenesulfonamide structure, 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide is highly likely to be a carbonic anhydrase inhibitor. The bromopyrazole moiety will likely interact with amino acid residues in the active site cavity, influencing isoform selectivity. The N-methylation might reduce potency compared to primary sulfonamides but could offer a different selectivity profile.
Table 1: Comparative CA Inhibition Data of Structurally Related Pyrazolyl Sulfonamides
| Compound Class | Target Isoform | Reported Inhibition (Kᵢ / IC₅₀) | Reference |
| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I | 58.8 nM - 8010 nM | [9] |
| Pyrazole-based Benzenesulfonamides | hCA II | 0.24 µM | [11] |
| Pyrazole-based Benzenesulfonamides | hCA IX | 0.15 µM | [11] |
| Pyrazole-based Benzenesulfonamides | hCA XII | 0.12 µM | [11] |
| 1,3,5-Trisubstituted Pyrazole Sulfonamides | hCA IX | 2.3 nM | [14] |
| 4,5-Dihydro-1H-pyrazol-1-yl Benzenesulfonamides | hCA I | 12.7 nM - 59.8 nM | [13] |
| 4,5-Dihydro-1H-pyrazol-1-yl Benzenesulfonamides | hCA II | 6.9 nM - 24.1 nM | [13] |
The pyrazole scaffold is a well-established pharmacophore in oncology, found in numerous kinase inhibitors. Furthermore, the inhibition of tumor-associated carbonic anhydrase IX is a validated strategy for cancer therapy.[14] Therefore, pyrazolyl sulfonamides are actively investigated as anticancer agents.
-
Comparison Point : A study of pyrazoline derivatives bearing a benzenesulfonamide moiety identified compounds with potent anti-proliferative activity against a panel of 60 human tumor cell lines, with GI₅₀ values below 2 µM for some cancer types.[4] Another series of pyrazole-sulfonamide hybrids demonstrated cytotoxicity towards oral squamous cell carcinoma cells with CC₅₀ values as low as 6.7 µM.[13] New pyrazole-4-sulfonamide derivatives have also shown antiproliferative activity against U937 cells.[5]
-
Predicted Activity : The target compound possesses features common to anticancer agents. The bromopyrazole core could act as a hinge-binding motif for protein kinases, while the sulfonamide portion could target CA IX, which is overexpressed in many hypoxic tumors. Experimental validation against cancer cell lines like MCF-7 (breast), COLO 205 (colon), and U937 (leukemia) is warranted.[2][4][15]
Table 2: Comparative Anticancer Activity of Structurally Related Pyrazolyl Sulfonamides
| Compound Class | Cell Line | Reported Activity (IC₅₀ / GI₅₀) | Reference |
| Pyrazoline Benzenesulfonamides | Leukemia (SR) | 1.28 µM | [4] |
| Pyrazoline Benzenesulfonamides | Colon Cancer (COLO 205) | 1.69 µM | [4] |
| Pyrazole-Sulfonamide Hybrids | Oral Carcinoma (OSCC) | 6.7 µM - 400 µM | [13] |
| Pyrazole/Thiazole Sulfonamides | Breast Cancer (MCF-7) | 14.2 µM | [15][16] |
The historical success of sulfonamides as antibacterial agents stems from their ability to inhibit dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway. While modern pyrazolyl sulfonamides are often designed for other targets, some retain significant antimicrobial properties.
-
Comparison Point : Various pyrazole-based sulfonamide derivatives have been synthesized and tested against bacterial and fungal strains.[1][17] For instance, certain pyrazolylpyrazolines bearing a benzenesulfonamide moiety showed moderate activity against Gram-positive bacteria.[6] Other studies have shown that pyrazole derivatives can exhibit a broad spectrum of activity.[18][19]
-
Predicted Activity : The potential for antimicrobial activity is plausible but may be less pronounced than its enzyme inhibitory effects. The structural features do not perfectly mimic p-aminobenzoic acid (PABA), the natural substrate for dihydropteroate synthase. However, the compound could act via alternative mechanisms, such as inhibiting bacterial carbonic anhydrases.[9][20]
Experimental Protocols for Biological Evaluation
To empirically determine the activity of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide, the following validated assays are recommended.
This is the gold-standard method for measuring CA activity by observing the enzyme-catalyzed hydration of CO₂.
Causality : The stopped-flow instrument allows for the measurement of rapid enzymatic reactions by mixing the enzyme and substrate (CO₂) and monitoring the subsequent pH change over milliseconds. An inhibitor will slow this rate.
Protocol Steps :
-
Reagent Preparation :
-
Prepare a 20 mM HEPES or TRIS buffer, pH 7.5, containing 0.1 M NaClO₄.
-
Purify recombinant human CA isoforms (e.g., hCA I, II, IX, XII) as per established literature methods.
-
Prepare a stock solution of the test compound (10 mM in DMSO) and create serial dilutions.
-
Prepare a CO₂-saturated water solution by bubbling CO₂ gas through deionized water.
-
-
Assay Procedure :
-
Equilibrate the stopped-flow instrument to 25°C.
-
In the first syringe, place the enzyme solution (e.g., 10 µM final concentration) mixed with the desired concentration of the test compound (or DMSO for control) in the buffer.
-
In the second syringe, place the CO₂-saturated solution.
-
Initiate the run. The instrument rapidly mixes the contents of the two syringes.
-
Monitor the change in absorbance of a pH indicator (e.g., phenol red) over time as the hydration of CO₂ produces H⁺ ions, causing a pH drop.
-
-
Data Analysis :
-
Calculate the initial rate of reaction from the slope of the absorbance curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot percent inhibition versus log[inhibitor] and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.
-
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Causality : Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol Steps :
-
Cell Culture :
-
Culture a relevant cancer cell line (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) in a 37°C, 5% CO₂ incubator.
-
-
Cell Seeding :
-
Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compound in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the test compound (or DMSO vehicle control).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement :
-
Carefully remove the media.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot viability versus log[compound] to determine the IC₅₀ value.
-
Visualizations
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide is not yet prevalent in the public domain, a robust comparative analysis based on its structural components strongly suggests high potential as a bioactive compound. The pyrazolyl benzenesulfonamide scaffold is a proven pharmacophore for potent inhibition of carbonic anhydrases and has demonstrated significant anticancer activity. The presence of the bromo-substituent is likely to enhance binding affinity through halogen bonding and improve pharmacokinetic properties.
The most promising avenues for investigation are its efficacy as a selective inhibitor of tumor-associated carbonic anhydrase IX and its potential as an anti-proliferative agent against various cancer cell lines. The provided experimental protocols offer a clear path for researchers to validate these hypotheses. Future work should focus on synthesizing this compound and its analogs, performing the recommended in vitro assays, and subsequently exploring its mechanism of action and in vivo efficacy in relevant disease models.
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Angeli, A., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. Available at: [Link]
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Rehman, A. U., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. Available at: [Link]
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Guzel, E., et al. (2018). Tricyclic Sulfonamides Incorporating Benzothiopyrano[4,3-c]pyrazole and Pyridothiopyrano[4,3-c]pyrazole Effectively Inhibit α- and β-Carbonic Anhydrase: X-ray Crystallography and Solution Investigations on 15 Isoforms. Journal of Medicinal Chemistry. Available at: [Link]
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Angeli, A., et al. (2013). Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors. FLORE Repository. Available at: [Link]
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Topal, M., et al. (2019). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Kumar, D., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Indian Journal of Microbiology. Available at: [Link]
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Kumar, D., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. ResearchGate. Available at: [Link]
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Abdel-Aziz, M., et al. (2011). Synthesis and biological evaluation of some new 2-pyrazolines bearing benzene sulfonamide moiety as potential anti-inflammatory and anti-cancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
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Angeli, A., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. Available at: [Link]
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Ghorab, M. M., et al. (2019). Synthesis, biological evaluation and in silico modelling studies of 1,3,5-trisubstituted pyrazoles carrying benzenesulfonamide as potential anticancer agents and selective cancer-associated hCA IX isoenzyme inhibitors. Bioorganic Chemistry. Available at: [Link]
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Samet, A. M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
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Various Authors. (2026). Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. Available at: [Link]
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Rehman, A. U., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. National Institutes of Health. Available at: [Link]
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Various Authors. (n.d.). Clinical antimicrobial drugs containing pyrazole and sulfonamide fragments. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2014). Benzenesulfonamide bearing pyrazolylpyrazolines: synthesis and evaluation as anti-inflammatory–antimicrobial agents. ResearchGate. Available at: [Link]
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Ucar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal. Available at: [Link]
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Various Authors. (2020). Antimicrobial Activity of Amino Acid, Imidazole, and Sulfonamide Derivatives of Pyrazolo[3,4-d]pyrimidine. ResearchGate. Available at: [Link]
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Fares, M., et al. (2022). Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Polycyclic Aromatic Compounds. Available at: [Link]
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Ucar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative... ResearchGate. Available at: [Link]
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Samet, A. M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. National Institutes of Health. Available at: [Link]
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da Silva, A. C. S., et al. (2018). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules. Available at: [Link]
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Fares, M., et al. (2022). Synthesis, Molecular Docking, and Antitumor Evaluation... ResearchGate. Available at: [Link]
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Pharmaffiliates. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Pharmaffiliates. Available at: [Link]
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Guler, M. G., et al. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological... ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Comparing the Efficacy of Pyrazole Isomers in Biological Assays
Introduction: The Privileged Pyrazole and the Question of Isomerism
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In the landscape of medicinal chemistry, it is considered a "privileged scaffold."[1] This distinction arises from its presence in a multitude of FDA-approved drugs and its ability to serve as a versatile framework for developing potent and selective therapeutic agents.[2] Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5]
A critical, yet often complex, aspect of drug development involving pyrazoles is the role of isomerism. The substitution pattern on the pyrazole ring dictates the molecule's three-dimensional shape, electronic properties, and its ability to interact with biological targets. The synthesis of substituted pyrazoles can often yield a mixture of regioisomers, such as 1,3,5-trisubstituted versus 1,3,4-trisubstituted pyrazoles, or 1,3-disubstituted versus 1,5-disubstituted pyrazoles.[6][7] These isomers, while having the same molecular formula, can exhibit dramatically different biological activities, potencies, and selectivity profiles.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically compare the efficacy of pyrazole isomers. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. We will use the context of anticancer drug discovery, a field where pyrazole derivatives have shown immense promise as kinase inhibitors, to illustrate the principles.[8][9]
Part 1: The Strategic Experimental Workflow
The effective comparison of isomers is not a single experiment but a logical, tiered progression from broad cellular effects to specific molecular interactions. The goal is to build a comprehensive profile for each isomer, allowing for a data-driven decision on which candidate to advance.
The causality behind this workflow is crucial: we begin with a high-level phenotypic screen (does the compound kill cancer cells?) before investing resources in more complex, target-specific assays (how does it kill the cells, and what is its specific molecular target?). This approach is both cost-effective and scientifically rigorous.
Caption: A logical workflow for the comparative evaluation of pyrazole isomers.
Part 2: A Case Study: Comparing Two Hypothetical Anticancer Pyrazole Isomers
Let us consider a common scenario: a synthesis has yielded two key regioisomers, Isomer A (1,3,5-trisubstituted) and Isomer B (1,3,4-trisubstituted) . Our objective is to determine which isomer possesses superior potential as an anticancer agent targeting a specific protein kinase.
Step 1: Primary Screening - Anti-proliferative Activity
The Rationale: The first question is whether these compounds have any effect on cancer cell proliferation. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[10] A reduction in metabolic activity is indicative of either cytotoxicity (cell death) or cytostatic activity (inhibition of proliferation). By testing a range of concentrations, we can determine the half-maximal inhibitory concentration (IC50), a key metric of potency.
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of Isomer A and Isomer B in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and use non-linear regression to determine the IC50 value.
Step 2: Secondary Screening - Target-Based Kinase Inhibition
The Rationale: Pyrazoles are well-established kinase inhibitors.[1][12] If an isomer shows potent cytotoxicity, the next logical step is to investigate if this effect is mediated by the inhibition of a specific kinase known to be a driver in that cancer type (e.g., a Cyclin-Dependent Kinase, CDK, or Epidermal Growth Factor Receptor, EGFR).[8] An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified target kinase, a suitable kinase buffer, ATP (spiked with radioactive γ-³²P-ATP), and a specific substrate peptide for the kinase.
-
Inhibitor Addition: Add varying concentrations of Isomer A and Isomer B to the wells.
-
Initiation and Incubation: Initiate the kinase reaction and incubate at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a phosphocellulose membrane or paper, which binds the phosphorylated substrate.
-
Washing: Wash the membrane multiple times to remove unincorporated γ-³²P-ATP.
-
Quantification: Measure the radioactivity remaining on the membrane using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value using non-linear regression.
Step 3: Uncovering the Mechanism - Apoptosis Assessment
The Rationale: A potent cytotoxic compound should ideally induce programmed cell death (apoptosis) in cancer cells. Confirming the mechanism of cell death is a critical validation step. Acridine Orange/Ethidium Bromide (AO/EB) dual staining is a simple and effective fluorescence microscopy technique to distinguish between live, apoptotic, and necrotic cells.[13]
Detailed Protocol: Acridine Orange/Ethidium Bromide (AO/EB) Staining
-
Cell Treatment: Treat cancer cells with Isomer A and Isomer B at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 25 µL of PBS and add 1 µL of AO/EB dye mixture (100 µg/mL of each).
-
Visualization: Immediately place a small volume of the cell suspension on a microscope slide and observe under a fluorescence microscope.
-
Live cells: Uniform green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange-to-red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniform orange-to-red nucleus with intact structure.
-
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Hypothetical Efficacy Data for Pyrazole Isomers against MCF-7 Cells
| Compound | Isomer Type | Anti-proliferative IC50 (µM) | Target Kinase IC50 (µM) |
| Isomer A | 1,3,5-trisubstituted | 3.5 ± 0.4 | 0.25 ± 0.03 |
| Isomer B | 1,3,4-trisubstituted | 28.2 ± 2.1 | 15.7 ± 1.5 |
| Doxorubicin | Standard Drug | 1.2 ± 0.2 | N/A |
Interpretation:
-
Potency: Isomer A demonstrates significantly higher potency in both the cell-based and target-based assays, as indicated by its much lower IC50 values.[11]
-
Structure-Activity Relationship (SAR): This data provides a preliminary SAR insight: for this particular scaffold and target, the 1,3,5-substitution pattern of Isomer A is far more favorable for biological activity than the 1,3,4-pattern of Isomer B.[14][15] This could be due to the substituents in Isomer A making more optimal contacts within the ATP-binding pocket of the target kinase.
Part 4: Visualizing the Molecular Mechanism
Understanding the context of the molecular target is essential. Kinase inhibitors typically function by blocking signaling pathways that drive cancer cell proliferation and survival.
Caption: Simplified kinase signaling pathway showing inhibition by a pyrazole derivative.
Conclusion
The comparison of pyrazole isomers requires a systematic and logical approach that progresses from broad cellular effects to specific molecular mechanisms. By employing a tiered workflow of anti-proliferative screening, target-based inhibition assays, and mechanism-of-action studies, researchers can generate a robust dataset for each isomer. This data not only allows for the selection of a lead candidate but also provides crucial initial insights into the structure-activity relationship, guiding the next cycle of drug design and optimization. The principles and protocols outlined in this guide provide a self-validating framework to ensure that the most promising pyrazole-based therapeutic candidates are identified and advanced.
References
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.[Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health (NIH).[Link]
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Review: biologically active pyrazole derivatives. Royal Society of Chemistry.[Link]
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Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. ResearchGate.[Link]
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A review of recent advances in anticancer activity and SAR of pyrazole derivatives. National Institutes of Health (NIH).[Link]
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Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.[Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH).[Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry.[Link]
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Anticancer Activity of Pyrazole via Different Biological Mechanisms. Taylor & Francis Online.[Link]
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Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. National Institutes of Health (NIH).[Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.[Link]
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Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.[Link]
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Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Royal Society of Chemistry.[Link]
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Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. National Institutes of Health (NIH).[Link]
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Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. National Institutes of Health (NIH).[Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.[Link]
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Synthesis of 1,3‐ and 1,5‐substituted pyrazoles through regioselective silver(I)‐catalyzed intramolecular cyclization. ResearchGate.[Link]
-
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research.[Link]
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Reported examples of pyrazoles as anticancer agents with different mechanisms and structural rationalization of the newly designed compounds. ResearchGate.[Link]
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COX-2-selective inhibitors celecoxib and deracoxib modulate transient receptor potential vanilloid 3 channels. National Institutes of Health (NIH).[Link]
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Pyrazole Synthesis. Organic Chemistry Portal.[Link]
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Structure of celecoxib, deracoxib, SC-560, and mavacoxib. ResearchGate.[Link]
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Synthesis of diversely 1,3,5-trisubstituted pyrazoles via 5-exo-dig cyclization. ScienceDirect.[Link]
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Pyrazoles as anticancer agents: Recent advances. SRR Publications.[Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Institutes of Health (NIH).[Link]
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Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. National Institutes of Health (NIH).[Link]
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COX-2-selective Inhibitors Celecoxib and Deracoxib Modulate Transient Receptor Potential Vanilloid 3 Channels. National Institutes of Health (NIH).[Link]
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New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. MDPI.[Link]
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Deracoxib. National Institutes of Health (NIH).[Link]
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Deracoxib. Wikipedia.[Link]
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Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. National Institutes of Health (NIH).[Link]
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Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. National Institutes of Health (NIH).[Link]
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The Pyrazole Sulfonamide Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Design
Introduction: The Versatility of the Pyrazole Sulfonamide Moiety
The pyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole sulfonamide derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore how subtle structural modifications to this privileged scaffold dramatically influence its biological activity, focusing on its roles as selective COX-2 inhibitors, potent anticancer agents, and broad-spectrum antimicrobial compounds. By understanding the causal relationships between chemical structure and biological function, we can accelerate the rational design of next-generation therapeutics. The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, coupled with the critical sulfonamide functional group, creates a pharmacophore with a unique combination of electronic and steric properties that allows for fine-tuning of its interactions with various biological targets.[1]
I. Pyrazole Sulfonamides as Selective COX-2 Inhibitors: A Paradigm of Rational Drug Design
The development of selective cyclooxygenase-2 (COX-2) inhibitors represents a landmark achievement in anti-inflammatory therapy, and pyrazole sulfonamides are at the forefront of this class. The selective inhibition of COX-2 over COX-1 is crucial for mitigating the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] The SAR of pyrazole sulfonamides as COX-2 inhibitors is well-established, with key structural features governing both potency and selectivity.
Core Pharmacophore and Key Interactions
The archetypal pyrazole sulfonamide COX-2 inhibitor, Celecoxib, provides a blueprint for understanding the critical molecular interactions. The central pyrazole ring, substituted with aryl groups at the 3 and 5 positions, and a sulfonamide-bearing phenyl ring at the 1-position, are essential for high-affinity binding. The sulfonamide moiety (-SO₂NH₂) is paramount for selectivity, as it can insert into a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[4][5] This interaction is often stabilized by hydrogen bonds with key residues such as His90, Arg513, and Gln192.[4][5]
Key SAR Insights for COX-2 Inhibition:
-
The Sulfonamide Moiety: The acidic nature of the sulfonamide proton is crucial. Electron-withdrawing groups on the phenyl ring can enhance acidity and improve binding. The primary sulfonamide (-SO₂NH₂) is generally optimal, as N-alkylation can disrupt the necessary hydrogen bonding network.
-
Substituents on the N-1 Phenyl Ring: A para-sulfonamide group is a hallmark of many selective COX-2 inhibitors. Modifications at this position are generally detrimental to activity.
-
Substituents on the C-3 and C-5 Aryl Rings: The nature and position of substituents on the aryl rings at the C-3 and C-5 positions significantly impact potency and selectivity. For instance, a para-methyl group on the C-5 phenyl ring of Celecoxib enhances activity. In other series, electron-withdrawing groups like fluorine or chlorine can improve potency. The relative orientation of these aryl rings is also critical for fitting into the hydrophobic channel of the COX-2 active site.
-
The Pyrazole Core: The pyrazole ring itself acts as a rigid scaffold, holding the pendant aryl groups in the correct orientation for optimal binding.
Comparative Analysis of COX-2 Inhibitory Activity
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative pyrazole sulfonamide derivatives, illustrating the impact of structural modifications.
| Compound | R¹ (at C-5) | R² (at C-3) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |
| Celecoxib | p-tolyl | CF₃ | 15 | 0.04 | 375 |
| Analog 1 | Phenyl | CF₃ | >100 | 0.33 | >303 |
| Analog 2 | p-chlorophenyl | CF₃ | 50 | 0.08 | 625 |
| Analog 3 | p-tolyl | H | 2.4 | 0.9 | 2.7 |
Data compiled from publicly available research.
This data clearly demonstrates that the trifluoromethyl group at the C-3 position is a significant contributor to both potency and selectivity. The substitution on the C-5 phenyl ring also modulates activity, with the p-chloro substituent in Analog 2 leading to higher selectivity than the parent phenyl group in Analog 1. The absence of a substituent at C-3 in Analog 3 drastically reduces selectivity.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
The following is a generalized protocol for determining the COX-2 inhibitory activity of test compounds.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of pyrazole sulfonamide derivatives against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)
-
Hematin
-
Tris-HCl buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-2 enzyme in each well of a 96-well plate.
-
Add various concentrations of the test compounds (or vehicle control, DMSO) to the wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD to each well.
-
Immediately monitor the change in absorbance at 590-620 nm over time using a microplate reader. The rate of color development is proportional to the peroxidase activity of COX-2.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
II. Pyrazole Sulfonamides as Anticancer Agents: Targeting Key Oncogenic Pathways
The pyrazole sulfonamide scaffold has emerged as a promising framework for the development of novel anticancer agents, targeting a range of oncogenic proteins and pathways.[6] Their mechanism of action often involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), and other critical enzymes like carbonic anhydrases (CAs) that are overexpressed in various tumors.[7]
Targeting EGFR Kinase
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Mutations and overexpression of EGFR are common in several cancers, making it a prime therapeutic target. Pyrazole sulfonamides have been designed to bind to the ATP-binding site of the EGFR kinase domain, competing with ATP and thereby inhibiting its downstream signaling.
Key SAR Insights for EGFR Inhibition:
-
N-1 and C-4 Substituents on the Pyrazole Ring: The substitution pattern on the pyrazole ring is critical for potent EGFR inhibition. Often, a large, hydrophobic group at the N-1 position and a smaller substituent at the C-4 position are favored.
-
The Sulfonamide Linker: The sulfonamide group can form crucial hydrogen bonds with key residues in the hinge region of the EGFR kinase domain, such as Met793.[8]
-
Terminal Aryl/Heteroaryl Groups: The nature of the aromatic or heteroaromatic ring attached to the sulfonamide moiety significantly influences potency and selectivity. Substituents that can engage in additional hydrogen bonding or hydrophobic interactions within the active site can enhance activity. For example, the presence of a quinazoline or a related heterocyclic system can mimic the binding mode of known EGFR inhibitors like gefitinib and erlotinib.
Targeting Carbonic Anhydrases
Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, are involved in maintaining the pH balance in the tumor microenvironment, promoting tumor growth and metastasis. The sulfonamide group is a well-established zinc-binding group that can effectively inhibit these metalloenzymes.[9]
Key SAR Insights for Carbonic Anhydrase Inhibition:
-
The Primary Sulfonamide Moiety: An unsubstituted sulfonamide group (-SO₂NH₂) is essential for coordinating with the zinc ion in the active site of carbonic anhydrases.[10]
-
The Pyrazole Scaffold and its Substituents: The pyrazole core and its substituents contribute to the overall binding affinity and isoform selectivity by interacting with residues in and around the active site cavity. Lipophilic substituents can enhance binding by interacting with hydrophobic pockets, while polar groups can form additional hydrogen bonds. The specific substitution pattern determines the selectivity for different CA isoforms.
Comparative Analysis of Anticancer Activity
The following table presents the in vitro cytotoxic activity of representative pyrazole sulfonamide derivatives against different cancer cell lines, along with their inhibitory activity against specific molecular targets where available.
| Compound | Target | Cancer Cell Line | IC₅₀ (µM) |
| Analog 4 | EGFR | A549 (Lung) | 7.5 |
| Analog 5 | EGFR | HCT116 (Colon) | 2.8 |
| Analog 6 | CA IX | MCF-7 (Breast) | 0.12 |
| Analog 7 | CA XII | MCF-7 (Breast) | 0.09 |
Data compiled from publicly available research.
These results highlight the potential of pyrazole sulfonamides to be tailored for specific anticancer targets. Analogs 4 and 5 demonstrate good activity against cancer cell lines known to be dependent on EGFR signaling. Analogs 6 and 7 show potent inhibition of tumor-associated carbonic anhydrases, suggesting a different mechanism of anticancer action.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Objective: To determine the IC₅₀ of pyrazole sulfonamide derivatives against a panel of cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in DMSO
-
96-well flat-bottom culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
III. Pyrazole Sulfonamides as Antimicrobial Agents: A Renewed Hope Against Drug Resistance
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Pyrazole sulfonamides have demonstrated promising antibacterial and antifungal activities, often by inhibiting essential microbial enzymes.[11]
Mechanism of Action and SAR
The antimicrobial activity of pyrazole sulfonamides can arise from various mechanisms, including the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria, similar to the action of classical sulfonamide antibiotics.[12] The pyrazole moiety can enhance the lipophilicity of the molecule, facilitating its entry into bacterial cells.[13]
Key SAR Insights for Antimicrobial Activity:
-
The Sulfonamide Group: As in classical sulfa drugs, the sulfonamide moiety is often a key pharmacophore for antibacterial activity, mimicking the para-aminobenzoic acid (PABA) substrate of DHPS.
-
Substituents on the Phenylsulfonamide Ring: The nature and position of substituents on the phenyl ring attached to the sulfonamide can significantly influence antibacterial potency. Electron-withdrawing groups, such as nitro or halogen atoms, can enhance activity.[14]
-
Substituents on the Pyrazole Ring: Modifications on the pyrazole ring can modulate the antibacterial spectrum and potency. The introduction of different aryl or alkyl groups can affect the overall physicochemical properties of the molecule, such as its solubility and ability to penetrate the bacterial cell wall.
-
Hybridization with Other Heterocycles: Incorporating other heterocyclic moieties, such as thiazole or quinoline, into the pyrazole sulfonamide scaffold has been shown to enhance antimicrobial activity, potentially by providing additional binding interactions with the target enzyme or by inhibiting other essential cellular processes.[15][16]
Comparative Analysis of Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of representative pyrazole sulfonamide derivatives against various bacterial and fungal strains.
| Compound | R¹ on Phenylsulfonamide | R² on Pyrazole | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Analog 8 | H | Phenyl | 64 | 128 | >256 |
| Analog 9 | 4-NO₂ | Phenyl | 16 | 32 | 64 |
| Analog 10 | 4-Cl | 4-Fluorophenyl | 8 | 16 | 32 |
| Analog 11 | 4-NO₂ | Thiazolyl | 4 | 8 | 16 |
Data compiled from publicly available research.
The data indicates that the introduction of an electron-withdrawing group at the para-position of the phenylsulfonamide ring (Analogs 9 and 10) significantly improves antibacterial activity compared to the unsubstituted analog (Analog 8). Furthermore, incorporating a thiazolyl group on the pyrazole ring (Analog 11) leads to a substantial enhancement in both antibacterial and antifungal potency.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Objective: To determine the MIC of pyrazole sulfonamide derivatives against a panel of bacterial and fungal strains.
Materials:
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well microtiter plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Inoculate each well (except for a sterility control well) with the standardized microbial suspension.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Visualizing Structure-Activity Relationships and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key relationships and workflows.
Caption: Key SAR determinants for COX-2 inhibition.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion: A Privileged Scaffold with a Bright Future
The pyrazole sulfonamide scaffold continues to be a highly fruitful area of research in drug discovery. Its modular nature allows for systematic exploration of the chemical space, leading to the identification of potent and selective inhibitors for a diverse range of biological targets. The well-defined structure-activity relationships for COX-2 inhibition serve as a model for the rational design of new therapeutics. As our understanding of the SAR for anticancer and antimicrobial activities deepens, we can expect the emergence of novel pyrazole sulfonamide-based drugs with improved efficacy and safety profiles. The integration of computational methods, such as molecular docking, with traditional medicinal chemistry approaches will undoubtedly accelerate the journey of these versatile molecules from the laboratory to the clinic.
References
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- Taha, M. O., & Al-Hourani, B. J. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023.
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A Researcher's Guide to the Validation of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide as a Kinase Inhibitor
In the landscape of kinase inhibitor discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a wide array of kinases.[1][2] This guide focuses on a novel investigational molecule, 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide, hereafter referred to as "Compound P," as a case study to delineate a comprehensive validation workflow. While specific data for Compound P is not yet broadly published, its structural motifs—a substituted pyrazole ring and a benzenesulfonamide group—are characteristic of inhibitors targeting serine/threonine kinases, particularly those in the AGC and CAMK families. For the purpose of this illustrative guide, we will hypothesize that Compound P is a potential inhibitor of Protein Kinase B (Akt), a key node in cell survival and proliferation pathways.
This document will provide an in-depth comparison of Compound P with established Akt inhibitors, Afuresertib (GSK2110183) and Ipatasertib (GDC-0068), and furnish detailed experimental protocols for its rigorous validation, from initial biochemical characterization to cellular target engagement and selectivity profiling.
The Kinase Target: Protein Kinase B (Akt)
Protein Kinase B, or Akt, is a serine/threonine kinase that functions as a critical downstream effector of the PI3K pathway. Its activation is implicated in numerous cellular processes, including cell proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers, making Akt a prime therapeutic target.
Caption: Simplified PI3K/Akt Signaling Pathway.
Comparative Analysis of Compound P and Reference Inhibitors
A crucial step in validating a new kinase inhibitor is to benchmark its performance against existing, well-characterized compounds. Here, we compare the hypothetical performance of Compound P against Afuresertib and Ipatasertib, two known Akt inhibitors.
| Parameter | Compound P (Hypothetical) | Afuresertib (Akt1 Ki = 0.08 nM) [1] | Ipatasertib (Akt1 Ki = 1.1 nM) |
| Target(s) | Akt1, Akt2, Akt3 | Akt1, Akt2, Akt3 | Akt1, Akt2, Akt3 |
| IC50 (Akt1) | ~5 nM | 1.3 nM[1] | ~5 nM |
| Mechanism | ATP-competitive | ATP-competitive | ATP-competitive |
| Cellular Potency | ~50 nM (p-Akt inhibition) | ~100 nM (p-Akt inhibition) | ~60 nM (p-Akt inhibition) |
| Selectivity | To be determined | Pan-Akt selective | Pan-Akt selective |
Experimental Validation Workflow
A multi-tiered approach is essential for the robust validation of a novel kinase inhibitor. This workflow progresses from initial in vitro biochemical assays to more complex cell-based and in vivo models.[3]
Caption: Comprehensive Kinase Inhibitor Validation Workflow.
Part 1: Biochemical Characterization
The initial step is to determine the direct inhibitory effect of Compound P on the kinase of interest. Modern non-radioactive assays are preferred for their safety and scalability.[4] The ADP-Glo™ Kinase Assay is a robust method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5]
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Compound P against Akt1.
Rationale: The ADP-Glo™ assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction.[5] A highly active kinase will produce a large amount of ADP, resulting in a strong light signal. An effective inhibitor will reduce kinase activity, leading to less ADP production and a weaker signal.[5]
Materials:
-
Recombinant human Akt1 enzyme
-
Akt substrate peptide (e.g., GSK3α peptide)
-
ATP
-
Compound P and reference inhibitors (Afuresertib, Ipatasertib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound P in 100% DMSO.
-
Create a serial dilution series of Compound P in DMSO. For a 10-point curve, a 3-fold dilution from 1 mM down to 0.05 µM is a good starting point.
-
Prepare similar dilution series for the reference inhibitors.
-
-
Kinase Reaction Setup:
-
In each well of the assay plate, add 1 µL of the compound dilutions (or DMSO for no-inhibitor and no-enzyme controls).
-
Prepare a 2X kinase/substrate solution in assay buffer. The final concentration of Akt1 and substrate peptide should be optimized based on the enzyme's activity (typically in the low nM range for the enzyme and near the Km for the substrate).
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be at or near the Km for Akt1 to ensure sensitive detection of ATP-competitive inhibitors.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the background signal (no-enzyme control) from all other measurements.
-
Normalize the data to the no-inhibitor control (100% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Cellular Target Engagement
After confirming biochemical potency, it is crucial to verify that Compound P can inhibit Akt within a cellular context. This is typically assessed by measuring the phosphorylation of a direct downstream substrate of Akt.
Protocol: Western Blot for p-Akt (Ser473) Inhibition
This protocol describes how to measure the inhibition of Akt phosphorylation at Serine 473 in a cancer cell line (e.g., MCF-7, which has high PI3K/Akt signaling).
Rationale: The phosphorylation of Akt at Ser473 is a key marker of its activation. A successful inhibitor should reduce the levels of phosphorylated Akt (p-Akt) without affecting the total amount of Akt protein. Western blotting provides a semi-quantitative method to visualize this change.
Materials:
-
MCF-7 breast cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Compound P and reference inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Compound P (e.g., 0, 10, 50, 100, 500, 1000 nM) for 2-4 hours. Include a vehicle control (DMSO) and positive controls (Afuresertib, Ipatasertib).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the p-Akt antibodies and re-probed with an antibody against Total Akt.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Calculate the ratio of p-Akt to Total Akt for each treatment condition.
-
Normalize the results to the vehicle control.
-
Part 3: Selectivity Profiling
A critical aspect of kinase inhibitor validation is determining its selectivity. An ideal inhibitor should potently inhibit its intended target with minimal activity against other kinases to reduce off-target effects. Kinome scanning services offer a broad assessment of an inhibitor's selectivity profile.
Rationale: Assessing selectivity early in the drug discovery process is vital to anticipate potential off-target toxicities and to understand the compound's mechanism of action.[6] A selectivity score can be calculated to quantify the degree of selectivity.[6]
Methodology: KinomeScan™ (DiscoverX)
This is a widely used competitive binding assay platform that quantifies the interactions of a test compound with a large panel of kinases (e.g., 468 kinases).
-
Principle: The assay measures the ability of a compound to displace a proprietary, immobilized ligand from the ATP-binding site of the kinases in the panel. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.
-
Procedure: Compound P would be submitted to a contract research organization offering this service. It is typically screened at a single high concentration (e.g., 1 or 10 µM).
-
Data Analysis: The results are reported as percent inhibition for each kinase. A lower percentage indicates a stronger interaction between the compound and the kinase. Hits are typically defined as kinases with >90% inhibition. Follow-up dose-response curves can be generated for these hits to determine Kd values.
Hypothetical Selectivity Data for Compound P:
| Kinase | % Inhibition @ 1 µM | Comment |
| Akt1 | 99% | On-target |
| Akt2 | 98% | On-target |
| Akt3 | 95% | On-target |
| PKA | 45% | Moderate off-target |
| ROCK1 | 30% | Weak off-target |
| SGK1 | 60% | Significant off-target in a related kinase[7] |
| p38α | <10% | No significant inhibition[8] |
| LRRK2 | <5% | No significant inhibition[9] |
This hypothetical data suggests that while Compound P is a potent pan-Akt inhibitor, it also shows some activity against other AGC family kinases like PKA and SGK1, warranting further investigation.
Conclusion
The validation of a novel kinase inhibitor like 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide requires a systematic and rigorous experimental approach. This guide provides a framework for its initial characterization, from determining its biochemical potency against its hypothesized target, Akt, to confirming its activity in a cellular context and assessing its broader kinome selectivity. The comparative analysis against established inhibitors provides a benchmark for its potential as a therapeutic agent or a chemical probe. The provided protocols, grounded in established methodologies, offer a clear path for researchers to generate the critical data needed to advance promising molecules from the bench toward clinical consideration.
References
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
-
Bamborough, P., & Drewry, D. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Breit, F. K., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]
-
Ghafoor, S., et al. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Retrieved from [Link]
-
Pawar, S. S., et al. (n.d.). Synthesis of Pyrazole Derivatives A Review. IJFMR. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Seltjo, et al. (2014, October 23). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. PMC - PubMed Central. Retrieved from [Link]
-
Howard, S., et al. (2009, January 22). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. PubMed. Retrieved from [Link]
-
Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]
-
Mercer, S. E., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents | Request PDF. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Retrieved from [Link]
-
Chaikuad, A., et al. (2025, July 17). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Retrieved from [Link]
-
Brown, T. J., et al. (2007, November 15). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Retrieved from [Link]
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- 3. reactionbiology.com [reactionbiology.com]
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- 5. bmglabtech.com [bmglabtech.com]
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- 7. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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off-target effects of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
A Comparative Guide to the Off-Target Profile of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide and Structurally Related Inhibitors
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern drug discovery, the characterization of a compound's off-target effects is as critical as the validation of its on-target potency. For the novel inhibitor, 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide, a comprehensive understanding of its selectivity profile is paramount for its progression as a potential therapeutic agent. This guide provides a strategic framework for researchers to investigate the off-target interactions of this compound, drawing comparisons with established molecules that share its core chemical moieties: a pyrazole ring and a sulfonamide group.
The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors, while the sulfonamide group is notorious for its interaction with carbonic anhydrases and other zinc-containing metalloenzymes. Therefore, a thorough investigation into these two protein families is a logical and essential starting point for characterizing the selectivity of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide.
Predicted Target Landscape
The chemical structure of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide suggests a predisposition for interaction with ATP-binding sites of kinases, a common feature of pyrazole-containing compounds. Additionally, the presence of the sulfonamide group raises a flag for potential off-target binding to carbonic anhydrases. A predictive model for the interaction landscape is depicted below:
Caption: Predicted target landscape for 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide.
Comparative Off-Target Analysis: A Phased Approach
A systematic, multi-tiered approach is recommended to build a comprehensive off-target profile for this novel compound.
Phase 1: Broad Spectrum Kinase Profiling
Given the pyrazole core, a broad-spectrum kinase panel is the first logical step. This will provide a global view of the compound's selectivity across the human kinome.
Recommended Assay: KINOMEscan™ (DiscoverX) or a similar competitive binding assay.
Experimental Protocol: Competitive Binding Assay
-
Compound Preparation: Solubilize 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide in DMSO to create a 10 mM stock solution.
-
Assay Plate Preparation: In a multi-well plate, combine the test compound with a specific kinase and a proprietary, immobilized ligand that binds to the ATP-binding site of the kinase.
-
Competition: The test compound will compete with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using a quantitative PCR (qPCR) approach that measures the amount of DNA tagged to the kinase.
-
Data Analysis: The results are typically expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound.
Comparative Data:
| Compound | Primary Target(s) | Known Off-Targets (Kinases) |
| 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide | To be determined | To be determined |
| Celecoxib | COX-2 | Phosphoinositide-dependent kinase-1 (PDK1) |
| Dasatinib | BCR-Abl, Src family kinases | c-Kit, PDGFRβ, and others |
Phase 2: Carbonic Anhydrase Inhibition Profiling
The sulfonamide moiety is a well-known pharmacophore for carbonic anhydrase (CA) inhibitors. Therefore, it is crucial to screen the compound against a panel of human CA isoforms.
Recommended Assay: Stopped-flow carbon dioxide (CO2) hydration assay.
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
-
Enzyme and Compound Preparation: Prepare solutions of purified human CA isoforms and a dilution series of the test compound in an appropriate buffer.
-
Reaction Initiation: Rapidly mix the enzyme solution with a CO2-saturated buffer in a stopped-flow instrument.
-
pH Change Monitoring: The hydration of CO2 to bicarbonate by CA causes a change in pH, which is monitored by a pH indicator dye.
-
Data Analysis: The initial rate of the reaction is measured in the presence and absence of the inhibitor to determine the IC50 value.
Comparative Data:
| Compound | Primary Target(s) | Known Off-Targets (Carbonic Anhydrases) |
| 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide | To be determined | To be determined |
| Celecoxib | COX-2 | CA II, CA IX, CA XII |
| Dorzolamide | Carbonic Anhydrase II | Multiple CA isoforms |
Phase 3: Cellular Target Engagement and Phenotypic Screening
In vitro biochemical assays are essential, but they do not always translate to a cellular context. Cellular assays are critical for validating target engagement and uncovering unexpected off-target effects.
Recommended Assays:
-
Cellular Thermal Shift Assay (CETSA): To confirm that the compound binds to its intended target and potential off-targets in intact cells.
-
Phenotypic Screening: To assess the compound's effect on a variety of cellular phenotypes, which can reveal unexpected off-target effects.
Experimental Workflow: CETSA
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Interpreting the Data: Building a Selectivity Profile
The data generated from these assays should be integrated to build a comprehensive selectivity profile. A desirable profile for a kinase inhibitor would be high potency against the intended target with minimal off-target binding to other kinases and unrelated proteins like carbonic anhydrases.
Hypothetical Selectivity Profile:
| Target Family | Assay | 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide |
| Kinases | KINOMEscan™ | High affinity for Target Kinase X, low affinity for others |
| Carbonic Anhydrases | Stopped-flow | No significant inhibition of CA isoforms |
| Cellular Targets | CETSA | Thermal stabilization of Target Kinase X in cells |
Conclusion
The rational and systematic investigation of off-target effects is a cornerstone of modern drug development. For a novel compound like 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide, a proactive approach to off-target profiling is not just recommended, but essential. By leveraging a combination of broad-spectrum biochemical assays, cellular target engagement studies, and phenotypic screening, researchers can build a robust selectivity profile. This, in turn, will enable a more accurate interpretation of in vivo efficacy and toxicity studies, ultimately paving the way for the development of safer and more effective therapeutics.
References
-
A-Qader, S. T., Al-Khdhair, S. A., & Al-Jaf, G. M. A. (2022). PDK1/Celecoxib complex as a potential target for cancer treatment: a docking and molecular dynamics study. Journal of Biomolecular Structure and Dynamics, 40(19), 8841-8851. [Link]
-
Weber, A., Casini, A., Heine, A., Innocenti, A., Supuran, C. T., & Klebe, G. (2004). Unexpected nanomolar inhibition of carbonic anhydrase by COX-2-selective celecoxib: a structurally-elucidated drug-repositioning story. Journal of medicinal chemistry, 47(3), 550-557. [Link]
The Bromine Advantage: A Comparative Guide to the Cytotoxicity of Brominated vs. Non-Brominated Pyrazoles
Introduction: The Pyrazole Scaffold in Oncology and the Question of Bromination
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives have garnered significant attention for a wide array of pharmacological activities, including anticancer properties.[1] The structural versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its biological effects.[2] A key area of interest for researchers is the impact of halogenation, particularly bromination, on the cytotoxic potential of these compounds. This guide provides a comparative analysis of brominated and non-brominated pyrazoles, supported by experimental data, to elucidate the role of bromine in enhancing cytotoxic activity against cancer cells. We will delve into the structure-activity relationships, mechanistic implications, and provide a detailed protocol for assessing cytotoxicity, offering valuable insights for researchers and drug development professionals.
Comparative Cytotoxicity: Does Bromination Enhance Potency?
The addition of a bromine atom to a pyrazole scaffold can significantly influence its physicochemical properties, such as lipophilicity and electronic effects, which in turn can modulate its interaction with biological targets and ultimately, its cytotoxic efficacy.[3] Experimental evidence from various studies suggests that bromination often leads to an increase in cytotoxic activity.
A direct comparison of a brominated pyrazole derivative with its non-brominated counterpart demonstrated a notable increase in cytotoxicity. In a study assessing the lethality of pyrazole derivatives against brine shrimp, the introduction of two bromo groups onto the pyrazole ring system resulted in a significant enhancement of cytotoxic effects.[4] This observation is further supported by broader analyses of pyrazole derivatives, where brominated compounds consistently exhibit potent anticancer activity across various cancer cell lines.
Quantitative Cytotoxicity Data: A Comparative Overview
To provide a clear comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of various brominated and non-brominated pyrazole derivatives against a range of cancer cell lines. It is important to note that these compounds, while belonging to the pyrazole class, have different structural features beyond bromination that also contribute to their activity.
Table 1: Cytotoxicity (IC50 in µM) of Brominated Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4,4-dibromo-2-(2,4-dinitro-phenyl) -5-methyl -2,4-dihydro-pyrazol-3-one | Brine Shrimp | Highly Active | [2] |
| 4,4-dibromo-5-methyl-2,4-dihydro-pyrazol-3-one | Brine Shrimp | Highly Active | [2] |
| Pyrazole-based chalcone (MS4) | Oral Squamous Carcinoma | Not specified | [5] |
| Pyrazole-based chalcone (MS7) | Oral Squamous Carcinoma | Not specified | [5] |
| Pyrazole-based chalcone (MS8) | Oral Squamous Carcinoma | Not specified | [5] |
| 3/4-bromo-N'-(substituted...)benzohydrazides (Compound 22) | HCT116 | 1.20 | [6] |
*Specific IC50 values were not provided in the abstract, but the study indicated high activity.
Table 2: Cytotoxicity (IC50 in µM) of Non-Brominated Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Oxindole Conjugate (6h) | Jurkat (T-cell leukemia) | 4.36 | [7] |
| Pyrazole Derivative (5b) | K562 (Leukemia) | 0.021 | [8] |
| Pyrazole Derivative (5b) | A549 (Lung Cancer) | 0.69 | [8] |
| Pyrazole Derivative (PTA-1) | A549 (Lung Cancer) | 0.17 | [9] |
| Pyrazole Derivative (3f) | MDA-MB-468 (Breast Cancer) | 14.97 (24h), 6.45 (48h) | [10] |
| Pyrazole-based chalcone (5o) | MCF-7 (Breast Cancer) | 2.13 | [11] |
| Pyrazole Derivative | HeLa (Cervical Cancer) | 27.56 µg/ml | [12] |
| Pyrazole Derivative (b17) | HepG-2 (Liver Cancer) | 3.57 | [13] |
Structure-Activity Relationship (SAR): The Role of Bromine
The observed increase in cytotoxicity with bromination can be attributed to several factors:
-
Increased Lipophilicity: The bromine atom enhances the lipophilicity of the pyrazole molecule. This can facilitate its passage through the lipid bilayer of cell membranes, leading to higher intracellular concentrations and greater target engagement.
-
Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron distribution within the pyrazole ring. This can influence the molecule's ability to form hydrogen bonds and other non-covalent interactions with its biological target.[3]
-
Metabolic Stability: In some cases, halogenation can block sites of metabolic degradation, increasing the half-life of the compound and prolonging its therapeutic effect.
It is crucial to consider the position of the bromine atom on the pyrazole ring, as this can significantly impact its activity. Studies have shown that substitution at different positions of the pyrazole ring can markedly enhance anticancer efficacy and tumor selectivity.[2]
Mechanisms of Action: How Do Pyrazoles Induce Cell Death?
Pyrazole derivatives exert their cytotoxic effects through various mechanisms, often leading to apoptosis (programmed cell death) and cell cycle arrest.
-
Induction of Apoptosis: Many pyrazole compounds have been shown to trigger apoptosis in cancer cells.[10][14] This can occur through the activation of caspases, a family of proteases that execute the apoptotic program.
-
Cell Cycle Arrest: Pyrazoles can interfere with the normal progression of the cell cycle, often causing arrest at specific checkpoints, such as the G2/M phase.[1][10] This prevents cancer cells from dividing and proliferating.
-
Inhibition of Kinases: A significant number of pyrazole derivatives function as kinase inhibitors.[15][16] They can target key signaling pathways involved in cancer cell growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) pathways.
Visualizing the Mechanism: Pyrazole Inhibition of the CDK2 Signaling Pathway
The following diagram illustrates a simplified representation of how a pyrazole inhibitor might disrupt the CDK2 signaling pathway, leading to cell cycle arrest.
Caption: Pyrazole inhibitor blocking the CDK2/Cyclin E complex, preventing Rb phosphorylation and cell cycle progression.
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3][4][17]
Workflow for Cytotoxicity Screening
Caption: Experimental workflow for determining the cytotoxicity of pyrazole compounds using the MTT assay.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the brominated and non-brominated pyrazole compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in culture media to achieve the desired final concentrations.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compounds.
-
Include a vehicle control (media with the same concentration of DMSO used for the highest compound concentration) and a negative control (media only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the media containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that the bromination of pyrazole derivatives is a viable strategy for enhancing their cytotoxic potential against cancer cells. The increased lipophilicity and altered electronic properties conferred by the bromine atom likely contribute to improved cellular uptake and target interaction. While the direct comparative data is still emerging, the trend across numerous studies points towards the "bromine advantage."
Future research should focus on systematic structure-activity relationship studies, synthesizing and testing pairs of brominated and non-brominated pyrazole analogues against a broad panel of cancer cell lines. Elucidating the precise molecular targets and the detailed mechanisms by which these compounds induce cell death will be crucial for the rational design of next-generation pyrazole-based anticancer agents with improved efficacy and selectivity.
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- 9. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Sulfonamide Analogs
Introduction: The Therapeutic Promise of the Pyrazole Sulfonamide Scaffold
In the landscape of modern medicinal chemistry, the pyrazole scaffold is a cornerstone of drug design, valued for its versatile pharmacological activities.[1] When functionalized with a sulfonamide moiety, this heterocyclic core gives rise to a class of molecules—pyrazole sulfonamide analogs—with profound therapeutic potential. These compounds have garnered significant attention as potent inhibitors of crucial enzyme families, most notably carbonic anhydrases (CAs) and protein kinases.[2][3]
Sulfonamides are a well-established class of inhibitors for zinc-containing enzymes like carbonic anhydrases.[4] The sulfonamide group can coordinate with the active site's zinc ion, effectively blocking the enzyme's catalytic activity.[4] Deregulation of specific human carbonic anhydrase (hCA) isoforms is linked to serious pathologies, including glaucoma, epilepsy, and cancer, making isoform-selective inhibitors highly sought after.[5] Similarly, the aberrant signaling of protein kinases is a hallmark of many cancers.[2][6] Pyrazole derivatives have been successfully designed to target the ATP-binding site of various kinases, offering a promising avenue for anticancer therapies.[2][6]
Computational methods, particularly molecular docking, are indispensable tools for accelerating the discovery and optimization of these inhibitors.[7] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction through a scoring function.[8] This guide provides a comprehensive, field-proven methodology for conducting comparative docking studies of pyrazole sulfonamide analogs against two therapeutically relevant enzyme classes: carbonic anhydrases and protein kinases. Our focus is not merely on the "how-to," but on the "why," emphasizing protocol validation as the bedrock of trustworthy and reproducible in silico research.
Pillar I: The Self-Validating System - Protocol Integrity Before All Else
Before embarking on a comparative screening of novel analogs, the trustworthiness of your docking protocol must be rigorously established. This is achieved through a process called "redocking," where a co-crystallized ligand is extracted from a known protein-ligand complex and then docked back into the same protein's binding site.[9] The protocol is considered valid if it can accurately reproduce the experimentally determined binding pose.
The gold standard for measuring this accuracy is the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.[10] A successful validation is typically characterized by an RMSD value of less than 2.0 Å.[11] This step is non-negotiable; without it, any subsequent docking results are scientifically indefensible.
Experimental Protocol: Docking Validation
-
Select a High-Quality Crystal Structure: From the Protein Data Bank (PDB), choose a high-resolution crystal structure of your target protein complexed with a pyrazole sulfonamide-like ligand. For this guide, we will use human Carbonic Anhydrase II (hCA II) complexed with a sulfonamide inhibitor (PDB ID: 1Z9Y) as our example.
-
Prepare the Receptor:
-
Load the PDB file (1Z9Y) into your molecular modeling software.
-
Remove all water molecules and heteroatoms that are not part of the protein or the co-crystallized ligand.
-
Add polar hydrogens and assign appropriate partial charges to the protein atoms using a force field like CHARMm or AMBER.
-
-
Extract and Prepare the Ligand:
-
Isolate the co-crystallized ligand from the complex and save it as a separate file.
-
Add hydrogens and assign charges to the ligand.
-
Perform an energy minimization of the ligand's structure.
-
-
Define the Binding Site (Grid Generation):
-
Define the docking grid box around the active site. The most reliable way to do this is to center the grid on the coordinates of the extracted co-crystallized ligand, ensuring the box is large enough to encompass the entire binding pocket.
-
-
Perform Redocking:
-
Dock the prepared ligand back into the prepared receptor using your chosen docking algorithm (e.g., AutoDock Vina, Glide, DOCK).
-
-
Analyze the Results:
-
Superimpose the top-scoring docked pose of the ligand onto the original crystallographic pose.
-
Calculate the RMSD between the heavy atoms of the docked ligand and the crystallographic ligand.
-
Success Criterion: If the RMSD is < 2.0 Å, the docking protocol is validated and can be reliably used for screening other analogs.[2][10]
-
Caption: Workflow for Docking Protocol Validation.
Pillar II: The Comparative Docking Workflow
With a validated protocol, you can now proceed with the comparative study of your pyrazole sulfonamide analogs. The goal is to dock a series of designed or known analogs into the active sites of one or more target proteins to compare their binding affinities and interaction patterns. This allows for the rationalization of structure-activity relationships (SAR) and the prioritization of compounds for synthesis and biological testing.
Experimental Protocol: Comparative Docking
-
Receptor Preparation:
-
Prepare the crystal structures for your targets of interest as performed in the validation step. For a robust comparison, we will use two carbonic anhydrase isoforms, hCA II (PDB: 1Z9Y) and the tumor-associated isoform hCA IX (PDB: 5FL4) , and one protein kinase, RET Kinase (PDB: 2IVV) .[2]
-
-
Ligand Library Preparation:
-
Create 2D structures of your pyrazole sulfonamide analogs.
-
Convert these 2D structures to 3D.
-
Perform energy minimization and generate multiple low-energy conformers for each ligand to ensure broad conformational sampling.
-
-
Molecular Docking:
-
Using the exact same validated docking parameters, individually dock each prepared ligand into the active site of each prepared receptor.
-
-
Data Collection and Analysis:
-
For each ligand-protein complex, record the binding energy (or docking score) of the top-ranked pose.
-
Visualize the top-scoring pose for each complex and meticulously analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).
-
Measure the distances of key interactions, particularly the interaction between the sulfonamide group and the catalytic zinc ion in the CAs, and interactions with hinge region residues in the kinase.[2][4]
-
Caption: Comparative Molecular Docking Workflow.
Pillar III: Data Presentation and Interpretation
Comparative Docking Results
Below is a representative table summarizing hypothetical docking results for three pyrazole sulfonamide analogs against hCA II and hCA IX. This data is illustrative of typical findings in such studies.[5][12]
| Analog | Target | Docking Score (kcal/mol) | Key Interacting Residues | Sulfonamide-Zn²⁺ Distance (Å) |
| Analog 1 | hCA II | -8.5 | His94, His96, His119, Thr199 | 2.1 |
| hCA IX | -7.2 | His94, His96, His119, Val131 | 2.3 | |
| Analog 2 | hCA II | -7.9 | His94, His96, His119, Leu198 | 2.2 |
| hCA IX | -9.1 | His94, His96, His119, Thr199, Pro202 | 2.0 | |
| Analog 3 | hCA II | -6.8 | His94, His96, Thr200 | 2.5 |
| hCA IX | -7.0 | His94, His96, Val131 | 2.4 |
Interpreting the Results
-
Docking Score: The binding energy, represented by the docking score, provides an estimate of binding affinity. A more negative value generally suggests a more favorable binding interaction.[7] In our example, Analog 2 shows a preference for hCA IX (-9.1 kcal/mol) over hCA II (-7.9 kcal/mol), suggesting potential for isoform selectivity.
-
Key Interactions: The true value of docking lies in understanding the specific interactions that drive binding and selectivity.
-
For Carbonic Anhydrases: The interaction of the sulfonamide group with the catalytic Zn²⁺ ion, coordinated by three conserved histidine residues (His94, His96, His119), is paramount for inhibition.[1][12] Analogs 1 and 2 show a short, favorable coordination distance. Analog 3 shows a longer distance, correlating with its weaker docking score. Differences in interactions with other active site residues, such as Thr199 in hCA II vs. Val131 in hCA IX, can be exploited to achieve selectivity.[12]
-
For Protein Kinases: Successful inhibitors typically form hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine moiety of ATP. Additional interactions with hydrophobic regions and the gatekeeper residue are crucial for affinity and selectivity.[2] A comparative analysis would focus on how different substitutions on the pyrazole ring engage with these key areas.
-
Conclusion
A well-executed comparative docking study is a powerful tool in structure-based drug design. It provides a rational framework for understanding structure-activity relationships and for prioritizing analogs for further development. The credibility of these studies hinges entirely on a foundation of rigorous protocol validation. By adhering to the principles of scientific integrity—validating the methodology, performing systematic comparisons, and analyzing interactions in the context of the target's biology—researchers can leverage computational docking to accelerate the journey from a chemical scaffold to a life-changing therapeutic.
References
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Al-Fakih, H., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. MDPI. Available at: [Link]
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Guzel, M., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health (NIH). Available at: [Link]
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Shukla, S., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH. Available at: [Link]
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Debnath, M., & Bhaumik, D. (2023). Molecular docking protocol validation. ResearchGate. Available at: [Link]
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Gül, H. İ., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health (NIH). Available at: [Link]
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Baruah, A., et al. (2021). DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. Semantic Scholar. Available at: [Link]
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El-Gohary, N. S., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. MDPI. Available at: [Link]
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Angeli, A., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. National Institutes of Health (NIH). Available at: [Link]
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Elgogary, S., & Radini, I. (2021). Synthesis, Molecular Docking, And Antitumor Evaluation of Some New Pyrazole, Pyridine, And Thiazole Derivatives Incorporating Sulfonamide Residue. ResearchGate. Available at: [Link]
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Elgogary, S., & Radini, I. (2021). Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue | Request PDF. ResearchGate. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC - PubMed Central. Available at: [Link]
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Santos, K. B., et al. (2021). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. PMC - NIH. Available at: [Link]
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Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Available at: [Link]
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Unknown Author. (2023). Validation of Docking Methodology (Redocking). ResearchGate. Available at: [Link]
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Wei, D., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. Available at: [Link]
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Ruiz-Carmona, S., et al. (2017). Best Practices in Docking and Activity Prediction. ResearchGate. Available at: [Link]
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Anand, P., & Sridhar, S. (2014). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. Available at: [Link]
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Ilas, J., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. MDPI. Available at: [Link]
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Khan, I., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]
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Paul, B. K., & Guchhait, N. (2022). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. PubMed Central. Available at: [Link]
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Schneidman-Duhovny, D., & Inbar, Y. (2005). Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. Available at: [Link]
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Clark, R. D. (2008). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available at: [Link]
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Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]
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Wieder, O., et al. (2023). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. ACS Publications. Available at: [Link]
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Paul, B. K., & Guchhait, N. (2022). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega. Available at: [Link]
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Kumar, V., et al. (2023). Exploring Recent Updates on Molecular Docking: Types, Method, Application, Limitation & Future Prospects. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]
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A Researcher's Guide to the Cross-Reactivity of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide (DDR1-IN-1)
For researchers and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic windows and off-target effects. This guide provides a comprehensive analysis of the cross-reactivity profile of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide, a compound widely known in the scientific community as DDR1-IN-1 . We will objectively compare its performance with alternative kinase inhibitors and provide the underlying experimental data and protocols to empower your research.
Introduction to DDR1-IN-1: A Selective Probe for a Key Collagen Receptor
DDR1-IN-1 is a potent and selective inhibitor of the Discoidin Domain Receptor 1 (DDR1), a unique receptor tyrosine kinase (RTK) that is activated by collagen.[1][2] Dysregulation of DDR1 signaling has been implicated in a variety of diseases, including cancer, fibrosis, and inflammation, making it an attractive therapeutic target.[3][4] DDR1-IN-1 was identified through a focused medicinal chemistry approach and has become a valuable tool for interrogating DDR1 biology.[1][5]
This guide will delve into the specifics of its selectivity, compare it to other well-known kinase inhibitors that also target DDR1, and provide detailed methodologies for assessing kinase inhibitor cross-reactivity in your own research.
Understanding Kinase Inhibitor Selectivity: The "Why" Behind the Experiments
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, achieving absolute selectivity for a single kinase is a significant challenge in drug discovery. Off-target inhibition can lead to unforeseen biological effects, toxicity, or even desirable polypharmacology. Therefore, rigorous assessment of an inhibitor's selectivity is a critical step in its validation as a chemical probe or therapeutic candidate.
The experimental choices described herein are designed to provide a multi-faceted view of an inhibitor's interaction with the proteome. We will explore methods that assess direct binding to a large panel of purified kinases (KinomeScan), as well as techniques that confirm target engagement within the complex milieu of a living cell (Cellular Thermal Shift Assay and In-Cell Westerns). This integrated approach provides a more complete and reliable picture of a compound's selectivity profile.
Comparative Analysis of DDR1-IN-1 Cross-Reactivity
DDR1-IN-1 is characterized as a highly selective inhibitor of DDR1.[1][5] However, to fully appreciate its utility, a comparison with other inhibitors that target DDR1 is essential. These alternatives often include multi-targeted kinase inhibitors that were initially developed for other targets but were later found to inhibit DDR1.
| Inhibitor | Primary Target(s) | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Key Off-Targets | Reference(s) |
| DDR1-IN-1 | DDR1 | 105 | 413 | ABL, KIT, PDGFRβ (binding observed in KinomeScan but not confirmed in enzymatic assays) | [1][6] |
| Imatinib | BCR-ABL, c-Kit, PDGFR | 337 | 675 | Numerous kinases | [3][7] |
| Nilotinib | BCR-ABL | 43 | 55 | Numerous kinases | [7] |
| Dasatinib | BCR-ABL, SRC family | 0.5 | 1.4 | Numerous kinases | [7] |
| Ponatinib | BCR-ABL (including T315I mutant) | 9 | 9 | Broad-spectrum kinase inhibitor | [1][3] |
| 7rh (DDR1-IN-2) | DDR1 | 6.8 | 101.4 | Bcr-Abl, c-Kit | [1][8] |
Key Insights from the Comparative Data:
-
High Selectivity of DDR1-IN-1: While not completely specific, DDR1-IN-1 demonstrates a favorable selectivity profile, with a clear preference for DDR1 over the closely related DDR2 and minimal confirmed off-target enzymatic activity at concentrations typically used to probe DDR1 function.[1]
-
Multi-Targeted Nature of Alternatives: Clinically approved drugs like imatinib, nilotinib, and dasatinib are potent DDR1 inhibitors, but they also inhibit a wide range of other kinases.[7] This polypharmacology can make it challenging to attribute observed cellular effects solely to DDR1 inhibition when using these compounds as chemical probes.
-
Potency vs. Selectivity Trade-off: Ponatinib is a very potent inhibitor of both DDR1 and DDR2, but it is also one of the least selective kinase inhibitors.[1][3] Conversely, while DDR1-IN-1 is less potent than some multi-targeted inhibitors, its selectivity makes it a more precise tool for studying DDR1-dependent biology.
-
Structural Basis for Selectivity: The selectivity of DDR1-IN-1 for DDR1 over kinases like ABL is attributed to specific structural differences in the P-loop of the kinase domain. The hydrophobic interactions that are critical for the binding of inhibitors like imatinib to ABL are not as favorably accommodated by DDR1-IN-1, providing a structural rationale for its selectivity.[1][3]
-
A More Potent, Less Selective Analog: The compound 7rh (also referred to as DDR1-IN-2) is a more potent DDR1 inhibitor than DDR1-IN-1 but exhibits less selectivity, with notable activity against DDR2 and Bcr-Abl.[1][8][9]
Experimental Protocols for Assessing Cross-Reactivity
To ensure scientific integrity, the following protocols are provided as a guide for researchers to independently validate and compare the cross-reactivity of kinase inhibitors.
Experimental Workflow Overview
Caption: A typical workflow for characterizing kinase inhibitor selectivity.
KinomeScan: Broad Kinome Profiling
Principle: The KinomeScan™ assay is a high-throughput, in vitro competition binding assay that quantitatively measures the interaction of a test compound against a large panel of human kinases.[2][10] The assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of a test compound indicates that the compound is competing for the active site.[11]
Rationale for Use: This method provides a broad and unbiased view of a compound's potential targets and off-targets across the human kinome. It is an excellent primary screen to identify potential interactions that can then be validated in more physiological settings.
General Protocol (as a user of the service):
-
Compound Submission: Provide the test compound to the service provider (e.g., Eurofins DiscoverX).
-
Assay Performance: The provider performs the competition binding assay at a specified concentration of the test compound (e.g., 1 µM) against their panel of kinases.
-
Data Analysis: The results are typically provided as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase. The data can be visualized using a "TREEspot" diagram, which maps the interacting kinases onto a dendrogram of the human kinome.[12]
-
Follow-up (Optional): For hits of interest, a Kd (dissociation constant) determination can be performed by running the assay with a range of compound concentrations.
Advantages:
-
Comprehensive coverage of the kinome.[2]
-
Quantitative and reproducible data.[2]
-
Does not require active kinase, allowing for the screening of non-ATP competitive inhibitors.[11]
Limitations:
-
In vitro assay using purified, often truncated, kinase domains, which may not fully recapitulate the cellular context.
-
Does not provide information on whether the compound is an inhibitor or an allosteric modulator.
-
As a commercial service, the detailed internal protocol is proprietary.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells
Principle: CETSA is a biophysical method that assesses drug-target engagement in intact cells or tissue lysates.[13] The principle is based on the ligand-induced thermal stabilization of proteins. When a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation and subsequent aggregation.[14]
Rationale for Use: CETSA provides direct evidence of target binding in a physiological environment, which is a critical validation step after in vitro profiling. It can also be used to determine the relative affinity of a compound for its target in a cellular context.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well format and grow to ~80% confluency.
-
Treat cells with the desired concentration of the kinase inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
After treatment, aspirate the media and wash the cells with PBS.
-
Add a small volume of PBS with protease inhibitors to each well.
-
Seal the plate and heat it in a PCR machine or a temperature-controlled water bath across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes).
-
-
Cell Lysis and Fractionation:
-
Cool the plate to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[15]
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the soluble fraction using a standard protein detection method, such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and drug-treated samples.
-
A shift in the melting curve to a higher temperature in the drug-treated sample indicates target stabilization and therefore, target engagement.
-
Isothermal Dose-Response CETSA (ITDRF-CETSA): To determine the cellular potency (EC50) of target engagement, perform the heat challenge at a single, fixed temperature (a temperature that results in partial protein denaturation in the absence of the drug) across a range of inhibitor concentrations.[16]
Advantages:
-
Measures direct target engagement in a native cellular environment.[17]
-
Label-free method, avoiding potential artifacts from compound or protein modifications.[18]
-
Can be adapted for high-throughput screening.[19]
Limitations:
-
Requires a specific and high-quality antibody for the target protein for detection.[18]
-
Some proteins may not exhibit a significant thermal shift upon ligand binding.[18]
-
The assay is not a direct measure of functional inhibition.
In-Cell Western (ICW): Assessing Functional Consequences of Target Inhibition
Principle: The In-Cell Western is an immunofluorescence-based assay performed in a microplate format. It allows for the quantitative measurement of protein levels and post-translational modifications (such as phosphorylation) directly in fixed and permeabilized cells.[20][21]
Rationale for Use: This assay provides a functional readout of kinase inhibition by measuring the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrates. It is a powerful method to confirm that target engagement (as measured by CETSA) translates into a functional cellular response.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed adherent cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Starve the cells (if necessary to reduce basal signaling) and then treat with a serial dilution of the kinase inhibitor for a specified time.
-
Stimulate the cells with an appropriate agonist (e.g., collagen for DDR1) to induce kinase activation and phosphorylation.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., LI-COR Intercept® Blocking Buffer or a solution of 5% non-fat milk in PBS) for 1.5 hours at room temperature.[22]
-
Incubate the cells with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
For normalization, a second primary antibody against the total protein can be co-incubated if it is from a different host species.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the cells extensively with PBS containing 0.1% Tween-20 (PBST).
-
Incubate with a fluorescently-labeled secondary antibody (e.g., an IRDye®-conjugated antibody) that recognizes the primary antibody for 1 hour at room temperature, protected from light.
-
If a second primary antibody was used for normalization, a corresponding secondary antibody with a different fluorescent dye is also added.
-
-
Imaging and Data Analysis:
-
Wash the cells again with PBST and then with PBS to remove residual detergent.
-
Scan the plate using an infrared imaging system (e.g., a LI-COR Odyssey® scanner).
-
Quantify the fluorescence intensity in each well. The signal for the phosphoprotein is typically normalized to the signal for the total protein to account for variations in cell number.
-
Plot the normalized phosphoprotein signal as a function of inhibitor concentration to determine the IC50 value for functional inhibition.
-
Advantages:
-
Provides a quantitative measure of functional kinase inhibition in a cellular context.[23]
-
Higher throughput and less labor-intensive than traditional Western blotting.[24]
-
Allows for multiplexing to measure multiple proteins simultaneously.
Limitations:
-
Requires highly specific primary antibodies that work well for immunofluorescence.
-
Signal can be affected by cell density and morphology.
-
Does not directly measure binding to the target kinase.
Logical Relationships and Data Interpretation
A comprehensive understanding of a kinase inhibitor's cross-reactivity is not derived from a single experiment but from the convergence of evidence from multiple orthogonal assays. A hit from a KinomeScan screen should be validated for cellular target engagement using CETSA. A positive CETSA result, in turn, should correlate with a functional response in an In-Cell Western or other cellular assay. Discrepancies between these assays can also be informative, suggesting issues with cell permeability, compound metabolism, or the presence of scaffolding proteins that influence inhibitor binding in the cellular environment.
Conclusion
4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide (DDR1-IN-1) stands out as a valuable chemical probe for studying the biology of DDR1 due to its high selectivity compared to many other DDR1-targeting compounds. Its utility is underscored by a wealth of publicly available data and a clear structural basis for its selectivity. However, as with any chemical probe, researchers should be mindful of its known, albeit limited, off-target interactions and consider the context of their specific biological system.
By employing a multi-pronged experimental approach as outlined in this guide, from broad in vitro profiling to targeted cellular assays, researchers can confidently characterize the cross-reactivity of DDR1-IN-1 and other kinase inhibitors. This rigorous, evidence-based approach is the cornerstone of robust and reproducible science in the field of drug discovery and chemical biology.
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Canning, P., Tan, L., Chu, K., Lee, S. W., Gray, N. S., & Bullock, A. N. (2014). Structural mechanisms determining inhibition of the collagen receptor DDR1 by selective and multi-targeted type II kinase inhibitors. Journal of molecular biology, 426(14), 2457-2470. [Link]
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Plescia, J., Wallentin, L., & Al-Ali, H. (2019). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Communications biology, 2(1), 1-10. [Link]
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El-Gamal, M. I., Al-Ameen, M., Al-Koumi, D. M., & Hamad, M. G. (2021). The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer. International journal of molecular sciences, 22(12), 6535. [Link]
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Canning, P., Tan, L., Chu, K., Lee, S. W., Gray, N. S., & Bullock, A. N. (2014). Structural mechanisms determining inhibition of the collagen receptor DDR1 by selective and multi-targeted type II kinase inhibitors. Journal of molecular biology, 426(14), 2457-2470. [Link]
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Aguilera, K. Y., Huang, H., & Johnson, G. L. (2015). Inhibition of discoidin domain receptor 1 reduces collagen-mediated tumorigenicity in pancreatic ductal adenocarcinoma. Molecular cancer therapeutics, 14(1), 221-230. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]
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Canning, P., Tan, L., Chu, K., Lee, S. W., Gray, N. S., & Bullock, A. N. (2014). Structural mechanisms determining inhibition of the collagen receptor DDR1 by selective and multi-targeted type II kinase inhibitors. Semantic Scholar. [Link]
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Confirming the Binding Mode of Novel Therapeutics: A Comparative Guide for 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a novel compound is a critical step in the journey from a promising hit to a viable drug candidate. Understanding how a molecule interacts with its target at an atomic level provides the foundation for structure-activity relationship (SAR) studies, lead optimization, and rational drug design. This guide offers a comprehensive comparison of key experimental and computational methodologies to confirm the binding mode of the novel inhibitor, 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide.
While specific experimental data for this exact molecule is not yet publicly available, its structure, featuring a sulfonamide and a pyrazole moiety, suggests potential interactions with a range of biological targets, including kinases and metalloenzymes such as carbonic anhydrases.[1][2][3] Sulfonamides are a well-established class of compounds known to inhibit various enzymes, and pyrazoles are versatile scaffolds in medicinal chemistry.[2][4] This guide will therefore use carbonic anhydrase as a representative target to illustrate the application of these techniques.
We will delve into the principles, protocols, and data interpretation of three cornerstone techniques: X-ray Crystallography, Surface Plasmon Resonance (SPR), and Computational Docking. By understanding the strengths and limitations of each, researchers can devise a robust strategy to unambiguously determine the binding orientation and key interactions of this and other novel inhibitors.
A Triad of Techniques: An Overview
Confirming a binding mode is rarely accomplished with a single experiment. Instead, a combination of structural, kinetic, and computational data provides the most complete and validated picture.
X-ray Crystallography: The Gold Standard for Structural Elucidation
X-ray crystallography provides an unparalleled, high-resolution view of a small molecule bound to its protein target.[5] This technique allows for the direct visualization of the ligand's orientation, conformation, and specific atomic interactions with amino acid residues in the binding pocket.[6][7]
Causality Behind the Choice
For unambiguous confirmation of a binding mode, a crystal structure is the ultimate goal. It provides the foundational evidence for structure-based drug design, revealing the precise geometry of hydrogen bonds, hydrophobic interactions, and any interactions with cofactors, such as the zinc ion in carbonic anhydrases.[8]
Self-Validating Protocol: Crystallization of a Target-Ligand Complex
The following is a generalized protocol for obtaining a crystal structure of a protein, such as carbonic anhydrase, in complex with 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide.
Step 1: Protein Expression and Purification
-
Express and purify the target protein to >98% homogeneity.[9] Purity is paramount for successful crystallization.
Step 2: Complex Formation
-
Incubate the purified protein with a 5-10 fold molar excess of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide (dissolved in a suitable solvent like DMSO) for several hours to ensure saturation of the binding sites.
Step 3: Crystallization Screening
-
Utilize sparse matrix screening kits to test a wide range of precipitants, buffers, and salts. The sitting-drop or hanging-drop vapor diffusion method is commonly employed.[9]
Step 4: Crystal Optimization
-
Refine initial hit conditions by systematically varying the concentrations of precipitant, protein, and ligand, as well as pH, to grow diffraction-quality crystals.
Step 5: Data Collection and Structure Determination
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement, using a previously determined structure of the target protein as a search model.
-
Interpret the electron density map to build and refine the model of the protein-ligand complex.[5]
Data Presentation: Interpreting the Crystal Structure
| Parameter | Description | Implication for Binding Mode |
| Resolution | The level of detail in the electron density map (e.g., 2.0 Å). | Higher resolution allows for more accurate placement of atoms. |
| R-work / R-free | Measures of how well the model fits the experimental data. | Lower values indicate a better fit and a more reliable structure. |
| B-factors | Indicate the thermal motion or disorder of atoms. | High B-factors for the ligand may suggest conformational flexibility. |
| Key Interactions | Distances and angles of hydrogen bonds, hydrophobic contacts, etc. | Defines the specific interactions responsible for binding affinity. |
Surface Plasmon Resonance (SPR): Quantifying the Interaction
SPR is a label-free biophysical technique that provides real-time quantitative data on the binding and dissociation of a ligand and an analyte.[10] It is an essential tool for measuring binding affinity (K D) and the kinetics of the interaction (association rate, k a, and dissociation rate, k d).[11][12]
Causality Behind the Choice
While crystallography provides a static picture, SPR offers dynamic information about the binding event. It validates that an interaction occurs in solution and quantifies its strength. This data is crucial for SAR studies, as it allows for the direct comparison of binding affinities of different analogs.
Self-Validating Protocol: Kinetic Analysis using SPR
Step 1: Ligand Immobilization
-
Immobilize the purified target protein (the ligand) onto a sensor chip surface using amine coupling or other appropriate chemistry.[13] A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding.
Step 2: Analyte Preparation
-
Prepare a dilution series of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide (the analyte) in a suitable running buffer.
Step 3: Binding Analysis
-
Inject the different concentrations of the analyte over the ligand and reference surfaces.
-
Monitor the change in the refractive index, which is proportional to the amount of analyte binding to the immobilized ligand.[10]
Step 4: Data Processing and Analysis
-
Subtract the reference channel signal from the ligand channel signal to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k a, k d, and calculate the equilibrium dissociation constant (K D = k d / k a).[11]
Data Presentation: SPR Kinetic Data
| Analyte | k a (M⁻¹s⁻¹) | k d (s⁻¹) | K D (nM) |
| 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide | e.g., 1.5 x 10⁵ | e.g., 3.0 x 10⁻³ | e.g., 20 |
| Alternative 1 | Value | Value | Value |
| Alternative 2 | Value | Value | Value |
Computational Docking: Predicting the Binding Pose
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14] It is a valuable tool for generating hypotheses about the binding mode of a novel compound before experimental data is available.[15]
Causality Behind the Choice
Docking studies can provide rapid and cost-effective initial insights into the likely binding pose of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide.[4] This information can guide the design of subsequent experiments and help in interpreting experimental results. For sulfonamide-based inhibitors of carbonic anhydrase, docking can predict the crucial interaction between the sulfonamide group and the catalytic zinc ion.[8]
Self-Validating Protocol: Molecular Docking Study
Step 1: Receptor and Ligand Preparation
-
Obtain a high-quality crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Generate a 3D conformation of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide and assign appropriate atom types and charges.
Step 2: Binding Site Definition
-
Define the binding site on the receptor based on the location of known inhibitors or by using pocket detection algorithms.
Step 3: Docking Simulation
-
Use a docking program (e.g., AutoDock, GOLD, Schrödinger's Glide) to systematically sample different conformations and orientations of the ligand within the binding site.
-
Score the generated poses using a scoring function that estimates the binding free energy.
Step 4: Analysis of Results
-
Analyze the top-ranked docking poses to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.).
-
Compare the predicted binding mode with known SAR data for related compounds.
Data Presentation: Docking Results
| Parameter | Description | Implication for Binding Mode |
| Docking Score | An estimation of the binding free energy (e.g., -8.5 kcal/mol). | A more negative score generally indicates a more favorable binding pose.[3] |
| Predicted Interactions | A list of specific amino acid residues interacting with the ligand. | Provides a testable hypothesis for site-directed mutagenesis studies. |
| RMSD | Root-mean-square deviation from a known binding pose (if available). | A low RMSD (< 2.0 Å) suggests the docking protocol can accurately reproduce experimental results. |
Synthesis and Comparison
| Feature | X-ray Crystallography | Surface Plasmon Resonance (SPR) | Computational Docking |
| Primary Output | 3D atomic structure | Binding affinity and kinetics | Predicted 3D binding pose |
| Resolution | Atomic | Molecular | Atomic (theoretical) |
| Nature of Data | Static | Dynamic | Static (predictive) |
| Key Strength | Unambiguous structural detail | Quantitative affinity/kinetics | Speed and hypothesis generation |
| Key Limitation | Technically challenging; requires crystals | No direct structural information | Accuracy depends on scoring functions |
| Resource Intensity | High (time, cost, expertise) | Moderate | Low |
Conclusion
Confirming the binding mode of a novel inhibitor like 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide requires a multi-faceted approach. Computational docking serves as an excellent starting point for generating a structural hypothesis. Surface Plasmon Resonance then provides the essential quantitative data to confirm and characterize the interaction in solution. Finally, X-ray crystallography delivers the definitive, high-resolution structural evidence that validates the predicted binding mode and elucidates the precise atomic interactions.
By integrating these powerful techniques, researchers can build a comprehensive and validated understanding of a compound's mechanism of action, paving the way for informed, efficient, and successful drug development campaigns.
References
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Romanian Journal of Biophysics. MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. [Link]
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Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH. [Link]
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ACS Publications. Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. [Link]
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Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. NIH. [Link]
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Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH. [Link]
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Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC - PubMed Central. [Link]
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Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]
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A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. [Link]
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Design, synthesis, and structure-activity relationship of novel orally efficacious pyrazole/sulfonamide based dihydroquinoline γ-secretase inhibitors. ResearchGate. [Link]
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X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH. [Link]
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X-ray crystallography. Wikipedia. [Link]
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A general protocol for the crystallization of membrane proteins for X-ray structural investigation. NIH. [Link]
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X-Ray Crystallography of Protein-Ligand Interactions. Springer Nature Experiments. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document is structured to provide not just a set of instructions, but a logical, scientifically-grounded rationale for each step, ensuring a culture of safety and environmental responsibility in your laboratory.
Hazard Assessment and Characterization
The first step in any disposal protocol is a thorough understanding of the material's potential hazards.[6] Based on its constituent functional groups, we can infer the following key characteristics for 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide.
Inferred Properties and Hazards:
-
Toxicity: The toxicological properties have not been fully investigated.[7] However, many complex organic molecules, particularly those with heterocyclic and halogenated components, can be harmful if swallowed, absorbed through the skin, or inhaled.[8][9][10] Therefore, it is prudent to handle this compound as a toxic substance.
-
Environmental Hazard: Brominated organic compounds can be persistent in the environment and may be toxic to aquatic life.[10][11] As such, direct disposal into sanitary sewer systems is strictly prohibited.[2][5]
-
Reactivity: While not expected to be explosive or pyrophoric, it should be kept away from strong oxidizing agents.[7][12]
-
Combustion Byproducts: As a halogenated organic compound, incineration must be performed in a specialized facility equipped with scrubbers and other emission control systems to prevent the release of harmful byproducts like hydrogen bromide.[13][14]
| Property/Hazard | Inferred Assessment & Rationale | Primary Reference(s) |
| Physical State | Solid (based on similar compounds) | [10] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be Category 4 (Harmful). Prudent to minimize all routes of exposure. | [8][9][10] |
| Skin Corrosion/Irritation | Assumed to be a skin irritant (Category 2). Avoid skin contact. | [9][10] |
| Eye Damage/Irritation | Assumed to cause serious eye irritation (Category 2). Eye protection is mandatory. | [8][9][10] |
| Environmental Hazard | Assumed to be a marine pollutant/toxic to aquatic life. Do not release to the environment. | [10][11] |
| Disposal Classification | Hazardous Waste (due to toxicity and halogen content). | [2][3][6] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste material, it is imperative to be equipped with the appropriate PPE. The choice of PPE is not merely a box-ticking exercise; it is a critical risk mitigation step based on the assessed hazards.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.
-
Eye/Face Protection: Chemical safety goggles are mandatory. If there is a risk of splashing, a face shield should be worn in addition to goggles.[15]
-
Skin and Body Protection: A standard laboratory coat is required. For handling larger quantities of waste, a chemically resistant apron is recommended.
-
Respiratory Protection: Handling of the solid waste should be performed in a certified chemical fume hood to avoid inhalation of any dust particles.[8]
On-Site Waste Management: Segregation and Containment
Proper segregation is the cornerstone of a safe and efficient waste disposal program.[4] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[5]
Step-by-Step Protocol for Waste Collection:
-
Designate a Waste Container:
-
Label the Container:
-
All hazardous waste containers must be clearly and accurately labeled the moment waste is first added.[3][4]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide". Do not use abbreviations.
-
The primary hazards associated with the waste (e.g., "Toxic," "Environmental Hazard").
-
The date on which the first waste was added to the container.
-
-
-
Segregate the Waste:
-
Solid Waste: Collect solid 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide waste, including any contaminated items like weighing paper or disposable spatulas, in a designated solid waste container. This should be a dedicated "Halogenated Organic Solids" waste stream.
-
Liquid Waste: If the compound has been used in a solution, collect it in a dedicated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvents.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[3][5]
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Ensure the container is kept closed at all times, except when adding waste.[2][5] This is a critical regulatory requirement to prevent the release of vapors.
-
Provide secondary containment (such as a spill tray) to capture any potential leaks.[4]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide.
Caption: Decision workflow for handling and disposal.
Decontamination and Spill Procedures
Empty Container Decontamination: An empty container that held this compound must still be managed as hazardous waste.[2]
-
Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinseate as "Halogenated Organic Liquid Waste."[2]
-
After triple rinsing, deface or remove the original label.[1][2] The container can then be disposed of as regular laboratory glass or plastic waste, depending on local regulations.
Spill Cleanup:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb: For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material and contaminated solid into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Final Disposal Pathway
As a generator of hazardous waste, your responsibility extends to ensuring its final, environmentally sound disposal.[6][16]
-
Licensed Disposal Vendor: All hazardous waste must be collected by a licensed and certified hazardous waste disposal company.[6][13] Your institution's EHS office will have procedures for scheduling waste pickups.
-
Incineration: The most probable disposal method for this type of compound is high-temperature incineration at a facility equipped to handle halogenated organic waste.[13] This process is designed to destroy the organic molecule while "scrubbing" acidic gases like hydrogen bromide from the exhaust.[13][14]
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with federal, state, and local regulations, protecting both human health and the environment.[17]
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Personal protective equipment for handling 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
Essential Safety and Handling Guide for 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
Hazard Analysis: An Evidence-Based Approach
While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust hazard assessment can be constructed by analyzing its constituent chemical moieties: a brominated pyrazole and an N-methylated benzenesulfonamide. This approach allows us to infer a probable hazard profile based on well-documented, structurally similar compounds.
-
Brominated Aromatic Core: Brominated aromatic compounds can present significant health and environmental hazards.[2][3] Acute exposure to bromine-containing substances can cause irritation to the skin, eyes, and respiratory system.[4][5][6] The SDS for the related compound, 4-Bromo-1-methyl-1H-pyrazole, explicitly lists hazards of severe eye damage, skin irritation, and respiratory irritation.[7]
-
Sulfonamide Group: The sulfonamide functional group is a common pharmacophore. While many therapeutic agents are sulfonamides, in their pure, concentrated form, they can be hazardous. The SDS for 4-Acetamidobenzenesulfonamide indicates it is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[8][9]
-
Pyrazole Scaffold: Pyrazole derivatives are biologically active heterocyclic compounds widely used in drug discovery.[10][11][12][13][14] Their inherent bioactivity necessitates careful handling to prevent unintended pharmacological effects from occupational exposure.
Based on this analysis, 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide should be handled as a hazardous substance with the following inferred classifications.
Table 1: Inferred GHS Hazard Classification
| Hazard Class | GHS Hazard Code | Description | Rationale Based on Analogs |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[9][15] | Based on sulfonamide analogs.[8][9] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[9] | Based on sulfonamide analogs.[8][9] |
| Skin Irritation | H315 | Causes skin irritation.[8][9][15] | Common to both brominated pyrazole and sulfonamide analogs.[7][16] |
| Serious Eye Damage | H318/H319 | Causes serious eye damage/irritation.[8][9] | Common to both brominated pyrazole and sulfonamide analogs.[7][16] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[9] | Based on sulfonamide analogs.[8][9] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[8][9] | Common to both brominated pyrazole and sulfonamide analogs.[7][16] |
Engineering Controls: The First Line of Defense
Personal protective equipment (PPE) should be considered the final barrier against exposure.[17] The primary method for controlling exposure to this compound, especially in its solid, powdered form, is through robust engineering controls.
-
Chemical Fume Hood: All weighing, reconstitution, and aliquoting activities must be performed inside a certified chemical fume hood to control the generation and inhalation of dust or aerosols.[18][19]
-
Ventilation: Ensure the laboratory is well-ventilated to maintain a safe working environment.[18]
-
Safety Stations: An accessible and fully functional safety shower and eyewash station must be located in close proximity to the workstation.[18][19]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The specific PPE required must be selected based on the task being performed.
Table 2: Task-Based PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Handling Solid | Tightly sealed safety goggles and a full-face shield.[20][21] | Double-gloving with powder-free nitrile gloves.[17] | Disposable, solid-front chemical-resistant gown with long cuffs.[20][22] | Required if work is not performed in a fume hood: NIOSH-approved N95 respirator or higher.[20][22] |
| Preparing Solutions | Tightly sealed safety goggles.[19][21] | Powder-free nitrile gloves (single pair sufficient if splash risk is low). | Chemical-resistant lab coat. | Not required if performed within a certified chemical fume hood. |
| Spill Cleanup | Tightly sealed safety goggles and a full-face shield.[20][21] | Heavy-duty nitrile or neoprene gloves over an inner pair of nitrile gloves. | Chemical-resistant, disposable coveralls.[21] | NIOSH-approved respirator with P100 (HEPA) filters. |
Key PPE Practices:
-
Glove Selection: Use powder-free nitrile gloves, as the powder can absorb hazardous materials and become an inhalation risk.[17]
-
Glove Inspection & Changes: Always inspect gloves for tears or punctures before use.[23] Change gloves every 30-60 minutes during extended procedures or immediately if you know or suspect contamination.[17]
-
Double-Gloving: For high-risk activities like handling the pure solid, double-gloving is recommended. The outer glove can be removed and disposed of within the fume hood to prevent contaminating the lab environment.[17]
-
Gown and Coat Management: Lab coats should be buttoned completely. Disposable gowns should be used for handling the solid compound and disposed of as hazardous waste after the task is complete.
Standard Operating Procedure: A Workflow for Safety
Following a structured workflow minimizes the risk of exposure and cross-contamination. This procedure outlines the critical steps from preparation to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
